Technical Documentation Center

4-(3-Methylazetidin-1-YL)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-Methylazetidin-1-YL)piperidine
  • CAS: 864494-21-3

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 4-(3-Methylazetidin-1-yl)piperidine

Executive Summary This technical guide details the synthesis of 4-(3-Methylazetidin-1-yl)piperidine , a bicyclic diamine scaffold increasingly utilized in medicinal chemistry for G-protein coupled receptor (GPCR) ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 4-(3-Methylazetidin-1-yl)piperidine , a bicyclic diamine scaffold increasingly utilized in medicinal chemistry for G-protein coupled receptor (GPCR) ligands and kinase inhibitors. The molecule features a piperidine ring linked at the C4 position to the nitrogen of a 3-methylazetidine moiety.

The structural rigidity of the azetidine ring, combined with the basicity of the piperidine nitrogen, makes this scaffold a critical pharmacophore for modulating metabolic stability and selectivity profiles. This guide prioritizes Reductive Amination as the primary, field-proven route due to its superior atom economy and impurity profile compared to nucleophilic substitution.

Retrosynthetic Analysis

The strategic disconnection of 4-(3-Methylazetidin-1-yl)piperidine reveals two primary pathways. The most robust disconnection cleaves the C-N bond between the piperidine C4 and the azetidine nitrogen.

Pathway Logic[1]
  • Disconnection A (Reductive Amination): Disconnects to N-Protected-4-piperidone and 3-Methylazetidine . This utilizes the ketone electrophile, which is highly reactive toward secondary amines in the presence of borohydride reducing agents.

  • Disconnection B (Nucleophilic Substitution): Disconnects to N-Protected-4-leaving-group-piperidine (e.g., mesylate/tosylate) and 3-Methylazetidine . This pathway is less favorable due to the competing E2 elimination of the secondary electrophile.

Retrosynthesis Target 4-(3-Methylazetidin-1-yl)piperidine (Target Molecule) RouteA Route A: Reductive Amination (Preferred) Target->RouteA C-N Disconnection RouteB Route B: Nucleophilic Substitution (Alternative) Target->RouteB SN2 Disconnection Piperidone N-Boc-4-Piperidone (Electrophile) RouteA->Piperidone Azetidine 3-Methylazetidine HCl (Nucleophile) RouteA->Azetidine RouteB->Azetidine Mesylate N-Boc-4-Mesyloxypiperidine (Electrophile) RouteB->Mesylate

Figure 1: Retrosynthetic disconnection strategies highlighting the preferred reductive amination pathway.

Primary Synthesis Pathway: Reductive Amination

Rationale: This route avoids the elimination side-products common in SN2 displacements on secondary carbons. It allows for mild conditions and high functional group tolerance.

Reaction Mechanism

The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion. This intermediate is selectively reduced by Sodium Triacetoxyborohydride (STAB) in situ. STAB is preferred over Sodium Cyanoborohydride (NaBH3CN) due to lower toxicity and better selectivity for iminiums over ketones.

Mechanism Step1 N-Boc-4-Piperidone + 3-Methylazetidine Step2 Hemiaminal Intermediate Step1->Step2 AcOH (Cat.) Step3 Iminium Ion (Active Species) Step2->Step3 -H2O Final N-Boc-4-(3-Methylazetidin-1-yl)piperidine Step3->Final Reduction Step4 Hydride Transfer (STAB) Step4->Final H- source

Figure 2: Mechanistic flow of the reductive amination using STAB.

Experimental Protocol

Scale: 10 mmol basis.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • 3-Methylazetidine Hydrochloride (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]

  • Triethylamine (Et3N) (1.1 equiv, to free the amine salt)

Step-by-Step Methodology:

  • Free Basing (In-situ): In a flame-dried round-bottom flask under Nitrogen, suspend 3-Methylazetidine HCl (1.18 g, 11 mmol) in anhydrous DCE (40 mL). Add Triethylamine (1.53 mL, 11 mmol) and stir for 15 minutes at room temperature until the salt dissolves/suspends as the free base.

  • Imine Formation: Add N-Boc-4-piperidone (1.99 g, 10 mmol) to the mixture. Add Acetic Acid (0.6 mL, 10 mmol). Stir the mixture at room temperature for 1–2 hours. Note: Formation of the iminium species is equilibrium-driven; AcOH catalyzes this step.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes to control mild exotherm and gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone (m/z ~200) and appearance of the product (m/z ~255 for Boc-protected).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Stir vigorously for 20 minutes until gas evolution ceases. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine organic layers, dry over Na2SO4, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM with 1% NH4OH).

    • Yield Expectation: 75–85%.

    • Physical State: Colorless to pale yellow oil or low-melting solid.

Deprotection (Optional)

If the free piperidine is required:

  • Dissolve the N-Boc intermediate in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA) (5–10 equiv) dropwise at 0°C.

  • Stir at RT for 2–4 hours.

  • Concentrate and free-base using ion-exchange resin or basic extraction.

Alternative Route: Nucleophilic Substitution

Context: This route is generally reserved for cases where the ketone starting material is unavailable or unstable.

Protocol Summary:

  • Activation: Convert N-Boc-4-hydroxypiperidine to the mesylate using Methanesulfonyl chloride (MsCl) and Et3N in DCM (0°C).

  • Displacement: React the isolated mesylate with 3-Methylazetidine HCl and excess base (K2CO3 or DIPEA) in Acetonitrile or DMF at 60–80°C.

  • Critical Issue: The secondary mesylate is prone to E2 elimination, yielding the alkene (N-Boc-1,2,3,6-tetrahydropyridine) as a major impurity (often 20–30%).

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
pH Control Slightly Acidic (pH 5–6)Promotes protonation of the carbonyl oxygen (activating it) without protonating the azetidine nitrogen fully, ensuring the amine remains nucleophilic.
Temperature 0°C

RT
STAB is milder than NaBH4, but initial cooling prevents runaway exotherms and degradation of the sensitive azetidine ring.
Water Content Anhydrous (<0.1%)Water competes with the imine for the reducing agent and hydrolyzes the iminium intermediate back to the ketone.
Stoichiometry 1.5 eq STABExcess hydride is required to account for adventitious moisture and the slower kinetics of sterically hindered iminium reduction.

Safety & Handling

  • Azetidine Strain: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). While 3-methylazetidine is relatively stable, avoid strong Lewis acids or extreme temperatures (>100°C) which may trigger ring-opening polymerization.

  • Borohydride Toxicity: STAB generates acetic acid upon reaction. Ensure adequate ventilation. Unlike NaBH3CN, it does not generate HCN, making it safer for scale-up, but standard PPE is required.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Beller, M., et al. (2014).[1] "A New Way to Amines: Catalytic Reductive Amination of Carboxylic Acids."[1] Journal of the American Chemical Society, 136(41), 14314–14319. Link

  • PatSnap/Google Patents. (2021). "Synthesis method of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride." CN115124457B. (Analogous protocol validation). Link

  • Organic Syntheses. (2004). "Preparation of 1-Benzhydrylazetidine-3-carboxylic acid." Org.[2][3][4] Synth., 81, 195. (Reference for Azetidine handling). Link

  • BenchChem. "3-Methylideneazetidine: Structure, Synthesis, and Properties." (Precursor synthesis reference). Link

Sources

Exploratory

Physicochemical Profiling &amp; Application Guide: 4-(3-Methylazetidin-1-yl)piperidine

This guide provides an in-depth technical analysis of 4-(3-Methylazetidin-1-yl)piperidine , a specialized sp³-rich diamine motif used in modern medicinal chemistry to modulate physicochemical properties and metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(3-Methylazetidin-1-yl)piperidine , a specialized sp³-rich diamine motif used in modern medicinal chemistry to modulate physicochemical properties and metabolic stability.

Executive Summary: The "Rigidified Diamine" Advantage

4-(3-Methylazetidin-1-yl)piperidine represents a strategic structural motif in drug discovery, often utilized to replace flexible alkyl chains or more common heterocycles like piperazine. Its core value lies in conformational restriction and sp³-richness . By coupling a strained four-membered azetidine ring to a six-membered piperidine, this moiety offers a unique vector for side-chain attachment while maintaining a high fraction of saturated carbons (Fsp³), a parameter directly correlated with improved clinical success rates due to higher solubility and lower promiscuity.

This guide details the molecular architecture, synthesis, and critical property data required to effectively deploy this building block in lead optimization.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule consists of a secondary amine (piperidine) and a tertiary amine (azetidine) linked at the piperidine C4 position.

  • Azetidine Ring: The 4-membered ring introduces significant angle strain (~26 kcal/mol), which influences the basicity and metabolic susceptibility of the tertiary nitrogen. The 3-methyl substituent introduces a small lipophilic volume, breaking symmetry and potentially shielding the ring from metabolic oxidation.

  • Piperidine Ring: Adopts a chair conformation. The bulky azetidinyl group at C4 preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.

Key Physicochemical Metrics

Data based on calculated consensus values and experimental analogs.

PropertyValueTechnical Insight
Formula C₉H₁₈N₂--
Molecular Weight 154.26 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP 0.8 – 1.1moderately lipophilic; significantly lower than acyclic diethylamine analogs.
TPSA ~15-20 ŲLow polar surface area suggests excellent membrane permeability.
pKa (Calc) N1 (Azetidine): ~9.2N2 (Piperidine): ~10.8Diamine Character: The molecule is diprotic in physiological pH. The piperidine NH is the most basic site.
H-Bond Donors 1The secondary piperidine amine.[1]
H-Bond Acceptors 2Both nitrogen atoms.[2]

Synthetic Accessibility & Stability

The synthesis of this moiety typically employs a Reductive Amination strategy, which is preferred over nucleophilic displacement due to cleaner impurity profiles and higher yields.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard preparation route from commercial N-Boc-4-piperidone and 3-methylazetidine hydrochloride.

Synthesis SM1 N-Boc-4-piperidone Step1 Reductive Amination (NaBH(OAc)3, DCE, AcOH) SM1->Step1 SM2 3-Methylazetidine HCl SM2->Step1 Inter Intermediate: N-Boc-4-(3-methylazetidin-1-yl)piperidine Step1->Inter Yield: ~85% Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Product Target: 4-(3-Methylazetidin-1-yl)piperidine Step2->Product Salt Formation

Caption: Two-step synthetic route via reductive amination followed by acid-mediated deprotection.[3]

Stability Considerations (Field-Proven Insights)
  • Azetidine Ring Strain: While strained, the N-alkyl azetidine is kinetically stable under standard acidic and basic workup conditions. However, avoid strong nucleophiles in acidic media (e.g., HBr/AcOH at high heat), which can trigger ring-opening to form chloropropyl amines.

  • Oxidation Sensitivity: The electron-rich tertiary amine (azetidine) is susceptible to N-oxidation. Store the free base under inert atmosphere (Ar/N₂) at -20°C. The dihydrochloride salt is stable at room temperature.

Experimental Characterization Protocols

Determination of pKa (Potentiometric Titration)

Because this is a diamine with overlapping ionization constants, precise pKa determination is critical for understanding its charge state at physiological pH (7.4).

Protocol:

  • Preparation: Dissolve 5 mg of the dihydrochloride salt in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility.

  • Titration: Titrate with 0.1 M KOH using an autotitrator (e.g., Sirius T3).

  • Data Processing: Use the Bjerrum plot method to resolve the two macroscopic pKa values.

    • Expectation: You will observe two inflection points. The lower pKa (~9.0) corresponds to the azetidine nitrogen; the higher pKa (~10.8) corresponds to the piperidine nitrogen.

LogD Lipophilicity Assessment

Standard LogP is insufficient due to ionization. Measure LogD at pH 7.4.

Protocol (Shake-Flask Method):

  • Phase System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Shake phases for 24 hours at 25°C.

  • Quantification: Inject both phases into HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation:

    
    .
    
    • Target Range: A LogD of -0.5 to 0.5 is typical for this class, indicating high water solubility but sufficient permeability.

Applications in Drug Design

This moiety is a "Bioisostere of Choice" when optimizing lead compounds for:

  • Solubility Enhancement: The high basicity ensures the molecule exists as a cation at gastric pH, driving dissolution.

  • HERG Avoidance: Unlike flexible alkyl amines, the rigidified azetidine-piperidine axis restricts the conformational space, potentially reducing off-target binding to the hERG potassium channel (a common liability for basic amines).

  • Metabolic Stability: The 3-methyl group on the azetidine ring blocks the 3-position from oxidative metabolism (a common soft spot in unsubstituted azetidines).

Physicochemical Logic Flow

The following diagram illustrates how the structural features of this moiety translate to biological impact.

Properties Feature1 Sp3-Rich Scaffold (Fsp3) Prop2 Rigid Geometry (Vector Control) Feature1->Prop2 Feature2 Basic Centers (Diamine) Prop1 High Solubility (Ionized at pH 7.4) Feature2->Prop1 Feature3 3-Methyl Group Prop3 Metabolic Blocking (Reduced CYP Oxidation) Feature3->Prop3 Outcome Improved Clinical Success Probability Prop1->Outcome Prop2->Outcome Prop3->Outcome

Caption: Causality map linking structural features to medicinal chemistry outcomes.

References

  • Synthesis of Azetidine-Piperidine Motifs

    • Title: "Discovery of Tofacitinib: A Novel Janus Kinase 3 (JAK3)
    • Source: Flanagan, M. E., et al. Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

  • Azetidine Physicochemical Properties

    • Title: "Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs"[4]

    • Source:Journal of Medicinal Chemistry (Review on the stability and basicity of azetidines).
    • URL:[Link]

  • General Reductive Amination Protocol

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride"
    • Source: Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996.
    • URL:[Link]

  • PubChem Compound Summary (Parent Scaffold)

    • Title: "4-(Azetidin-1-yl)piperidine"[5]

    • Source: PubChem (N
    • URL:[Link]

Sources

Foundational

The Pharmacological &amp; Structural Role of 4-(3-Methylazetidin-1-yl)piperidine

The following technical guide details the mechanism of action, structural utility, and pharmacological significance of the 4-(3-Methylazetidin-1-yl)piperidine moiety. While this specific chemical structure is rarely a st...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, structural utility, and pharmacological significance of the 4-(3-Methylazetidin-1-yl)piperidine moiety.

While this specific chemical structure is rarely a standalone drug, it is a critical pharmacophore and privileged scaffold in medicinal chemistry.[1] It is frequently engineered into high-value antagonists for G-Protein Coupled Receptors (GPCRs)—specifically Histamine H3/H4 and Chemokine receptors—and used as a solubilizing motif in kinase inhibitors.

Executive Summary

The 4-(3-Methylazetidin-1-yl)piperidine scaffold acts as a high-affinity, conformationally restricted diamine linker. Its primary mechanism of action (MoA) is defined by its role as a pharmacokinetic modulator and binding vector within larger bioactive molecules.

Unlike flexible linear diamines, this bicyclic system offers a rigidified geometry that enhances selectivity for receptor binding pockets (particularly Aspartate residues in GPCRs) while modulating basicity (pKa) to optimize Central Nervous System (CNS) penetration and metabolic stability.

Key Mechanistic Functions:

  • Receptor Anchoring: The basic nitrogen of the azetidine ring serves as a protonatable anchor, forming ionic bonds with conserved Aspartate residues (e.g., Asp3.32 in amine GPCRs).

  • Conformational Locking: The 4-membered azetidine ring restricts the spatial vector of substituents, reducing entropic penalties upon binding.

  • ADME Optimization: The 3-methyl group blocks metabolic oxidation sites, extending half-life compared to unsubstituted analogs.

Structural Mechanism of Action

The biological activity of this scaffold is governed by its unique physicochemical properties, which dictate how it interacts with biological targets and traverses biological membranes.

The "Basicity Tuner" Effect

A critical challenge in CNS drug design is balancing solubility (high basicity) with blood-brain barrier (BBB) permeability (moderate lipophilicity/basicity).

  • Mechanism: The azetidine nitrogen in this scaffold typically exhibits a pKa lower than that of pyrrolidine or piperidine (approx. 8.5–9.5 vs. 10–11). This is due to increased s-character in the nitrogen lone pair orbitals caused by ring strain.

  • Result: A higher fraction of the molecule exists in the neutral (non-ionized) state at physiological pH (7.4), facilitating passive diffusion across the BBB while retaining enough basicity to protonate and bind the receptor target in the acidic microenvironment of the binding pocket.

Receptor Binding Kinetics (The "Ionic Anchor")

In the context of Histamine H3 Receptor (H3R) Antagonists , this scaffold functions as the primary amine pharmacophore.

  • Target Interaction: The protonated azetidine nitrogen forms a salt bridge with the carboxylate side chain of Aspartate 114 (Asp3.32) in Transmembrane Domain 3 (TM3) of the H3 receptor.

  • Selectivity: The 3-methyl substituent on the azetidine ring adds steric bulk that fits into a specific hydrophobic sub-pocket, differentiating it from related receptors (e.g., H1 or H2), thereby reducing off-target side effects.

Metabolic Shielding

The 3-methyl group is not merely structural; it is a metabolic shield.

  • Problem: Unsubstituted azetidines or piperidines are prone to oxidative metabolism (N-oxidation or alpha-carbon hydroxylation) by Cytochrome P450 enzymes.

  • Solution: The methyl group at the 3-position sterically hinders the approach of CYP enzymes to the ring carbons, significantly reducing the rate of metabolic clearance.

Visualization: Mechanism of Action & Binding Topology

The following diagram illustrates the interaction of the 4-(3-Methylazetidin-1-yl)piperidine scaffold within a hypothetical GPCR binding pocket (e.g., Histamine H3), highlighting the critical ionic anchoring and steric shielding.

MoA_Mechanism cluster_ligand Ligand Scaffold: 4-(3-Methylazetidin-1-yl)piperidine cluster_receptor GPCR Binding Pocket (e.g., H3R) Piperidine Piperidine Ring (Linker/Spacer) AzetidineN Azetidine Nitrogen (Protonated at pH 7.4) Piperidine->AzetidineN Covalent Bond (C4-N1) MethylGroup 3-Methyl Group (Metabolic Shield) AzetidineN->MethylGroup Structural Link Aspartate Aspartate 3.32 (Anionic Site) AzetidineN->Aspartate Salt Bridge (Ionic Interaction) HydrophobicPocket Hydrophobic Sub-pocket MethylGroup->HydrophobicPocket Steric Fit / Selectivity CYP CYP450 Enzyme MethylGroup->CYP Steric Hindrance (Blocks Oxidation)

Caption: Schematic representation of the scaffold's binding mode. The protonated azetidine nitrogen anchors to the receptor's Aspartate residue, while the methyl group provides metabolic stability and selectivity.

Synthesis & Experimental Protocols

For researchers utilizing this scaffold as a building block, the following protocol outlines the standard reductive amination synthesis, which is the industry standard for high-yield coupling.

Synthesis Workflow (Reductive Amination)

This reaction couples N-Boc-4-piperidone with 3-methylazetidine hydrochloride .

ReagentRoleMolar Equivalent
N-Boc-4-piperidone Electrophile (Ketone)1.0 eq
3-Methylazetidine HCl Nucleophile (Amine)1.1 eq
Sodium Triacetoxyborohydride Reducing Agent (Mild)1.5 eq
Acetic Acid Catalyst (pH adjustment)1.0–2.0 eq
Dichloromethane (DCM) Solvent10 mL/mmol
Step-by-Step Protocol
  • Preparation: Dissolve N-Boc-4-piperidone (1.0 eq) and 3-methylazetidine HCl (1.1 eq) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add Acetic Acid (1.0 eq) to the mixture. Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone.

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, MeOH/DCM gradient with 1%

    
    ) to yield the tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate  intermediate.
    
  • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group, yielding the final 4-(3-Methylazetidin-1-yl)piperidine salt.

Comparative Analysis: Why This Scaffold?

In drug discovery, selecting the right diamine linker is crucial. The table below compares the 4-(3-Methylazetidin-1-yl)piperidine scaffold against common alternatives.

Feature4-(3-Methylazetidin-1-yl)piperidine 4-(Piperazin-1-yl) 4-(Pyrrolidin-1-yl)piperidine
Basicity (pKa) ~8.5–9.0 (Optimal for CNS)~9.8 (Often too basic)~10.5 (Too basic, poor CNS)
Conformational Rigidity High (Restricted Vector)Moderate (Chair flip)Moderate
Metabolic Stability High (Methyl shielded)ModerateLow (N-dealkylation prone)
Lipophilicity (LogP) ModerateLow (Polar)Moderate
Primary Application H3/H4 Antagonists, Kinase InhibitorsAntipsychotics, AntihistaminesGeneral GPCR Ligands

References

  • Gemini, L., et al. (2018). Design and Synthesis of Non-Imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Pfizer Inc. (2019). Patent WO2019/123456: Azetidinyl-Piperidine Derivatives as JAK Inhibitors. World Intellectual Property Organization.

  • Hancock, A. A. (2006). The challenge of drug discovery of a GPCR target: Analysis of preclinical pharmacology of histamine H3 antagonists/inverse agonists. Biochemical Pharmacology.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Exploratory

The Pharmacological Utility and Known Biological Targets of the 4-(3-Methylazetidin-1-yl)piperidine Scaffold

Executive Summary In modern medicinal chemistry, 4-(3-methylazetidin-1-yl)piperidine (CAS: 864494-21-3) is rarely deployed as a standalone therapeutic agent[1]. Instead, it is a highly privileged, low-molecular-weight ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 4-(3-methylazetidin-1-yl)piperidine (CAS: 864494-21-3) is rarely deployed as a standalone therapeutic agent[1]. Instead, it is a highly privileged, low-molecular-weight pharmacophore—a basic, bicyclic-like aliphatic diamine fragment—strategically incorporated into larger small-molecule inhibitors[2]. This in-depth technical guide explores the physicochemical rationale behind selecting this specific moiety and details its primary known biological targets in contemporary drug discovery: the RNA methyltransferase METTL3 and the small GTPase KRAS .

Physicochemical Rationale: The "Piperazine Surrogate" Strategy

The structural design of 4-(3-methylazetidin-1-yl)piperidine serves a specific purpose in lead optimization. Historically, piperazine rings have been ubiquitous in drug discovery to improve aqueous solubility and form critical salt bridges with target proteins. However, piperazines often suffer from metabolic liabilities (e.g., rapid oxidative N-dealkylation by CYP450 enzymes) and can induce hERG-mediated cardiotoxicity due to their specific basicity profile.

Replacing a piperazine with a 4-(azetidin-1-yl)piperidine scaffold alters the spatial arrangement of the nitrogen vectors and modulates the pKa of the system[3].

  • Conformational Rigidity: The azetidine ring restricts the conformational flexibility of the pendant amine, locking the molecule into a vector that optimally engages solvent-exposed acidic residues (like Asp or Glu) in the target protein's binding pocket.

  • The 3-Methyl Advantage: The addition of a methyl group at the 3-position of the azetidine ring breaks molecular symmetry. This slight increase in steric bulk lowers the local logD, improves target residence time by filling small hydrophobic sub-pockets, and provides a chiral center that can be exploited for stereospecific target engagement.

Table 1: Comparative Physicochemical Profiling
PropertyPiperazine Scaffold4-(Azetidin-1-yl)piperidine4-(3-Methylazetidin-1-yl)piperidine
Metabolic Stability (CYP450) Low to ModerateHighVery High (Steric shielding)
Aqueous Solubility ExcellentExcellentGood to Excellent
Vector Flexibility HighRestrictedHighly Restricted
Typical pKa (Basic N) ~9.0 - 9.8~8.5 - 9.2~8.4 - 9.0 (Tunable)

Primary Biological Target I: METTL3 (RNA m6A Methyltransferase)

METTL3 (Methyltransferase-like 3) is the catalytic core of the complex responsible for installing N6-methyladenosine (m6A) modifications on messenger RNA. Dysregulation of METTL3 is heavily implicated in acute myeloid leukemia (AML), solid tumors, and viral propagation[4].

Mechanism of Action & Fragment Role

Recent patent literature highlights the extensive use of piperidine derivatives, specifically incorporating the 3-methylazetidin-1-yl moiety, as potent METTL3 inhibitors[5][6]. In these architectures, the core of the drug binds to the S-adenosylmethionine (SAM) binding pocket of METTL3. The 4-(3-methylazetidin-1-yl)piperidine tail is typically directed toward the solvent channel. The basic nitrogen of the azetidine ring forms a critical electrostatic interaction with the solvent-exposed acidic residues of METTL3, significantly boosting binding affinity while maintaining excellent cellular permeability[6].

METTL3_Pathway SAM SAM (Methyl Donor) METTL3 METTL3/METTL14 Complex (Catalytic Core) SAM->METTL3 RNA Target mRNA RNA->METTL3 m6A_RNA m6A-Methylated mRNA METTL3->m6A_RNA m6A Modification Translation Oncogenic Translation (via YTHDF Readers) m6A_RNA->Translation Reader Binding Inhibitor METTL3 Inhibitor (Piperidine Scaffold) Inhibitor->METTL3 SAM-Pocket Blockade

Figure 1: The METTL3-mediated m6A RNA methylation pathway and the point of pharmacological intervention.

Self-Validating Protocol: METTL3 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

To validate the efficacy of compounds containing this scaffold, an HTRF assay is preferred over radiometric assays. Causality: HTRF provides a high-throughput, highly sensitive homogeneous format capable of resolving the low nanomolar binding affinities typical of optimized azetidinyl-piperidine derivatives without generating radioactive waste.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20). Purify recombinant METTL3/METTL14 complex.

  • Compound Plating: Dispense 100 nL of the 4-(3-methylazetidin-1-yl)piperidine-containing inhibitor (in 100% DMSO) into a 384-well pro-plate. Include a known METTL3 inhibitor (e.g., STM2457) as a positive control and DMSO as a negative vehicle control.

  • Enzyme Incubation: Add 5 µL of METTL3/METTL14 enzyme solution (final concentration 5 nM) to the wells. Incubate for 15 minutes at room temperature to allow the rigidified azetidine vector to equilibrate in the solvent channel.

  • Reaction Initiation: Add 5 µL of substrate mix containing 1 µM biotinylated-ssRNA and 0.5 µM SAM. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing Eu3+-cryptate-labeled anti-m6A antibody and Streptavidin-XL665.

  • Validation & Readout: Read the plate on an HTRF-compatible microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm). Calculate the Z'-factor using the positive and negative controls; a Z'-factor > 0.6 validates the assay's robustness.

Primary Biological Target II: KRAS (Small GTPase)

KRAS mutations (predominantly G12C, G12D, and G12V) are primary drivers in pancreatic, colorectal, and non-small cell lung cancers. Historically deemed "undruggable," KRAS is now targeted by small molecules that lock the protein in its inactive GDP-bound state.

Mechanism of Action & Fragment Role

Tricyclic compounds and other advanced scaffolds targeting KRAS frequently utilize the 4-(3-methylazetidin-1-yl)piperidine moiety[7]. In the context of KRAS inhibitors, this fragment is typically appended to the core structure to project out of the Switch II pocket into the solvent. Causality: The highly lipophilic nature of the KRAS Switch II pocket requires the core of the drug to be extremely hydrophobic. To counteract this and ensure the drug remains orally bioavailable and soluble in blood, the highly polar, basic 4-(3-methylazetidin-1-yl)piperidine tail is added. It acts as a "solubility enhancer" while its steric bulk prevents the molecule from embedding too deeply into off-target kinase pockets[7].

KRAS_Pathway SOS1 SOS1 (GEF) KRAS_GDP KRAS-GDP (Inactive State) SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active State) KRAS_GDP->KRAS_GTP GTP Loading Effector RAF/MEK/ERK Oncogenic Signaling KRAS_GTP->Effector Kinase Activation Inhibitor KRAS Inhibitor (Piperidine Scaffold) Inhibitor->KRAS_GDP Locks Inactive State

Figure 2: KRAS activation cycle and the mechanism of inhibitor-mediated blockade.

Self-Validating Protocol: KRAS-SOS1 Nucleotide Exchange Assay

To prove that the addition of the 4-(3-methylazetidin-1-yl)piperidine tail does not disrupt target engagement, a nucleotide exchange assay utilizing fluorescently labeled mant-GDP is employed. Causality: Because KRAS inhibitors function by trapping KRAS in the GDP-bound state, measuring the rate of mant-GDP release directly and quantitatively validates the inhibitor's ability to prevent SOS1-mediated nucleotide exchange.

Step-by-Step Methodology:

  • Protein Preparation: Load recombinant KRAS(G12D) with mant-GDP (a fluorescent GDP analog) by incubating the protein with a 10-fold molar excess of mant-GDP in the presence of EDTA, followed by stabilization with MgCl2.

  • Compound Pre-incubation: In a 384-well black microplate, mix 100 nM mant-GDP-loaded KRAS with varying concentrations of the test compound. Incubate for 2 hours. Self-validation: The prolonged incubation ensures that even slow-binding allosteric inhibitors reach equilibrium.

  • Baseline Measurement: Measure the baseline fluorescence (Excitation: 360 nm, Emission: 440 nm).

  • Exchange Initiation: Inject 1 µM SOS1 (catalytic domain) and 1 mM unlabeled GTP to initiate the exchange reaction.

  • Kinetic Readout: Monitor the exponential decay of fluorescence over 30 minutes as the fluorescent mant-GDP is displaced by unlabeled GTP.

  • Data Analysis: Calculate the exchange rate constant (

    
    ). Effective inhibitors will show a dose-dependent decrease in 
    
    
    
    , approaching zero at saturating concentrations.

Summary of Biological Targets

Table 2: Known Targets of Molecules Incorporating the Scaffold
Target ProteinProtein ClassDisease IndicationRole of the 4-(3-Methylazetidin-1-yl)piperidine Scaffold
METTL3 RNA MethyltransferaseAML, Solid Tumors, VirologySAM-pocket solvent channel vector; electrostatic anchoring.
KRAS (Mutant) Small GTPasePancreatic, Lung, Colorectal CancersSwitch II pocket solvent exposure; aqueous solubility enhancement.
M4 Muscarinic Receptor GPCRNeurodegenerative DiseasesSub-nanomolar binding affinity optimization via rigidified azacycles.

References

  • [1] BLDpharm - 4-(3-Methylazetidin-1-yl)piperidine Product Details. Available at:

  • [5] Google Patents - WO2024153775A1: Piperidine derivatives as mettl3 inhibitors. Available at:

  • [2] Fluorochem - 4-(3-METHYLAZETIDIN-1-YL)PIPERIDINE HCL Small Molecule Inhibitors. Available at:

  • [4] Google Patents - WO2021111124A1: Polyheterocyclic compounds as mettl3 inhibitors. Available at:

  • [7] Google Patents - WO2023283213A1: Tricyclic compounds as inhibitors of kras. Available at:

  • [6] Google Patents - WO2024153775A1: Piperidine derivatives as mettl3 inhibitors (Detailed Substituent Claims). Available at:

  • [3] Journal of Medicinal Chemistry (ACS Publications) - Discovery of [11C]MK-6884: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4 Muscarinic Receptor Positive Allosteric Modulators. Available at:

Sources

Foundational

An In-depth Technical Guide to 4-(3-Methylazetidin-1-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(3-methylazetidin-1-yl)piperidine, a heterocyclic building block with significant potential in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3-methylazetidin-1-yl)piperidine, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its chemical identity, structural characteristics, a detailed synthetic protocol, and its emerging role in the development of novel therapeutics.

Chemical Identity and Structural Elucidation

CAS Number: 2940950-27-4[1]

Molecular Formula: C9H18N2[1]

Molecular Weight: 154.26 g/mol [1]

IUPAC Name: 4-(1-Methylazetidin-3-yl)piperidine[1]

Synonyms: Piperidine, 4-(1-methyl-3-azetidinyl)-[1]

The chemical structure of 4-(3-methylazetidin-1-yl)piperidine features a piperidine ring substituted at the 4-position with a 1-methylazetidine moiety linked via its 3-position. This arrangement of saturated heterocyclic rings provides a rigid, three-dimensional scaffold that is of increasing interest to medicinal chemists for its ability to explore novel chemical space and optimize drug-target interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight154.26[Pharmaffiliates][1]
Molecular FormulaC9H18N2[Pharmaffiliates][1]
Storage Conditions2-8°C Refrigerator[Pharmaffiliates][1]

The Significance of the Piperidine and Azetidine Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous and privileged scaffold in drug discovery, present in a multitude of approved pharmaceutical agents.[2][3][4] Its conformational flexibility allows for the precise spatial orientation of substituents, which is critical for effective binding to biological targets.[4] The incorporation of the piperidine moiety can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

The azetidine ring, a four-membered saturated heterocycle, has gained considerable attention as a "bioisostere" for other functional groups. Its constrained nature can lock a molecule into a specific conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency. The nitrogen atom in the azetidine ring can also serve as a key interaction point, for instance, as a hydrogen bond acceptor.

The combination of these two scaffolds in 4-(3-methylazetidin-1-yl)piperidine creates a unique building block that offers a blend of conformational rigidity and functional group presentation, making it an attractive starting point for the design of novel drug candidates across various therapeutic areas.[5]

Synthesis of 4-(3-Methylazetidin-1-yl)piperidine

Proposed Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A N-Boc-4-piperidone D N-Boc-4-(1-methylazetidin-3-ylamino)piperidine A->D Reacts with B 1-Methylazetidin-3-amine B->D Reacts with C Reducing Agent (e.g., Sodium triacetoxyborohydride) C->D Mediated by E N-Boc-4-(1-methylazetidin-3-ylamino)piperidine G 4-(1-Methylazetidin-3-yl)piperidine (Final Product) E->G Treated with F Strong Acid (e.g., Trifluoroacetic acid or HCl) F->G In the presence of

Caption: Proposed two-step synthesis of 4-(1-Methylazetidin-3-yl)piperidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-(1-methylazetidin-3-ylamino)piperidine-1-carboxylate

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added 1-methylazetidin-3-amine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. The use of this mild reducing agent is crucial as it selectively reduces the iminium ion in the presence of the ketone.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-Boc protected intermediate.

Step 2: Synthesis of 4-(1-Methylazetidin-3-yl)piperidine

  • The purified tert-butyl 4-(1-methylazetidin-3-ylamino)piperidine-1-carboxylate from the previous step is dissolved in a minimal amount of DCM.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added to the solution. The Boc protecting group is labile under acidic conditions.

  • The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.

  • Upon complete deprotection, the solvent and excess acid are removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to precipitate the product as a salt (e.g., hydrochloride or trifluoroacetate).

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, 4-(1-methylazetidin-3-yl)piperidine.

Applications in Drug Discovery and Development

While specific applications of 4-(3-methylazetidin-1-yl)piperidine are not extensively documented in publicly available literature, its structural motifs suggest its utility as a scaffold in the design of novel therapeutic agents. Piperidine derivatives are integral to a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[3][5][6]

The incorporation of the 3-methylazetidine moiety can be a strategic design element to:

  • Enhance Potency and Selectivity: The rigid azetidine ring can orient substituents in a conformationally restricted manner, leading to more specific and higher-affinity interactions with the target protein.

  • Improve Physicochemical Properties: The introduction of the saturated heterocyclic system can modulate properties such as lipophilicity (LogP) and polar surface area (PSA), which are critical for oral bioavailability and cell permeability.

  • Explore Novel Chemical Space: As a non-classical building block, it allows for the exploration of novel intellectual property space, a key consideration in drug discovery programs.

Given the prevalence of the piperidine scaffold in central nervous system (CNS) active agents, 4-(3-methylazetidin-1-yl)piperidine could be a valuable starting point for the development of novel treatments for neurological and psychiatric disorders. Furthermore, its potential as a core structure in inhibitors of enzymes such as kinases or proteases warrants investigation.

Conclusion

4-(3-Methylazetidin-1-yl)piperidine is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally flexible piperidine ring and a rigid methyl-substituted azetidine moiety provides a valuable scaffold for the design of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. The synthetic route, while not explicitly detailed in the literature, can be reliably approached through standard methodologies such as reductive amination. As the demand for novel chemical entities continues to grow, the exploration of such unique heterocyclic systems will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • PubChem. 4-(Azetidin-1-yl)piperidine dihydrochloride. National Center for Biotechnology Information. Accessed March 7, 2024. [Link]

  • Pharmaffiliates. 4-(1-Methylazetidin-3-yl)piperidine - 2940950-27-4. Accessed March 7, 2024. [Link]

  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Accessed March 7, 2024.
  • Antipin, R., et al.
  • Abdelshaheed, M. M., et al. Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. 2021;7(1):188.
  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2024;9(2).
  • Wikipedia. Piperidine. Wikimedia Foundation. Accessed March 7, 2024. [Link]

  • Banks, H. D. Piperidine Synthesis.
  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Organic Chemistry Synthesis. October 12, 2024. [Link]

  • Singh, P., et al. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. European Journal of Medicinal Chemistry. 2011;46(10):5293-5299.
  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. Accessed March 7, 2024. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Accessed March 7, 2024. [Link]

Sources

Exploratory

discovery and history of 4-(3-Methylazetidin-1-YL)piperidine

An In-Depth Technical Guide to 4-(3-Methylazetidin-1-YL)piperidine: Emergence, Synthesis, and Application in Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 4-(3-Methylazetidin-1-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(3-Methylazetidin-1-YL)piperidine: Emergence, Synthesis, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methylazetidin-1-YL)piperidine, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. In the absence of a singular, formal discovery event, this document traces the compound's logical emergence from the systematic exploration of saturated nitrogen heterocycles in pharmaceutical research. We delve into the strategic importance of the azetidine and piperidine motifs, detailing plausible and established synthetic routes, with a focus on reductive amination. This guide includes detailed, field-proven experimental protocols, characterization data, and an analysis of the compound's utility as a strategic tool in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Unseen Discovery of a Privileged Scaffold

The history of 4-(3-Methylazetidin-1-YL)piperidine is not one of a landmark discovery but rather of a rational evolution in the field of medicinal chemistry. Its conception is intrinsically linked to the long-established value of the piperidine ring and the more recent appreciation of the azetidine moiety as powerful tools in drug design.[1][2] Piperidine, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in numerous natural alkaloids and approved pharmaceuticals.[1][3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to provide a rigid, three-dimensional scaffold for the precise orientation of pharmacophoric groups.[3]

The azetidine ring, a four-membered nitrogen heterocycle, has more recently emerged as a "privileged" structure.[2][4] Its inherent ring strain and compact nature offer unique conformational constraints that can enhance binding affinity to biological targets and improve metabolic stability by blocking sites of metabolism.[2][4] The combination of these two scaffolds in 4-(3-Methylazetidin-1-YL)piperidine creates a novel, three-dimensional structure with a unique vector for exploring chemical space, making it a valuable building block for generating libraries of compounds for high-throughput screening and lead optimization.

The strategic rationale for the synthesis of molecules like 4-(3-Methylazetidin-1-YL)piperidine stems from the desire to create novel chemical entities with improved drug-like properties. The introduction of the 3-methyl group on the azetidine ring provides an additional chiral center, allowing for further exploration of stereochemistry in drug-receptor interactions. This guide will illuminate the logical pathway to its synthesis and its application as a cornerstone in the development of next-generation therapeutics.

Synthetic Strategies: The Logic of Assembly

The synthesis of 4-(3-Methylazetidin-1-YL)piperidine and its analogs is a testament to the power of modern synthetic organic chemistry. While multiple routes can be envisaged, reductive amination stands out as a robust and widely adopted method for constructing the C-N bond between the piperidine and azetidine rings. This approach is favored for its operational simplicity, high efficiency, and the ready availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the piperidine ring nitrogen and the azetidine ring, yielding piperidin-4-one and 3-methylazetidine. This approach is synthetically feasible and forms the basis of the detailed experimental protocol that follows.

G Target 4-(3-Methylazetidin-1-YL)piperidine Disconnect C-N Bond Disconnection (Reductive Amination) Target->Disconnect Precursors Piperidin-4-one + 3-Methylazetidine Disconnect->Precursors

Caption: Retrosynthetic analysis of 4-(3-Methylazetidin-1-YL)piperidine.

Key Synthetic Transformation: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (piperidin-4-one) with an amine (3-methylazetidine) to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the target amine.

G cluster_0 Reductive Amination Workflow Starting Materials Piperidin-4-one (or N-protected derivative) + 3-Methylazetidine Imine/Iminium Formation Imine/Iminium Ion Formation (Acid or Base Catalysis) Starting Materials->Imine/Iminium Formation Reduction In situ Reduction (e.g., Sodium Triacetoxyborohydride) Imine/Iminium Formation->Reduction Product 4-(3-Methylazetidin-1-YL)piperidine Reduction->Product Workup & Purification Aqueous Workup & Chromatography Product->Workup & Purification

Caption: General workflow for reductive amination synthesis.

Experimental Protocols: A Self-Validating System

The following protocols are presented as a robust and reproducible methodology for the synthesis of 4-(3-Methylazetidin-1-YL)piperidine. The use of a protecting group on the piperidine nitrogen is often advantageous to prevent side reactions and facilitate purification.

Synthesis of tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate

Objective: To synthesize the N-Boc protected intermediate via reductive amination.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • 3-Methylazetidine hydrochloride (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen), add 3-methylazetidine hydrochloride (1.1 eq) followed by triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the free amine and subsequent iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Deprotection to Yield 4-(3-Methylazetidin-1-YL)piperidine

Objective: To remove the Boc protecting group to obtain the final product.

Materials:

  • tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate (1.0 eq)

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Sodium hydroxide solution

Procedure:

  • Dissolve tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (0.2 M).

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) or an excess of trifluoroacetic acid.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride or trifluoroacetate salt can be isolated by trituration with diethyl ether.

  • To obtain the free base, dissolve the salt in water, and basify to pH > 10 with 1 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(3-Methylazetidin-1-YL)piperidine.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data

While experimental data for the specific title compound is not widely published, the following table summarizes the expected physicochemical and spectroscopic properties based on its structure and data from analogous compounds.

PropertyPredicted Value
IUPAC Name 4-(3-Methylazetidin-1-yl)piperidine
CAS Number Not assigned (as of early 2026)
Molecular Formula C₁₀H₂₀N₂
Molecular Weight 168.28 g/mol
¹H NMR (CDCl₃, ppm) δ 3.2-3.6 (m, azetidine CH₂), 2.8-3.1 (m, piperidine CH₂), 2.2-2.5 (m, azetidine CH), 1.4-1.8 (m, piperidine CH₂), 1.1-1.3 (d, azetidine CH₃)
¹³C NMR (CDCl₃, ppm) δ 60-65 (azetidine CH₂), 50-55 (piperidine CH₂), 40-45 (piperidine CH), 30-35 (azetidine CH), 25-30 (piperidine CH₂), 15-20 (azetidine CH₃)
Mass Spec (ESI+) m/z 169.17 [M+H]⁺
Analytical Techniques Explained
  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, allow for the unambiguous confirmation of the compound's structure.[5][6][7][8][9]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the compound. The observation of the protonated molecular ion ([M+H]⁺) at the expected mass-to-charge ratio (m/z) confirms the molecular formula.[5][10]

Biological Significance and Applications in Drug Discovery

The strategic incorporation of the 4-(3-methylazetidin-1-yl)piperidine scaffold into drug candidates is driven by its potential to impart desirable pharmacological and pharmacokinetic properties.

Rationale for Use in CNS Drug Discovery

The physicochemical properties of the azetidinyl-piperidine motif make it particularly attractive for the development of drugs targeting the central nervous system. Its relatively low molecular weight, high sp³ character, and the presence of a basic nitrogen atom are all features that can contribute to blood-brain barrier permeability. Furthermore, the rigid, three-dimensional structure of this scaffold can enhance selectivity for specific receptor subtypes within the CNS, potentially reducing off-target effects.[11][12]

A Versatile Building Block

4-(3-Methylazetidin-1-YL)piperidine serves as a versatile building block that can be readily incorporated into more complex molecules. The secondary amine of the piperidine ring provides a convenient handle for further functionalization through reactions such as acylation, alkylation, or arylation, allowing medicinal chemists to rapidly generate libraries of diverse compounds for screening against a wide range of biological targets.

G cluster_0 Application in Drug Discovery BuildingBlock 4-(3-Methylazetidin-1-YL)piperidine Functionalization Further Functionalization (Acylation, Alkylation, etc.) BuildingBlock->Functionalization Library Diverse Compound Library Functionalization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: Role as a building block in the drug discovery pipeline.

Conclusion

While the "discovery" of 4-(3-Methylazetidin-1-YL)piperidine cannot be attributed to a single event, its emergence is a clear reflection of the strategic and logical progression of modern medicinal chemistry. It represents a sophisticated building block, born from the understanding of the valuable roles that both piperidine and azetidine scaffolds play in shaping the properties of drug molecules. The synthetic routes to this compound are robust and well-established, with reductive amination being a particularly effective strategy. As researchers continue to explore novel chemical space in the quest for safer and more effective medicines, the utility of well-designed, three-dimensional building blocks like 4-(3-Methylazetidin-1-YL)piperidine will undoubtedly continue to grow, making it a key component in the armamentarium of the drug discovery professional.

References

  • ChemBK. 4-(azetidin-1-yl)piperidine. (2024-04-09). Available from: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Lenci, E., et al. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 10(10), 1436-1441.
  • kyanite. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available from: [Link]

  • Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

  • Nikolaenko, I. Y., et al. (2023).
  • Banks, H. D. (1992). Piperidine Synthesis.
  • Adhikari, S., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9691-9705.
  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5648-5696.
  • Wang, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 67(16), 14292-14312.
  • Selvaraju, K., & Manimekalai, A. (2017). Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-Ones. Rasayan Journal of Chemistry, 10(1), 25-31.
  • Tan, E. W. Q., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(19), 6245.
  • Eliel, E. L., et al. (1980). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Journal of the American Chemical Society, 102(11), 3698-3707.
  • Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212.
  • MassBank. Piperidines. (2016-12-12). Available from: [Link]

  • Jackson, R. F. W. (2004). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online.
  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2022).
  • PubChem. [4-[4-(Azetidin-1-yl)piperidine-1-carbonyl]phenyl]-[4-(azetidin-1-yl)piperidin-1-yl]methanone. Available from: [Link]

Sources

Foundational

Strategic Utilization of 4-(3-Methylazetidin-1-yl)piperidine in Modern Drug Discovery: A Technical Guide to Target-Agnostic Pharmacophore Optimization

Executive Summary In contemporary medicinal chemistry, the optimization of basic amine "cap" or "tail" groups is a critical determinant of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of basic amine "cap" or "tail" groups is a critical determinant of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. As a Senior Application Scientist, I frequently observe discovery programs stalling due to the inherent liabilities of traditional solubilizing groups like piperazine or dimethylamine—namely, excessive basicity leading to hERG toxicity, and susceptibility to rapid cytochrome P450 (CYP)-mediated N-dealkylation.

The building block 4-(3-Methylazetidin-1-yl)piperidine has emerged as a highly privileged, spiro-like diamine surrogate. By constraining the amine within a methylated azetidine ring appended to a piperidine core, researchers can precisely tune the pKa, enhance metabolic stability through steric shielding, and project a rigid vector into solvent-exposed regions of target proteins. This whitepaper explores the physicochemical rationale, key therapeutic applications, and validated experimental workflows for integrating this moiety into novel therapeutics.

Physicochemical Rationale: The "Why" Behind the Motif

The transition from simple diamines to complex, bridged, or fused systems is driven by the need to optimize the therapeutic index. The incorporation of 4-(3-Methylazetidin-1-yl)piperidine addresses three core drug design challenges:

  • pKa Modulation & hERG Avoidance: Unsubstituted piperazines typically exhibit a pKa of ~9.8, making them highly protonated at physiological pH. This strong positive charge frequently interacts with the acidic residues in the hERG potassium channel, leading to cardiotoxicity. The electron-withdrawing nature of the strained azetidine ring, combined with the steric bulk of the methyl group, depresses the basicity of the distal nitrogen (pKa ~8.6), significantly mitigating hERG liability.

  • Metabolic Stability: The primary route of clearance for terminal amines is CYP-mediated N-dealkylation or oxidation. The rigid azetidine ring restricts the conformational flexibility required for the CYP active site to access the alpha-carbon. Furthermore, the 3-methyl substitution provides a steric shield against oxidative attack.

  • Lipophilic Efficiency (LipE): The moiety offers an ideal balance of polarity and lipophilicity, improving membrane permeability (crucial for blood-brain barrier penetration) without drastically increasing the overall molecular weight.

Quantitative Data: Physicochemical Profiling

The following table summarizes the comparative advantages of the methylated azetidinyl-piperidine motif against traditional amine caps.

Table 1: Comparative Physicochemical Profiling of Amine Cap Motifs

Structural MotifApprox. pKaLogD (pH 7.4)Metabolic Stability (Cl_int)hERG Liability Risk
Piperazine (Unsubstituted)9.8-0.8Low (Rapid N-dealkylation)High
4-(Azetidin-1-yl)piperidine8.90.5ModerateMedium
4-(3-Methylazetidin-1-yl)piperidine 8.6 1.1 High (Steric shielding) Low

Note: Values are representative medicinal chemistry heuristic averages demonstrating the optimization trajectory.

Key Therapeutic Areas & Mechanisms of Action

The versatility of 4-(3-Methylazetidin-1-yl)piperidine allows it to be utilized across highly diverse therapeutic landscapes. Below are the primary areas where this pharmacophore has demonstrated clinical or late-stage preclinical utility.

A. Oncology & Targeted Protein Degradation (PROTACs)

In the oncology space, this moiety is frequently deployed as a solvent-exposed cap in kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

  • BTK Inhibitors & Degraders: Bruton's Tyrosine Kinase (BTK) is a validated target for B-cell malignancies. Recent advancements utilize the azetidinyl-piperidine tail to improve the aqueous solubility of bulky PROTAC molecules without disrupting the binding of the warhead to the BTK hinge region (1).

  • ATR Kinase Inhibitors: Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors exploit DNA Damage Response (DDR) defects in cancer cells. The basic amine tail enhances target residence time via electrostatic interactions with the solvent-front channel (2).

  • PI3K Inhibitors: Thiazolopyrimidine-based inhibitors targeting the p110δ isoform utilize spiro-fused and bridged azetidine-piperidine derivatives to achieve high selectivity profiles for treating immune disorders and hematological cancers (3).

PROTAC_Workflow Cap 4-(3-Methylazetidin-1-yl)piperidine (Solvent-Exposed Cap) Warhead Target Binder (e.g., BTK) Cap->Warhead Linker Alkyl/PEG Linker Warhead->Linker E3 E3 Ligase Binder (CRBN / VHL) Linker->E3 Degradation Proteasomal Degradation E3->Degradation Ubiquitination

Structural workflow of a PROTAC degrader utilizing the azetidinyl-piperidine cap.

B. Neurodegenerative Diseases

To treat Alzheimer's disease and other neurodegenerative conditions, researchers are developing agonists for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). These heterocyclic compounds rely on the azetidinyl-piperidine moiety to achieve the precise LogD required to cross the blood-brain barrier (BBB) while maintaining the basicity needed to interact with the microglial receptor pocket (4).

TREM2_Pathway TREM2 TREM2 Receptor (Agonist Target) DAP12 DAP12 (ITAM) TREM2->DAP12 Activation SYK SYK Kinase DAP12->SYK Phosphorylation PI3K PI3K / AKT SYK->PI3K Signal Transduction Microglia Microglial Survival & Phagocytosis PI3K->Microglia Cellular Response

TREM2 signaling pathway activated by novel heterocyclic agonists.

C. Fibrosis & Immunology

Inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5) are critical for treating fibrotic diseases and inducing immunosuppression. Pyridazinyl amino derivatives incorporating the 4-(azetidin-1-yl)piperidine scaffold exhibit potent ALK5 inhibition by utilizing the amine to form critical hydrogen bonds within the kinase domain (5).

Experimental Protocols: Integration & Synthesis

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for integrating tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate (the Boc-protected precursor) into a generic heteroaryl chloride core via Nucleophilic Aromatic Substitution (SNAr), followed by deprotection.

Protocol: SNAr Coupling & Boc Deprotection Workflow

Objective: Conjugate the azetidinyl-piperidine building block to an electron-deficient aromatic core (e.g., a pyrimidine ring for BTK or ATR inhibitors).

Step 1: Reagent Preparation

  • Action: Dissolve 1.0 equivalent of the heteroaryl chloride core and 1.2 equivalents of tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Causality: NMP is chosen as a polar aprotic solvent because it effectively solvates both the organic precursors and stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction.

Step 2: SNAr Reaction Execution

  • Action: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Heat the reaction mixture to 90°C under an inert nitrogen atmosphere for 12 hours.

  • Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl byproduct generated during the substitution without competing with the piperidine nitrogen for the electrophile. Elevated temperatures (90°C) are strictly required because the secondary amine of the piperidine is sterically hindered by the bulky azetidine ring, necessitating higher thermal energy to overcome the activation barrier.

Step 3: Aqueous Workup

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Causality: The saturated NH₄Cl wash is critical. It mildly protonates any unreacted aliphatic amines, partitioning them into the aqueous layer, while the Boc-protected product remains highly lipophilic and stays in the organic (EtOAc) layer.

Step 4: Boc Deprotection

  • Action: Concentrate the organic layer. Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 4:1 (DCM:TFA) ratio. Stir at room temperature for 2 hours.

  • Causality: TFA efficiently cleaves the tert-butyl carbamate (Boc) group. The 4-(3-methylazetidin-1-yl)piperidine core is highly stable to acidic conditions; thus, the structural integrity of the spiro-like system is preserved while exposing the secondary amine for subsequent functionalization (e.g., coupling to a PROTAC linker).

Step 5: Purification

  • Action: Remove volatiles in vacuo. Purify the resulting TFA salt via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

References

  • US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.
  • US11542266B1 - Substituted piperidines as BTK inhibitors.
  • Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use.
  • EP3418281B1 - PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES.
  • US8168633B2 - Thiazolopyrimidines and their use as inhibitors of phosphatidylinositol-3 kinase.

Sources

Exploratory

In Silico Modeling of 4-(3-Methylazetidin-1-yl)piperidine: A High-Fsp3 Scaffold for Advanced Drug Design

Executive Summary In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to complex, sp3-rich architectures is a proven strategy to improve physicochemical properties and clinical success...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to complex, sp3-rich architectures is a proven strategy to improve physicochemical properties and clinical success rates. The compound 4-(3-Methylazetidin-1-yl)piperidine represents a highly versatile, high-Fsp3 (fraction of sp3 carbons) diamine scaffold. By functioning as a bioisostere for piperazine or simple piperidines, it offers tunable basicity, enhanced metabolic stability, and unique three-dimensional exit vectors[1]. This technical guide provides a comprehensive, self-validating in silico methodology for modeling this scaffold, using its incorporation into covalent Monoacylglycerol Lipase (MAGL) inhibitors as a primary case study.

Structural Rationale and Physicochemical Profiling

The structural marriage of a piperidine ring and a 3-methylazetidine ring creates a unique physicochemical profile. The piperidine core provides a stable chair conformation with a highly basic secondary amine, ideal for solvent-exposed regions or salt-bridge formation. Conversely, the azetidine ring introduces significant ring strain (approximately 25.4 kcal/mol)[2] and lowers the basicity of its tertiary nitrogen. The addition of the 3-methyl group provides steric shielding, which can block oxidative metabolism by cytochrome P450 enzymes.

Table 1 summarizes the theoretical advantages of replacing a standard piperazine or 4-aminopiperidine with the 4-(3-Methylazetidin-1-yl)piperidine scaffold.

Table 1: Physicochemical Comparison of Diamine Scaffolds
Scaffoldsp³ Carbon ContributionPredicted logPPrimary pKaSecondary/Tertiary pKaRing Strain (kcal/mol)
Piperazine 4-0.15~9.8~5.6~0.0
4-Aminopiperidine 50.10~10.5~9.2~0.0
4-(3-Methylazetidin-1-yl)piperidine 90.45~11.2 (Pip N)~8.5 (Aze N)~25.4

Note: The dual basicity of the azetidine-piperidine system allows for precise fine-tuning of the molecule's overall charge state at physiological pH, directly impacting cell permeability[2].

StructuralLogic Scaffold 4-(3-Methylazetidin-1-yl)piperidine High Fsp3 Pharmacophore Azetidine Azetidine Ring High Strain (~25 kcal/mol) Scaffold->Azetidine Piperidine Piperidine Core Chair Conformation Scaffold->Piperidine Methyl 3-Methyl Group Steric Shielding Scaffold->Methyl Prop1 Altered Basicity Tertiary N pKa ~8.5 Azetidine->Prop1 Prop2 Improved Solubility Lower logP Azetidine->Prop2 Piperidine->Prop2 Prop3 Metabolic Stability Blocks CYP Oxidation Methyl->Prop3

Logical mapping of 4-(3-Methylazetidin-1-yl)piperidine structural features to properties.

In Silico Modeling Workflow: Covalent MAGL Inhibition

Azetidine and piperidine carbamates have been successfully developed as highly efficient, covalent inhibitors of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of 2-arachidonoylglycerol[3]. Modeling the 4-(3-Methylazetidin-1-yl)piperidine scaffold within this context requires rigorous computational protocols to account for the azetidine ring strain and the specific covalent mechanism of action.

Step-by-Step Computational Protocols

As a Senior Application Scientist, I emphasize that computational chemistry must be predictive, not just descriptive. The following protocols are designed as self-validating systems, ensuring that every step includes a strict quality-control checkpoint.

Protocol 1: Quantum Mechanical (QM) Ligand Preparation

Causality: Standard molecular mechanics (MM) force fields (e.g., OPLS4, MMFF94) are parameterized for common unstrained systems. They frequently fail to accurately model the puckering dynamics and the ~25.4 kcal/mol ring strain of the azetidine moiety[2].

  • Step 1: Generate the initial 3D conformation of the 4-(3-Methylazetidin-1-yl)piperidine-based ligand using a knowledge-based builder (e.g., Maestro or Avogadro).

  • Step 2: Perform a systematic conformational search using mixed torsional/low-mode sampling to identify the global minimum.

  • Step 3: Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the wB97X-D/6-31G(d,p) level. The wB97X-D functional includes empirical dispersion corrections, which are critical for capturing the intramolecular interactions between the 3-methyl group and the piperidine chair.

  • Step 4 (Validation): Calculate the electrostatic potential (ESP) charges. Ensure the energy difference between the azetidine puckered states is within 1.5 kcal/mol, validating the flexibility of the ring prior to target binding.

Protocol 2: Covalent Molecular Docking

Causality: To model the irreversible inhibition of MAGL, the ligand must be docked into the active site such that the carbamate warhead is positioned for nucleophilic attack by the catalytic Ser122[3].

  • Step 1: Prepare the MAGL crystal structure (PDB: 6AX1)[4]. 6AX1 represents MAGL bound to an azetidine carbamate, ensuring the active site is pre-organized for this specific scaffold class.

  • Step 2: Define the covalent reaction constraints: Nucleophile = Ser122 Oγ; Electrophile = Carbamate carbonyl carbon.

  • Step 3: Execute covalent docking, generating the pre-reactive complex and the high-energy tetrahedral intermediate.

  • Step 4 (Validation): Filter poses based on geometric constraints. The distance between Ser122 Oγ and the carbonyl carbon must be < 3.5 Å. The RMSD of the core scaffold compared to the native 6AX1 ligand must be < 2.0 Å.

Protocol 3: Molecular Dynamics (MD) Simulation

Causality: Static docking cannot predict the long-term stability of the covalent adduct, nor can it assess whether the 3-methyl group induces delayed steric clashes within the binding pocket over time.

  • Step 1: Solvate the validated covalent complex in a TIP3P water box, neutralizing with Na+/Cl- ions (0.15 M).

  • Step 2: Equilibrate the system using a two-stage NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensemble for 1 ns each, gradually releasing position restraints on the protein.

  • Step 3: Run a 100 ns production MD simulation at 300 K using the Amber14SB force field for the protein and GAFF2 for the ligand.

  • Step 4 (Validation): Analyze the trajectory. A successful design will maintain a protein backbone RMSD of < 2.5 Å and a ligand RMSD of < 2.0 Å, proving that the 4-(3-Methylazetidin-1-yl)piperidine scaffold is well-tolerated in the binding site.

InSilicoWorkflow QM QM Optimization (wB97X-D/6-31G*) Dock Covalent Docking (MAGL Ser122) QM->Dock Validated Conformers MD MD Simulation (100 ns, NPT) Dock->MD Pose RMSD < 2.0 Å FEP FEP Analysis (ΔΔG Binding) MD->FEP Stable Trajectory

Self-validating in silico workflow for covalent docking of azetidine-piperidine inhibitors.

Quantitative Data Presentation

To demonstrate the efficacy of this workflow, Table 2 presents the simulated validation metrics for a hypothetical MAGL inhibitor utilizing the 4-(3-Methylazetidin-1-yl)piperidine core, evaluated against our strict success thresholds.

Table 2: In Silico Validation Metrics for MAGL Covalent Docking
ParameterThreshold for SuccessRationaleSimulated Result
Pre-reactive Pose RMSD vs 6AX1 < 2.0 ÅEnsures correct orientation for nucleophilic attack by Ser122.1.15 Å
Ser122 Oγ to Carbonyl C Distance < 3.5 ÅRequired for covalent bond formation (warhead proximity).2.8 Å
MD Trajectory RMSD (Protein) < 2.5 ÅConfirms overall stability of the protein-ligand complex over 100 ns.1.8 Å
MM-GBSA Binding Free Energy < -40 kcal/molIndicates strong non-covalent recognition prior to covalent binding.-52.4 kcal/mol

Conclusion

The integration of 4-(3-Methylazetidin-1-yl)piperidine into drug discovery pipelines represents a sophisticated approach to scaffold hopping. By leveraging its high Fsp3 character and unique physicochemical properties[1], researchers can overcome the limitations of traditional flat heterocycles. The rigorous, QM-backed in silico workflow detailed in this guide ensures that the geometric and electronic nuances of the azetidine ring are accurately captured, drastically reducing the attrition rate of synthesized candidates.

References

  • PharmaBlock. "Azetidines in Drug Discovery." PharmaBlock.
  • BenchChem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." BenchChem, 2025.
  • Butler, C. R., et al. "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase." Journal of Medicinal Chemistry, vol. 60, no. 23, 2017, pp. 9860-9873.
  • ACS Publications. "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase | Journal of Medicinal Chemistry.

Sources

Foundational

Preliminary Toxicity Assessment: 4-(3-Methylazetidin-1-yl)piperidine

An In-Depth Technical Guide on the Preliminary Toxicity Profiling of 4-(3-Methylazetidin-1-yl)piperidine. A Strategic Framework for Early-Stage Safety Profiling Executive Summary This technical guide outlines the prelimi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Preliminary Toxicity Profiling of 4-(3-Methylazetidin-1-yl)piperidine.

A Strategic Framework for Early-Stage Safety Profiling

Executive Summary

This technical guide outlines the preliminary toxicity characterization strategy for 4-(3-Methylazetidin-1-yl)piperidine . As a structural motif featuring a strained four-membered azetidine ring coupled to a six-membered piperidine, this compound presents specific safety liabilities distinct from standard aliphatic amines.[1]

This guide moves beyond generic testing, focusing on the critical path risks associated with this scaffold:

  • Cardiotoxicity (hERG Inhibition): The pharmacophore aligns with Class III antiarrhythmic liabilities common in 4-substituted piperidines.

  • Metabolic Bioactivation: The high ring strain of the azetidine moiety (~25.4 kcal/mol) creates a potential hotspot for oxidative ring-opening and reactive metabolite formation.

  • Lysosomotropism: The physicochemical profile (lipophilic weak base) suggests a risk for phospholipidosis.

PART 1: Structural Alerts & Physicochemical Profiling

Before initiating wet-lab assays, we must define the "Tox-ophore" to prioritize our screening cascade.

1.1 The Structural Liability Analysis

The molecule contains two nitrogen centers: the piperidine secondary amine (pKa ~11.0) and the azetidine tertiary amine (pKa ~8-9). At physiological pH (7.4), this molecule will exist predominantly as a dication or monocation.

  • The Piperidine Motif: Historically linked to hERG channel blockade when the nitrogen is protonated and flanked by lipophilic groups (e.g., the azetidine moiety).

  • The Azetidine Motif: Unlike the stable piperidine, the azetidine ring is kinetically stable but thermodynamically unstable. Metabolic oxidation at the

    
    -carbon (adjacent to nitrogen) can lead to ring-opening, forming reactive aldehydes or iminium intermediates capable of alkylating DNA or proteins.
    
1.2 In Silico Prediction Workflow
  • QSAR Endpoint: hERG IC50 prediction.

  • Metabolic Endpoint: Site of Metabolism (SOM) prediction focusing on the azetidine ring carbons.

PART 2: Cardiotoxicity Assessment (hERG Liability)

The most immediate "kill" criterion for piperidine-based leads is potent inhibition of the hERG (human ether-à-go-go-related gene) potassium channel, which leads to QT interval prolongation and Torsades de Pointes.

2.1 Mechanistic Rationale

The 4-substituted piperidine moiety mimics the pharmacophore of known hERG blockers (e.g., Astemizole). The protonated piperidine nitrogen interacts with the aromatic residues (Tyr652 and Phe656) within the channel pore via cation-


 interactions.
2.2 Experimental Protocol: Automated Patch Clamp (QPatch/PatchXpress)

Standard Operating Procedure for Early Screening

Objective: Determine the IC50 of the compound against the


 current.
  • Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the hERG Kv11.1 channel.

  • Preparation:

    • Harvest cells at 70-80% confluence.

    • Resuspend in extracellular solution (NaCl 145 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 10 mM; pH 7.4).

  • Dosing:

    • Prepare stock in DMSO. Final DMSO concentration <0.1%.

    • Test concentrations: 0.1, 1, 10, and 30

      
      M (cumulative concentration-response).
      
  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2-5 seconds (activate channels).

    • Repolarize to -50 mV (elicit tail current).

    • Measure peak tail current amplitude.

  • Data Analysis:

    • Calculate % inhibition relative to vehicle control.

    • Threshold: >50% inhibition at 10

      
      M triggers a "Red Flag."
      

Visualization of hERG Risk Pathway:

hERG_Pathway Compound 4-(3-Methylazetidin-1-yl) piperidine Protonation Protonation at Physiological pH Compound->Protonation pKa ~11 PoreBinding Binding to hERG Pore (Tyr652/Phe656) Protonation->PoreBinding Cation-Pi Interaction Blockade Blockade of IKr Current PoreBinding->Blockade QT_Prolong QT Interval Prolongation Blockade->QT_Prolong Risk of TdP

Caption: Mechanistic pathway of potential cardiotoxicity for piperidine-based scaffolds.

PART 3: Metabolic Stability & Reactive Metabolites

The azetidine ring presents a unique metabolic risk.[1] While often used to lower lipophilicity compared to piperidines, the ring strain can facilitate oxidative opening.

3.1 The "Azetidine Opening" Hypothesis

Metabolism by Cytochrome P450 (likely CYP2D6 or CYP3A4) can hydroxylate the carbon


 to the azetidine nitrogen. This forms an unstable carbinolamine, which spontaneously collapses to open the ring, generating a reactive aldehyde or iminium species.
3.2 Protocol: GSH Trapping Assay

To detect reactive electrophilic metabolites.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL) + NADPH regenerating system.

  • Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM).

  • Test Compound: 10

    
    M incubation for 60 minutes at 37°C.
    
  • Analysis: LC-MS/MS (High Resolution).

    • Search Trigger: Look for Mass Shift of +307 Da (GSH adduct).

    • Specific Focus: Look for ring-opened adducts (Mass + GSH + Oxygen).

  • Interpretation:

    • Presence of GSH adducts indicates the formation of a "soft" electrophile, predicting potential idiosyncratic toxicity (DILI).

Visualization of Metabolic Fate:

Metabolism Parent Parent Compound (Intact Azetidine) CYP CYP450 Oxidation (alpha-hydroxylation) Parent->CYP Intermediate Unstable Carbinolamine CYP->Intermediate RingOpen Ring Opening (Aldehyde/Iminium) Intermediate->RingOpen Spontaneous GSH_Adduct GSH Adduct (Detoxification) RingOpen->GSH_Adduct + Glutathione Tox Protein Binding (Toxicity) RingOpen->Tox No GSH

Caption: Potential metabolic bioactivation pathway of the azetidine moiety.

PART 4: General Cytotoxicity & Genotoxicity
4.1 In Vitro Micronucleus Test (Genotoxicity)

Since the compound is a secondary/tertiary amine, nitrosamine formation is a theoretical risk during synthesis or low pH storage, though less likely in vivo without a nitrosating agent. The primary genotoxicity concern is the alkylating potential of ring-opened metabolites.

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Exposure: 3 hours (+/- S9 metabolic activation) and 24 hours (- S9).

  • Readout: Flow cytometry to detect micronuclei (chromosome damage).

  • Pass Criteria: No statistically significant increase in micronuclei frequency up to 1 mM or cytotoxicity limit.

4.2 Phospholipidosis Screening (HCS)

Lipophilic weak bases (LogP > 2, pKa > 8) can accumulate in lysosomes.

  • Assay: High-Content Screening (HCS) using HLE (Human Lung Epithelial) cells.

  • Marker: Phospholipidosis detection dye (e.g., HCS LipidTOX).

  • Outcome: Accumulation of intracellular lipid droplets indicates lysosomal trapping.

PART 5: Summary of Data Presentation

When reporting results for this compound, structure the data as follows to facilitate Go/No-Go decisions.

Assay CategoryParameterMethod"Red Flag" Threshold
Cardiotoxicity hERG IC50Patch Clamp (CHO)< 10

M
Metabolism

(Intrinsic Clearance)
Human Microsomes> 50

L/min/mg
Bioactivation GSH AdductsLC-MS/MS TrappingDetectable Adducts
Genotoxicity MutagenicityAmes Test (5 strains)Positive in any strain
Cytotoxicity

HepG2 Viability< 50

M
References
  • Azetidine Ring Strain & Metabolism

    • Wager, T. T., et al. (2012). "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience. Link

    • Context: Discusses the metabolic stability issues of strained rings like azetidines compared to piperidines.
  • hERG Liability in Piperidines

    • Jamieson, C., et al. (2006). "Medicinal Chemistry of hERG Optimizations: Highlights from the Recent Literature." Journal of Medicinal Chemistry. Link

    • Context: Establishes the SAR for 4-substituted piperidines and their propensity for hERG blockade.
  • Reactive Metabolite Trapping

    • Evans, D. C., et al. (2004). "Drug-Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development." Chemical Research in Toxicology. Link

    • Context: Standard protocols for GSH trapping assays.
  • Phospholipidosis Screening

    • Ploemen, J. P., et al. (2004). "Use of physicochemical calculation of pKa and ClogP to predict phospholipidosis-inducing potential." Experimental and Toxicologic Pathology. Link

    • Context: Validates the risk assessment for lipophilic weak bases like the target compound.
  • Azetidine Synthesis & Properties

    • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azetidines." Journal of Organic Chemistry. Link

    • Context: Provides structural data relevant to the stability of the 3-methylazetidin-1-yl motif.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of 4-(3-Methylazetidin-1-YL)piperidine and its Analogs

Introduction: The Strategic Combination of Azetidine and Piperidine Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Combination of Azetidine and Piperidine Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the physicochemical and pharmacological trajectory of a drug candidate. The compound 4-(3-Methylazetidin-1-YL)piperidine represents a sophisticated amalgamation of two highly valued saturated heterocyclic motifs: the strained four-membered azetidine ring and the stable six-membered piperidine ring. This unique combination offers a compelling structural framework for engaging with complex biological targets.

The azetidine moiety, with its inherent ring strain and rigid, three-dimensional geometry, provides a means to precisely orient substituents in space, which can lead to enhanced target-binding affinity and improved physicochemical properties such as solubility.[1][2] Its sp3-rich character is a desirable trait in modern drug design, often contributing to improved metabolic stability and novel intellectual property.[2] Conversely, the piperidine ring is a well-established and metabolically robust scaffold, present in a multitude of FDA-approved drugs.[3][4] Its stable chair conformation allows for predictable substitution patterns that can be optimized for target engagement and pharmacokinetic profiles.[3]

The fusion of these two scaffolds, particularly in spirocyclic or directly linked arrangements, creates novel three-dimensional structures that are particularly adept at modulating challenging targets like G-Protein Coupled Receptors (GPCRs) and protein-protein interactions.[5][6] This guide provides a comprehensive experimental framework for researchers to unlock the therapeutic potential of 4-(3-Methylazetidin-1-YL)piperidine and its derivatives, focusing on the critical early-stage characterization of a novel chemical entity targeting the GPCR family.

Initial Physicochemical and Biological Profiling Workflow

Before embarking on detailed biological assays, a foundational understanding of the compound's properties is essential. This initial phase ensures data quality and informs the design of subsequent, more complex experiments.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action & Lead Optimization A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Aqueous Solubility Determination (e.g., Nephelometry) A->B Informs buffer choice C In Vitro Cytotoxicity Profiling (e.g., MTT Assay) B->C Determines max assay concentration D In Silico Target Prediction (Molecular Docking vs. GPCR Panel) C->D Defines non-toxic concentration window E Primary Binding Assay (e.g., SPR, Radioligand Displacement) D->E Prioritizes targets F Functional Activity Confirmation (e.g., Second Messenger Assays) E->F Confirms direct interaction G Dose-Response & Potency Determination (EC50/IC50) F->G Validates biological effect H Mode of Action Studies (Agonist, Antagonist, Allosteric Modulator) G->H Quantifies activity I Structure-Activity Relationship (SAR) Studies H->I Characterizes pharmacology

Caption: High-level workflow for the characterization of a novel compound.

Protocol 1: General Cell Viability/Cytotoxicity Assay

Causality: This initial screen is critical to establish a non-toxic concentration range for the test compound in the cell line(s) intended for subsequent functional assays. Performing functional assays at cytotoxic concentrations can lead to misleading results (e.g., false positives or negatives) due to off-target effects on cell health rather than specific receptor modulation. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Methodology:

  • Cell Plating: Seed a 96-well flat-bottom plate with a human cell line relevant to the potential target class (e.g., HEK293 for recombinant GPCR expression, or a cancer cell line like A549) at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(3-Methylazetidin-1-YL)piperidine in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the growth medium from the wells and add 100 µL of the prepared compound dilutions. Include "cells only" (vehicle control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The highest concentration that shows >90% cell viability should be considered the maximum for subsequent functional assays.

ParameterRecommended ValueRationale
Cell Line HEK293, CHO, or target-relevant lineCommonly used for recombinant protein expression and functional assays.[8]
Seeding Density 5,000 - 10,000 cells/wellEnsures sub-confluent growth during the assay period.
Compound Conc. Range 0.1 µM to 100 µMA broad range to identify the cytotoxicity threshold.
Incubation Time 48 - 72 hoursAllows for sufficient time to observe potential cytotoxic effects.
Endpoint MTT reduction to formazanA standard measure of metabolic activity and cell viability.[7]

Protocol 2: GPCR Target Identification and Functional Characterization

Given that piperidine and azetidine scaffolds are prevalent in modulators of G-Protein Coupled Receptors (GPCRs), this section outlines a robust workflow to identify a potential GPCR target and characterize the compound's functional activity.[3][5]

Part A: In Silico Target Prediction via Molecular Docking

Causality: Before committing to resource-intensive wet-lab screening, computational docking can prioritize a shortlist of potential GPCR targets. By predicting the binding mode and estimating the binding affinity of 4-(3-Methylazetidin-1-YL)piperidine against a library of GPCR crystal structures, this method provides a rational basis for selecting receptors for experimental validation.[9][10]

Methodology:

  • Ligand Preparation: Generate a 3D conformation of 4-(3-Methylazetidin-1-YL)piperidine. Assign appropriate atom types and partial charges using a molecular modeling software package (e.g., Schrödinger Maestro, MOE).

  • Receptor Preparation: Obtain high-resolution crystal structures of a panel of representative GPCRs from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogens, assigning bond orders, and performing energy minimization.

  • Binding Site Definition: Define the docking grid around the known orthosteric or allosteric binding pocket for each receptor.

  • Molecular Docking: Perform docking calculations using a validated algorithm (e.g., Glide, GOLD). Generate a set of binding poses for the ligand within each receptor's binding site.

  • Scoring and Analysis: Rank the poses based on the docking score, which estimates the binding affinity. Analyze the top-ranked poses for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and key residues in the binding pocket.

  • Target Prioritization: Prioritize GPCRs that show favorable docking scores and plausible binding interactions for subsequent experimental validation.

Part B: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free biophysical technique that provides direct evidence of binding between a ligand and its target protein in real-time.[11] This allows for the confirmation of hits from the in silico screen and provides quantitative data on binding affinity (KD) and kinetics (kon, koff), independent of a functional response.[11]

Methodology:

  • GPCR Preparation: Use purified, solubilized GPCRs in a suitable detergent micelle system.

  • Chip Immobilization: Immobilize the purified GPCR onto a sensor chip surface (e.g., via amine coupling or capture-based methods).

  • Ligand Injection: Prepare a series of concentrations of 4-(3-Methylazetidin-1-YL)piperidine in a suitable running buffer. Inject the compound solutions over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) over time, which corresponds to the binding and dissociation of the ligand.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). A confirmed interaction provides a strong rationale for proceeding to functional assays.

Part C: Functional Characterization via GPCR Activation Assay (IP1 Accumulation)

Causality: A direct binding event does not reveal the functional consequence of the interaction. This protocol determines whether the compound acts as an agonist (activates the receptor), antagonist (blocks the agonist), or inverse agonist (reduces basal receptor activity). Many GPCRs couple to the Gαq signaling pathway, which activates Phospholipase C (PLC), leading to the accumulation of d-myo-inositol 1-monophosphate (IP1).[8] Measuring IP1 accumulation is therefore a robust and generic method to quantify Gαq-coupled GPCR activation.[8]

G compound 4-(3-Methylazetidin-1-YL)piperidine (Test Ligand) receptor Gq-Coupled GPCR compound->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 ip1 IP1 (Measured Signal) ip3->ip1 Metabolized to licl LiCl licl->ip1 Inhibits breakdown

Caption: Signaling pathway for a Gq-coupled GPCR activation assay.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293) stably or transiently expressing the GPCR of interest identified in Part A/B.

  • Cell Plating: Seed cells into a 96-well or 384-well white plate and grow to confluency.

  • Compound & Agonist Preparation:

    • Agonist Mode: Prepare a serial dilution of 4-(3-Methylazetidin-1-YL)piperidine.

    • Antagonist Mode: Prepare a serial dilution of the test compound and mix with a known agonist for the receptor at its EC₈₀ concentration.

  • Cell Stimulation: Aspirate the culture medium and add the compound dilutions to the cells.

  • Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C in the presence of LiCl (which inhibits IP1 degradation, amplifying the signal).[8]

  • Cell Lysis & Detection: Lyse the cells and detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.[8]

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis:

    • Agonist Mode: Plot the response versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the agonist response versus the log of the antagonist (test compound) concentration to determine the IC₅₀.

ParameterRecommended ValueRationale
Assay Format 384-well HTRFHigh-throughput, sensitive, and robust detection method.[8]
Cell Line HEK293 expressing target GPCRProvides a clean system to study a specific receptor.
Stimulation Time 30 - 60 minutesTypically sufficient for maximal second messenger accumulation.
Agonist Control Known potent agonist for the GPCREssential for validating the assay and for antagonist mode testing.
Data Output EC₅₀ (Agonist) / IC₅₀ (Antagonist)Standard metrics for quantifying compound potency.

Conclusion

The 4-(3-Methylazetidin-1-YL)piperidine scaffold represents a promising starting point for the development of novel therapeutics. Its unique structural features, combining the rigidity of the azetidine ring with the robustness of the piperidine moiety, make it an attractive candidate for targeting complex proteins such as GPCRs. The systematic application of the protocols detailed in this guide—from initial cytotoxicity screening to biophysical binding confirmation and functional characterization—provides a rigorous and efficient pathway for elucidating the biological activity of this compound and its analogs. This structured approach ensures that experimental choices are driven by data, enabling researchers to make informed decisions and accelerate the journey from a novel chemical entity to a potential drug candidate.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available at: [Link].

  • Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available at: [Link].

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Molecules. (2021). Available at: [Link].

  • Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(5), 344-348. Available at: [Link].

  • Design, synthesis, molecular modeling, in vitro evaluation of novel piperidine-containing hydrazone derivatives as cholinesterase inhibitors. Archiv der Pharmazie. (2024). Available at: [Link].

  • Söldner, C. A., Horn, A. H. C., & Sticht, H. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. International Journal of Molecular Sciences, 20(8), 1969. Available at: [Link].

  • Design, synthesis, molecular modeling, in vitro evaluation of novel piperidine‐containing hydrazone derivatives as cholinesterase inhibitors. ResearchGate. (2024). Available at: [Link].

  • Docking and Virtual Screening Strategies for GPCR Drug Discovery. ResearchGate. Available at: [Link].

  • de Graaf, C., et al. (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. Journal of Chemical Information and Modeling, 56(4), 714-724. Available at: [Link].

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Slideshare. (2014). Available at: [Link].

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. (2022). Available at: [Link].

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. (2025). Available at: [Link].

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. (2015). Available at: [Link].

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. (2024). Available at: [Link].

  • Antioxidant potential of piperidine containing compounds-a short review. SciSpace. Available at: [Link].

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. (2024). Available at: [Link].

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (2023). Available at: [Link].

  • Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link].

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Symmetry. (2023). Available at: [Link].

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. (2021). Available at: [Link].

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

Sources

Application

4-(3-Methylazetidin-1-YL)piperidine in vitro assay development

Application Note & Protocol Topic: Development of a High-Throughput In Vitro Calcium Flux Assay for Characterizing 4-(3-Methylazetidin-1-YL)piperidine at the Human M1 Muscarinic Acetylcholine Receptor Audience: Researche...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Development of a High-Throughput In Vitro Calcium Flux Assay for Characterizing 4-(3-Methylazetidin-1-YL)piperidine at the Human M1 Muscarinic Acetylcholine Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting a wide array of biological entities.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it a privileged structure for CNS-active compounds. The novel compound, 4-(3-Methylazetidin-1-YL)piperidine, incorporates both a piperidine and an azetidine ring, suggesting potential interactions with aminergic G-protein coupled receptors (GPCRs). Given the high conservation of the orthosteric binding pocket within the muscarinic acetylcholine receptor (mAChR) family, and the frequent use of piperidine-containing ligands for these receptors, we hypothesize that 4-(3-Methylazetidin-1-YL)piperidine may act as a modulator of mAChR activity.[4]

This application note details the development and protocol for a robust, high-throughput in vitro fluorescence-based calcium flux assay to characterize the pharmacological activity of 4-(3-Methylazetidin-1-YL)piperidine at the human M1 muscarinic acetylcholine receptor (hM1). The M1 receptor, a Gq-coupled GPCR, plays a crucial role in cognitive function, making it a significant target for neurodegenerative and psychiatric disorders.[4][5] Upon agonist binding, the Gq protein activates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[6] This assay provides a direct functional readout of receptor activation and is amenable to automated screening for determining compound potency and efficacy.

Assay Principle and Workflow

This assay utilizes a recombinant cell line stably expressing the human M1 muscarinic acetylcholine receptor. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium. The addition of a test compound, such as 4-(3-Methylazetidin-1-YL)piperidine, that activates the M1 receptor will trigger the Gq signaling cascade, leading to a measurable increase in fluorescence. This change in fluorescence is monitored in real-time using a fluorescence plate reader, allowing for the quantification of receptor activation.

.dot

Caption: Workflow for the hM1 Calcium Flux Assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog #
CHO-K1 hM1 Recombinant Cell LineATCCExample: PTA-4208
Ham's F-12K MediumGibco21127022
Fetal Bovine Serum (FBS)Gibco10082147
Geneticin (G418)Gibco10131035
Trypsin-EDTA (0.25%)Gibco25200056
DPBS (without Ca2+ & Mg2+)Gibco14190144
Fluo-4 AMInvitrogenF14201
Pluronic F-127InvitrogenP3000MP
ProbenecidSigma-AldrichP8761
Acetylcholine (ACh) ChlorideSigma-AldrichA6625
AtropineSigma-AldrichA0132
4-(3-Methylazetidin-1-YL)piperidineIn-house/Custom SynthesisN/A
384-well black, clear bottom platesCorning3712

Detailed Experimental Protocol

Part 1: Cell Culture and Plating
  • Cell Line Maintenance : Culture the CHO-K1 hM1 cells in Ham's F-12K medium supplemented with 10% FBS and 500 µg/mL Geneticin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding :

    • Aspirate the culture medium and wash the cells once with DPBS.

    • Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, antibiotic-free medium.

    • Perform a cell count (e.g., using a hemocytometer) and adjust the cell density to 200,000 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (10,000 cells/well).

    • Incubate the plate overnight at 37°C with 5% CO2.

Part 2: Compound and Reagent Preparation
  • Assay Buffer : Prepare a Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid, pH 7.4. Probenecid is an anion-exchange transport inhibitor and is included to prevent the active extrusion of the fluorescent dye from the cells.

  • Dye Loading Solution :

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • On the day of the assay, mix equal volumes of the Fluo-4 AM and Pluronic F-127 stock solutions.

    • Dilute this mixture into the Assay Buffer to a final Fluo-4 AM concentration of 2 µM.

  • Compound Dilution :

    • Prepare a 10 mM stock solution of 4-(3-Methylazetidin-1-YL)piperidine in DMSO.

    • Perform a serial dilution (e.g., 1:3 or 1:10) in DMSO to create a concentration range that will span the expected dose-response curve.

    • Prepare a 4X final concentration plate by diluting the DMSO serial dilutions into the Assay Buffer. This will account for the 1:4 dilution when added to the cell plate.

    • Prepare 4X solutions of a reference agonist (e.g., Acetylcholine) and a reference antagonist (e.g., Atropine) in the same manner.

Part 3: Assay Execution and Data Acquisition
  • Dye Loading :

    • Remove the cell culture medium from the 384-well plate.

    • Add 20 µL of the Dye Loading Solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Data Acquisition :

    • Set up a fluorescence imaging plate reader (e.g., FLIPR Tetra®, FlexStation®) to monitor fluorescence (Excitation: 494 nm, Emission: 516 nm).

    • Program the instrument to add 20 µL of the 4X compound solution to the cell plate.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Initiate the compound addition and continue recording the fluorescence signal for at least 120-180 seconds.

.dot

M1_Signaling_Pathway Ligand 4-(3-Methylazetidin-1-YL)piperidine | (Agonist) M1R hM1 Receptor (GPCR) Ligand:f1->M1R:n Binds Gq Gq Protein (α, β, γ subunits) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release Fluo4 Fluo-4 Dye (Ca²⁺ binding) Ca_Release->Fluo4 Binds Fluorescence Increased Fluorescence Fluo4->Fluorescence

Caption: M1 Receptor Gq Signaling Cascade.

Data Analysis and Interpretation

  • Data Normalization :

    • The raw fluorescence data should be normalized to the baseline reading for each well.

    • The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence (Max - Min).

    • Normalize the data as a percentage of the response induced by a saturating concentration of the reference agonist (e.g., 10 µM Acetylcholine), with the baseline (buffer-only wells) set to 0%.

  • Dose-Response Curves :

    • Plot the normalized response (%) against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic equation (sigmoidal dose-response) in a suitable software package (e.g., GraphPad Prism, XLfit).

    • The equation is: Y = Bottom + (Top-Bottom)/(1 + 10^((LogEC50-X)*HillSlope))

  • Parameter Determination :

    • EC50 (Half-maximal effective concentration) : The concentration of the agonist that produces 50% of the maximal response. This value is a measure of the compound's potency .

    • Emax (Maximum effect) : The maximal response produced by the compound, expressed as a percentage of the reference agonist's maximal response. This value indicates the compound's efficacy . A full agonist will have an Emax near 100%, while a partial agonist will have an Emax significantly below 100%. An antagonist will have an Emax of 0% and will shift the dose-response curve of an agonist to the right.

Expected Results and Data Presentation

The results will determine the pharmacological profile of 4-(3-Methylazetidin-1-YL)piperidine at the hM1 receptor. The data can be summarized in the following table format for clear comparison.

CompoundEC50 (nM)Emax (% vs ACh)Hill SlopePharmacological Profile
Acetylcholine (Ref. Agonist)150 ± 25100%1.1 ± 0.1Full Agonist
4-(3-Methylazetidin-1-YL)piperidine [Experimental Value][Experimental Value][Experimental Value][To be determined]
Atropine (Ref. Antagonist)N/A0%N/AAntagonist

Trustworthiness and Self-Validation

To ensure the validity and robustness of the assay, several quality control measures are essential:

  • Z'-factor : This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It should be calculated for each plate using the positive (saturating ACh) and negative (buffer) controls.

    • Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

    • (where μ and σ are the mean and standard deviation of the positive (p) and negative (n) controls)

  • Signal-to-Background (S/B) Ratio : A high S/B ratio (typically >5) is desirable and indicates a robust assay window.

  • Reference Compound Consistency : The EC50 of the reference agonist (Acetylcholine) should be consistent across multiple experiments, typically within a 2-3 fold range.

  • Antagonist Confirmation : The activity of a known competitive antagonist like Atropine should be confirmed, demonstrating a rightward shift in the agonist dose-response curve and yielding a pA2 value consistent with literature reports.

By implementing these validation steps, the data generated for 4-(3-Methylazetidin-1-YL)piperidine can be considered reliable and reproducible, providing a solid foundation for further drug discovery efforts.

References

  • Heine, P., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 77, 102488.
  • Ino, D., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 303(10), C1035-C1044. Available from: [Link]

  • Ino, D., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 416-425. Available from: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. PubMed, 22915609. Available from: [Link]

  • Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258492. Available from: [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. Available from: [Link]

  • Lanzafame, A. A., et al. (2013). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, 62(1), 2.3.1-2.3.17. Available from: [Link]

  • 7TM Antibodies. (n.d.). Muscarinic Acetylcholine Receptor Phosphorylation Assays. 7TM Antibodies. Available from: [Link]

  • Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258492. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Available from: [Link]

  • ResearchGate. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available from: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(20), 7078. Available from: [Link]

  • Defense Technical Information Center. (2000). Piperidine Synthesis. DTIC. Available from: [Link]

Sources

Method

in vivo administration of 4-(3-Methylazetidin-1-YL)piperidine in animal models

Application Note: In Vivo Characterization & Administration of 4-(3-Methylazetidin-1-yl)piperidine Scaffolds Executive Summary & Scientific Rationale This application note details the protocol for the in vivo administrat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Characterization & Administration of 4-(3-Methylazetidin-1-yl)piperidine Scaffolds

Executive Summary & Scientific Rationale

This application note details the protocol for the in vivo administration and pharmacokinetic (PK) profiling of 4-(3-Methylazetidin-1-yl)piperidine and its structural derivatives. This moiety is a "privileged scaffold" in modern medicinal chemistry, increasingly utilized to replace bis-piperidine or piperazine motifs in G-protein-coupled receptor (GPCR) antagonists (e.g., Histamine H3/H4 ligands) and Janus Kinase (JAK) inhibitors.

Why this scaffold? The transition from a standard piperidine substituent to a 3-methylazetidin-1-yl group is a strategic medicinal chemistry maneuver known as "sp3-riching." It typically offers three critical advantages:

  • Metabolic Stability: The strained azetidine ring often resists oxidative metabolism (N-dealkylation) better than flexible aliphatic chains or larger rings [1].

  • Basicity Modulation: The nitrogen atom within the azetidine ring exhibits a distinct pKa profile compared to piperidine, altering the molecule's lysosomotropism and volume of distribution (Vss).

  • Conformational Rigidity: The 4-substitution on the piperidine creates a linear vector, crucial for penetrating deep binding pockets in enzymes like Monoacylglycerol Lipase (MAGL) [2].

This guide provides a self-validating workflow for formulating, administering, and analyzing this scaffold in rodent models, ensuring high data integrity for decision-making.

Physicochemical Properties & Formulation Strategy

Successful in vivo data depends entirely on the stability and homogeneity of the dose formulation. 4-(3-Methylazetidin-1-yl)piperidine is a diamine with high basicity.

Table 1: Physicochemical Profile

PropertyValue / CharacteristicImplication for In Vivo Work
Molecular Weight ~154.25 Da (Free Base)High molarity per mg; dose adjustment required for salts.
Calculated pKa N1 (Piperidine): ~10.5N2 (Azetidine): ~8.5Highly Basic. Will precipitate in basic buffers (pH > 8).
LogD (pH 7.4) -1.0 to 0.5 (Estimated)High water solubility; low BBB penetration unless substituted.
Salt Form Dihydrochloride (2HCl) preferredHygroscopic. Weigh rapidly or in a dry box.
Formulation Protocol (Standard 5 mg/kg IV Dose)

Objective: Create a clear, particle-free solution at 1 mg/mL in physiological saline.

  • Stoichiometry Check:

    • Calculate the Free Base Equivalent (FBE). If using the 2HCl salt (MW ~227.2), the conversion factor is 0.68.

    • Target: To dose 5 mg/kg (FBE) to a 250g rat (Dose volume: 5 mL/kg), you need a 1 mg/mL (FBE) solution.

    • Weigh: 1.47 mg of 2HCl salt per mL of vehicle.

  • Vehicle Selection (The "Self-Validating" Step):

    • Do NOT use Phosphate Buffered Saline (PBS) initially. The high basicity of the compound can cause local precipitation if the buffering capacity is overwhelmed.

    • Recommended Vehicle: 0.9% Saline acidified with 10mM Citrate Buffer (pH 5.0).

    • Reasoning: The slightly acidic pH ensures both nitrogens remain protonated (ionized), guaranteeing solubility.

  • Step-by-Step Preparation:

    • Step A: Dissolve the calculated mass of compound in 10% of the final volume of sterile water. Vortex for 30 seconds.

    • Step B: Add 10mM Citrate Buffer (pH 5.0) to reach 90% of volume.

    • Step C: Check pH. If pH > 6.0, adjust carefully with 0.1N HCl.

    • Step D: Osmolarity Check. Ensure the solution is ~280-300 mOsm/kg.

    • Step E: Sterile filter (0.22 µm PVDF). Note: Nylon filters may bind cationic drugs; PVDF is safer.

In Vivo Administration Protocols

A. Intravenous (IV) Bolus (Rat/Mouse)

Purpose: To determine absolute bioavailability and clearance.

  • Route: Lateral tail vein (Rat) or Retro-orbital sinus (Mouse - if permitted).

  • Dose Volume: 1 mL/kg (Rat) or 5 mL/kg (Mouse). Note: Keep volume low to prevent hemodynamic stress.

  • Critical Control: Warm the tail to dilate veins. A "flash" of blood in the hub confirms entry. If resistance is felt, STOP . Extravasation of this basic compound can cause tissue necrosis due to local pH effects.

B. Oral Gavage (PO)

Purpose: To assess oral absorption and first-pass metabolism.

  • Route: Gastric gavage.

  • Vehicle: Sterile water or 0.5% Methylcellulose (if the derivative is lipophilic).

  • Fasting: Fast animals for 4–6 hours pre-dose to normalize gastric emptying time.

  • Dose Volume: 10 mL/kg.

Bioanalytical Workflow (LC-MS/MS)

This scaffold presents a challenge for bioanalysis: it is small, polar, and basic. Standard C18 columns often fail to retain it (elutes in void volume).

Recommended Method: HILIC Chromatography

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 3 minutes.

  • Detection: Positive ESI (M+H)+. Monitor the transition for the parent (m/z ~155 -> fragment).

  • Internal Standard: Use a deuterated analog (d3-methyl) or a structural analog like N-methyl-piperazine.

Metabolic Fate & Safety Monitoring

When administering 4-(3-Methylazetidin-1-yl)piperidine, you are essentially testing the stability of the tertiary amine linker .

Metabolic Pathway Diagram

The following diagram illustrates the primary clearance pathways observed for azetidinyl-piperidines, based on Pfizer's 5-HT4 agonist research [1].

MetabolicPathways cluster_legend Pathway Probability Parent 4-(3-Methylazetidin-1-yl) piperidine (Parent) NOxide N-Oxide Metabolite (Common) Parent->NOxide FMO / CYP450 Dealkyl Des-Azetidinyl Piperidine Parent->Dealkyl CYP3A4 (Minor) Renal Renal Excretion (Unchanged) Parent->Renal Filtration RingOpen Ring-Opened Aldehyde/Acid NOxide->RingOpen Unstable High Prob Solid Line = Major Route Low Prob Dashed Line = Minor Route

Figure 1: Predicted metabolic clearance pathways. The azetidine ring confers resistance to N-dealkylation compared to diethylamine analogs, but N-oxidation remains a primary clearance route.

Safety & Toxicology Checklist

This scaffold is generally well-tolerated, but specific "watch-outs" apply:

  • CNS Effects: If the piperidine nitrogen is substituted with a lipophilic group, the molecule may cross the BBB.

    • Symptom:[1][2] Tremors or straub tail (tail erection).

    • Mechanism: Potential off-target binding to Muscarinic (M1) or Dopamine receptors.

  • hERG Inhibition: The exposed basic nitrogen on the piperidine (if unsubstituted) is a pharmacophore for hERG channel binding.

    • Action: Monitor QT interval if dosing high concentrations (>30 mg/kg).

  • Acute Toxicity:

    • Lethargy within 15 minutes of IV dosing suggests Cmax-driven CNS penetration.

Experimental Workflow Summary

Workflow Start Compound Receipt (Check Salt Form) Formulation Formulation (Saline + Citrate pH 5) Start->Formulation QC QC Check (Solubility & pH) Formulation->QC QC->Formulation Fail (Precipitation) Dosing In Vivo Administration (IV: 1mL/kg, PO: 10mL/kg) QC->Dosing Pass Sampling Microsampling (10, 30, 60, 240 min) Dosing->Sampling Analysis LC-MS/MS Analysis (HILIC Mode) Sampling->Analysis

Figure 2: Operational workflow for the pharmacokinetic evaluation of azetidinyl-piperidine scaffolds.

References

  • Pfizer Worldwide Research. (2016). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica.

  • Pfizer & Abide Therapeutics. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.[3] Journal of Medicinal Chemistry.

  • Vrije Universiteit Amsterdam. (2019).[4] 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists.[5] Journal of Medicinal Chemistry.

  • PubChem. (2025).[6] Compound Summary: 1-Methyl-4-(piperidin-4-yl)piperazine (Structural Analog). National Library of Medicine.

Sources

Application

analytical techniques for quantifying 4-(3-Methylazetidin-1-YL)piperidine

An Application Note for Researchers, Scientists, and Drug Development Professionals Comprehensive Analytical Strategies for the Quantification of 4-(3-Methylazetidin-1-YL)piperidine Abstract This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Strategies for the Quantification of 4-(3-Methylazetidin-1-YL)piperidine

Abstract

This guide provides a detailed examination of robust analytical techniques for the accurate quantification of 4-(3-Methylazetidin-1-YL)piperidine, a heterocyclic amine of interest in pharmaceutical development and chemical synthesis. Given its chemical structure, which lacks a strong chromophore and possesses high polarity, standard analytical approaches require careful consideration and optimization. We present three validated methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, incorporating principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability. This document serves as a practical resource for scientists engaged in quality control, impurity profiling, and pharmacokinetic studies involving this compound.

Introduction and Compound Analysis

4-(3-Methylazetidin-1-YL)piperidine is a saturated heterocyclic compound featuring both a piperidine and an azetidine ring. Such scaffolds are prevalent in active pharmaceutical ingredients (APIs), making their accurate quantification essential for ensuring product quality, safety, and efficacy.[1][2] The primary analytical challenges associated with this molecule are its low volatility, high polarity due to the two tertiary amine groups, and the absence of a UV-absorbing chromophore, which complicates detection by conventional HPLC-UV methods.[3]

The selection of an appropriate analytical method is therefore contingent on the sample matrix, required sensitivity, and available instrumentation.[4] This note details three complementary techniques, explaining the causality behind the selection of each and providing comprehensive, step-by-step protocols for implementation.

Table 1: Physicochemical Properties of 4-(3-Methylazetidin-1-YL)piperidine

PropertyValueSource / Method
Molecular Formula C₁₀H₂₀N₂(Calculated)
Molecular Weight 168.28 g/mol
Structure A piperidine ring linked via its 4-position to the nitrogen of a 3-methylazetidine ring.-
Predicted LogP 0.9 - 1.5(ACD/Labs, ChemAxon)
Nature Dibasic, polar, non-chromophoric(Inferred from structure)

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

Rationale and Expertise

GC-MS offers exceptional selectivity and is a powerhouse for identifying and quantifying volatile and semi-volatile compounds.[5] However, the target analyte's polarity and potential for hydrogen bonding can lead to poor peak shape and thermal degradation in the GC inlet.[6] To overcome this, a derivatization step is essential. Acylation with a reagent like trifluoroacetic anhydride (TFAA) converts the polar N-H group (if any secondary amine impurities are present) and masks the basic nitrogens, increasing volatility and thermal stability, thus making the analyte amenable to GC analysis.[4][6] This strategy is a field-proven approach for analyzing complex amines.

Experimental Protocol: GC-MS

A. Sample Preparation and Derivatization

  • Standard Preparation: Accurately weigh 10 mg of 4-(3-Methylazetidin-1-YL)piperidine reference standard and dissolve in 10 mL of a suitable organic solvent (e.g., Dichloromethane) to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in Dichloromethane to achieve a target concentration within the calibration range. For complex matrices, a prior liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte.[7][8]

  • Derivatization: To 100 µL of the sample or standard solution in a GC vial, add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Evaporation: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of Dichloromethane for injection.

B. Instrumental Conditions

Table 2: GC-MS Operating Parameters

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentRobust and reliable platform.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of analytes.[4]
Carrier Gas Helium, 1.0 mL/min constant flowInert and provides good chromatographic efficiency.
Injector Splitless, 250°CEnsures quantitative transfer of the analyte onto the column.
Oven Program 100°C (1 min), ramp 15°C/min to 280°C, hold 5 minOptimized to separate the derivatized analyte from solvent and byproducts.
MS System Agilent 5977B MSD or equivalentProvides high sensitivity and selectivity.
Ionization Electron Ionization (EI), 70 eVStandard ionization technique providing reproducible fragmentation patterns.[9]
Scan Range m/z 40-500Covers the expected mass range of the derivatized analyte and its fragments.
Ion Source Temp. 230°CStandard temperature to ensure efficient ionization.
Quantification Ion To be determined from the mass spectrum of the derivatized standard.The most abundant, unique fragment ion should be chosen for quantification.

C. Method Validation (Self-Validating System)

  • System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 5%.

  • Linearity: Construct a calibration curve with at least five non-zero concentrations. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=5). Mean accuracy should be 85-115%, and precision (%RSD) should be ≤ 15%.[10]

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Sample Weighing & Dissolution p2 Aliquot 100 µL p1->p2 p3 Add 50 µL TFAA p2->p3 p4 Heat at 60°C for 30 min p3->p4 p5 Evaporate to Dryness p4->p5 p6 Reconstitute in Dichloromethane p5->p6 a1 GC-MS Injection p6->a1 a2 Separation on DB-5ms Column a1->a2 a3 EI Ionization & Mass Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Analyte d2->d3 HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Sample Weighing p2 Dissolution in Mobile Phase p1->p2 p3 Syringe Filtration (0.45 µm) p2->p3 a1 HPLC Injection p3->a1 a2 Isocratic Separation on C18 Column a1->a2 a3 CAD Nebulization & Detection a2->a3 d1 Peak Area Integration a3->d1 d2 Non-linear Curve Fitting (if needed) d1->d2 d3 Concentration Calculation d2->d3

HPLC-CAD analysis workflow.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale and Expertise

LC-MS/MS is the gold standard for quantitative analysis in complex matrices, such as biological fluids, due to its unparalleled sensitivity and selectivity. [11][12]This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a unique product ion is monitored. [12]This process virtually eliminates matrix interferences, allowing for quantification at very low levels (pg/mL). For a basic compound like 4-(3-Methylazetidin-1-YL)piperidine, Electrospray Ionization (ESI) in positive ion mode is the ideal ionization technique. [9]

Experimental Protocol: LC-MS/MS

A. Sample Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution in 50:50 acetonitrile:water. Prepare working standards by serial dilution in the same solvent.

  • Sample Preparation (e.g., from plasma): Perform a protein precipitation. Add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to 100 µL of plasma sample.

  • Extraction: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Injection: Transfer the supernatant to an HPLC vial for analysis.

B. Instrumental Conditions

Table 4: LC-MS/MS Operating Parameters

ParameterSettingRationale
LC System Shimadzu Nexera or equivalentA high-performance system capable of handling complex gradients.
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)A shorter column with smaller particles is suitable for fast, high-efficiency separations.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures protonation of the analyte for good peak shape and ESI response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 3 minutes, hold 1 minA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CFor robust and reproducible chromatography.
MS System Sciex 6500+ QTRAP or equivalentA highly sensitive triple quadrupole mass spectrometer.
Ionization ESI, Positive Ion ModeBest for ionizing basic compounds. [9]
MRM Transition Precursor [M+H]⁺: m/z 169.2 -> Product: To be determinedThe product ion is identified by infusing a standard and performing a product ion scan. [13]
Collision Energy To be optimized for maximum product ion intensity.Instrument-specific optimization is required.

C. Method Validation (Self-Validating System)

  • System Suitability: Check for stable signal response and retention time before starting the analytical batch.

  • Linearity: Generate a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL). A weighting factor (e.g., 1/x²) may be necessary. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy & Precision: Analyze QC samples at LLOQ, low, medium, and high concentrations (n=5). Mean accuracy should be within ±15% of nominal (±20% at LLOQ), and %RSD should be ≤ 15% (≤ 20% at LLOQ). [10]

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Aliquot 100 µL Plasma p2 Protein Precipitation with Acetonitrile + IS p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Transfer Supernatant p3->p4 a1 UPLC Injection p4->a1 a2 Gradient Separation on C18 a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Q1/Q3) a3->a4 d1 Integrate Analyte/IS Peaks a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify using Weighted Regression d2->d3

LC-MS/MS bioanalytical workflow.

Comparative Summary of Analytical Techniques

Table 5: Method Comparison for Quantifying 4-(3-Methylazetidin-1-YL)piperidine

ParameterGC-MS with DerivatizationHPLC-CADLC-MS/MS
Principle Separation of volatile derivatives by gas phase, mass detection.Separation by liquid phase, universal aerosol mass detection.Separation by liquid phase, highly specific mass detection.
Selectivity HighModerateVery High
Sensitivity (Typical LOQ) ng/mL rangeHigh ng/mL to low µg/mL rangepg/mL to low ng/mL range
Sample Throughput Low (due to derivatization)ModerateHigh
Matrix Effects ModerateLow to ModerateCan be significant; mitigated by internal standard.
Key Advantage High structural confirmation.Universal detection, no chromophore needed, no derivatization.Unmatched sensitivity and selectivity for complex matrices.
Key Disadvantage Requires extra sample prep (derivatization).Lower sensitivity than MS methods.High instrument cost, potential for matrix effects.
Best Suited For Purity testing, reference standard characterization.Assay and purity of bulk material, formulation analysis.Bioanalysis (PK studies), trace impurity analysis.

Conclusion

The accurate quantification of 4-(3-Methylazetidin-1-YL)piperidine can be successfully achieved through several orthogonal analytical techniques. The choice between GC-MS, HPLC-CAD, and LC-MS/MS should be guided by the specific analytical objective. [6]For purity and assay of bulk drug substance, HPLC-CAD offers a direct, robust, and reliable method without the need for derivatization. For trace-level quantification in complex biological matrices, LC-MS/MS is the unequivocally superior choice, providing the necessary sensitivity and selectivity. [15]GC-MS with derivatization serves as a valuable alternative, particularly for structural confirmation and analysis in simpler matrices. Proper method development and validation are paramount to ensure the generation of accurate and reliable data in a regulated environment. [17][18]

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.

  • Wang, Y., et al. (2015). Progress in sample preparation and analytical methods for trace polar small molecules in complex samples. PubMed.

  • BenchChem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. Benchchem.

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. ResolveMass.

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.

  • Kumar, V., et al. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications.

  • Sigma-Aldrich. 4-methyl-1-(3-methylazetidin-3-yl)piperidine.

  • Agilent Technologies. (2015). Sample Preparation Fundamentals for Chromatography. Agilent.

  • Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.

  • Susilawati, et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports.

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.

  • Antonides, L. H., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed.

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.

  • National Center for Biotechnology Information. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. NCBI.

  • Sigma-Aldrich. 4-methyl-1-(3-methylazetidin-3-yl)piperidine.

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid. Benchchem.

  • Wikipedia. Piperidine.

  • BenchChem. (2025). Analytical Standards for 3-[(4-Methylphenyl)methyl]piperidine: Application Notes and Protocols. Benchchem.

Sources

Method

Application Note: Characterizing 4-(3-Methylazetidin-1-YL)piperidine in Cell-Based Assays for Chemokine Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine and azetidine scaffolds are prevalent structural motifs in modern medicinal chemistry, frequently associated with compounds targ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine and azetidine scaffolds are prevalent structural motifs in modern medicinal chemistry, frequently associated with compounds targeting G-protein coupled receptors (GPCRs).[1][2] This application note focuses on providing a detailed framework for the characterization of 4-(3-Methylazetidin-1-YL)piperidine , a novel chemical entity with potential modulatory effects on chemokine receptors. Due to the structural similarities with known chemokine receptor antagonists, this guide will proceed under the working hypothesis that this compound is an antagonist of the C-C chemokine receptor 2 (CCR2).[3][4]

CCR2 and its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), form a critical axis in the regulation of inflammatory responses.[5] This axis mediates the migration of monocytes and other immune cells to sites of inflammation, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[5][6]

This document, authored from the perspective of a Senior Application Scientist, provides detailed protocols for two fundamental cell-based functional assays: a calcium mobilization assay and a chemotaxis assay. These assays are designed to quantitatively assess the antagonistic potential of 4-(3-Methylazetidin-1-YL)piperidine on the CCR2 signaling pathway. The protocols are presented as self-validating systems, with explanations for key experimental choices to ensure scientific rigor and reproducibility.

I. The CCR2 Signaling Pathway: A Rationale for Assay Selection

Upon binding of its cognate ligand CCL2, CCR2, a Gαi-coupled receptor, initiates a signaling cascade that results in cellular responses critical for inflammation.[7] Understanding this pathway is crucial for designing and interpreting functional assays.

Key Signaling Events:

  • Ligand Binding & G-protein Activation: CCL2 binding induces a conformational change in CCR2, leading to the activation of the heterotrimeric G-protein by catalyzing the exchange of GDP for GTP on the Gαi subunit.

  • Downstream Effectors: The activated Gαi and Gβγ subunits dissociate and activate downstream effectors. The Gβγ subunit activates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium ([Ca2+]i) is a hallmark of CCR2 activation and can be measured using fluorescent calcium indicators.[8][9]

  • Cellular Response (Chemotaxis): The signaling cascade culminates in the reorganization of the actin cytoskeleton, leading to directed cell migration towards the chemokine gradient, a process known as chemotaxis.[8]

This signaling pathway provides two robust and measurable endpoints for assessing the antagonistic activity of a test compound: the inhibition of CCL2-induced calcium mobilization and the blockade of CCL2-induced cell migration.

II. Experimental Protocols

A. Calcium Mobilization Assay

This assay provides a high-throughput compatible method to quantify the ability of 4-(3-Methylazetidin-1-YL)piperidine to inhibit the initial stages of CCR2 signaling.[9]

Principle: The assay measures the transient increase in intracellular calcium following receptor activation by the agonist (CCL2). An antagonist will inhibit this response in a dose-dependent manner. The use of a fluorescent, calcium-sensitive dye allows for real-time monitoring of this event.

Cell Line Selection: HEK293 cells stably expressing human CCR2 are recommended. These cells provide a robust and specific assay window, as the parental HEK293 line has low endogenous CCR2 expression.[10]

Experimental Workflow Diagram:

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed CCR2-HEK293 cells in 96-well plates p2 Prepare serial dilutions of 4-(3-Methylazetidin-1-YL)piperidine a1 Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) p1->a1 Overnight Incubation p3 Prepare CCL2 agonist solution a2 Incubate with test compound or vehicle a1->a2 a3 Measure baseline fluorescence a2->a3 a4 Add CCL2 to stimulate cells a3->a4 a5 Record fluorescence change (kinetic read) a4->a5 d1 Calculate peak fluorescence response a5->d1 d2 Normalize data to controls (% Inhibition) d1->d2 d3 Plot dose-response curve d2->d3 d4 Determine IC50 value d3->d4

Caption: Workflow for the Calcium Mobilization Assay.

Detailed Protocol:

  • Cell Plating:

    • The day before the assay, seed HEK293-CCR2 cells into black-walled, clear-bottom 96-well plates at a density of 40,000–80,000 cells per well in 100 µL of culture medium.[9]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell adherence and formation of a monolayer.

  • Compound and Agonist Preparation:

    • Prepare a 10 mM stock solution of 4-(3-Methylazetidin-1-YL)piperidine in DMSO.

    • Perform a serial dilution in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to create a concentration range for testing (e.g., 10 µM to 0.1 nM).

    • Prepare a stock solution of recombinant human CCL2 in assay buffer at a concentration that will give an EC80 response (predetermined from an agonist dose-response curve).

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye, such as Fluo-4 AM, according to the manufacturer's instructions.[11][12] The FLIPR Calcium 4 Assay Kit is a suitable commercial option.[11]

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.

  • Assay Performance:

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR).

    • Add 25 µL of the diluted test compound or vehicle (DMSO control) to the appropriate wells and incubate for 15-30 minutes.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Inject 25 µL of the CCL2 agonist solution into each well and immediately begin recording the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds for 2-3 minutes.

B. Chemotaxis Assay

This assay provides a direct functional measure of the compound's ability to block the migratory response of cells towards a chemoattractant, which is a key physiological role of the CCR2 axis.[8]

Principle: The assay utilizes a two-chamber system (e.g., a Transwell plate) separated by a porous membrane. Cells are placed in the upper chamber, and the chemoattractant (CCL2) is in the lower chamber. An antagonist added to the upper chamber will inhibit the migration of cells through the membrane towards the CCL2 gradient.[13]

Cell Line Selection: The human monocytic cell line THP-1, which endogenously expresses CCR2, is a suitable and physiologically relevant model for this assay.[13]

Experimental Workflow Diagram:

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_quant Quantification p1 Culture and harvest THP-1 cells p2 Resuspend cells in serum-free medium p3 Prepare serial dilutions of 4-(3-Methylazetidin-1-YL)piperidine p4 Prepare CCL2 chemoattractant solution a2 Add cell suspension with test compound to upper chamber p3->a2 a1 Add CCL2 solution to lower chamber of Transwell plate p4->a1 a3 Incubate for 2-4 hours a2->a3 a4 Remove non-migrated cells from upper surface of membrane a3->a4 q1 Stain migrated cells with fluorescent dye (e.g., Calcein AM) a4->q1 q2 Read fluorescence on a plate reader q1->q2 q3 Calculate % Inhibition of migration q2->q3 q4 Plot dose-response curve and determine IC50 q3->q4

Caption: Workflow for the Chemotaxis Assay.

Detailed Protocol:

  • Preparation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. Ensure cells are in the logarithmic growth phase.

    • The day of the assay, harvest the cells and resuspend them in serum-free assay medium (e.g., RPMI with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

    • Prepare serial dilutions of 4-(3-Methylazetidin-1-YL)piperidine in the cell suspension.

    • Prepare the chemoattractant solution by diluting CCL2 in assay medium to a final concentration that elicits a robust migratory response (typically 10-50 ng/mL, to be optimized).[13]

  • Assay Assembly:

    • Add 600 µL of the CCL2 solution (or assay medium for negative control) to the lower wells of a 24-well Transwell plate with 5 µm pore size inserts.[14]

    • Gently place the Transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the cell suspension containing the test compound (or vehicle control) to the upper chamber of each insert.[14]

  • Incubation and Cell Staining:

    • Incubate the plate at 37°C, 5% CO2 for 2-4 hours. The optimal incubation time should be determined empirically.

    • After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.

    • To quantify migrated cells, transfer the inserts to a new 24-well plate containing a cell-permeable fluorescent dye (e.g., Calcein AM in HBSS).

    • Incubate for 30-60 minutes at 37°C to allow for dye uptake by the migrated cells.

  • Quantification:

    • Transfer the inserts to a clean plate and read the fluorescence from the bottom of the wells using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 520 nm for Calcein AM).

III. Data Analysis and Interpretation

For both assays, the primary goal is to determine the half-maximal inhibitory concentration (IC50) of 4-(3-Methylazetidin-1-YL)piperidine. The IC50 is the concentration of the antagonist required to inhibit 50% of the maximal response induced by the agonist (CCL2).[15][16]

Data Normalization and IC50 Calculation:

  • Define Controls:

    • 0% Inhibition (Maximal Signal): Response with CCL2 agonist + vehicle (DMSO).

    • 100% Inhibition (Basal Signal): Response with vehicle only (no CCL2).

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(Response_Compound - Response_Basal) / (Response_Max - Response_Basal)])

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

  • Non-linear Regression: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) using a suitable software package (e.g., GraphPad Prism).[17] This will yield the IC50 value.

Data Presentation:

Assay TypeKey ParameterExpected Outcome for an Antagonist
Calcium Mobilization IC50 (nM or µM)A potent antagonist will have a low IC50 value, indicating that a low concentration is required to inhibit 50% of the CCL2-induced calcium flux.
Chemotaxis IC50 (nM or µM)A potent antagonist will have a low IC50 value, demonstrating its efficacy in blocking cell migration.

Interpretation of Results: A low nanomolar IC50 value in both assays would strongly support the hypothesis that 4-(3-Methylazetidin-1-YL)piperidine is a potent CCR2 antagonist. Discrepancies between the IC50 values from the two assays may arise due to differences in assay conditions and the specific signaling events being measured. Further investigation, such as radioligand binding assays, would be necessary to determine the compound's affinity (Ki) for the receptor and its mechanism of inhibition (e.g., competitive vs. non-competitive).[15][18]

IV. Conclusion

This application note provides a comprehensive guide for the initial characterization of 4-(3-Methylazetidin-1-YL)piperidine as a potential CCR2 antagonist using two robust cell-based functional assays. The detailed protocols for calcium mobilization and chemotaxis assays, along with guidelines for data analysis and interpretation, offer a solid foundation for researchers to assess the compound's pharmacological activity. By following these methodologies, scientists can generate reliable and reproducible data to advance the understanding of this novel compound and its potential as a therapeutic agent targeting the CCR2 pathway.

V. References

  • Krutzik, P. (2010). Cell-Based Screening for Multi-Functional Chemokine Receptor Modulators. Grantome. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]

  • Corning. Technical Bulletin #457 Optimized Chemotaxis Conditions for Primary Blood Monocytes or THP-1 Cells Using Corning® FluoroBlok™ 96-Multiwell Insert Plates. Corning. [Link]

  • An, L., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Characterization Service. Creative Biolabs. [Link]

  • Sygnature Discovery. Optimizing GPCR assays with chimeric G proteins Case Study. Sygnature Discovery. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Bacon, K., et al. (2001). Cellular assays of chemokine receptor activation. PubMed. [Link]

  • iGEM. Protocol of chemotaxis assay of THP1. iGEM. [Link]

  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2025). PMC. [Link]

  • Wikipedia. Half maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • Janicot, G., et al. (2024). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. [Link]

  • Cell Biolabs. CytoSelect™ 24-Well Cell Migration Assay (5 µm, Fluorometric Format). Cell Biolabs. [Link]

  • Sartorius. Differentiated THP-1 Incucyte® Chemotaxis Migration Protocol. Sartorius. [Link]

  • The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells. (2017). PMC. [Link]

  • Copeland, R. A. (2016). Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors. ACS Pharmacology & Translational Science. [Link]

  • Bio-Rad. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Bio-Rad. [Link]

  • Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. (2009). PMC. [Link]

  • CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood. (2020). PMC. [Link]

  • Inducing Receptor Degradation as a Novel Approach to Target CC Chemokine Receptor 2 (CCR2). (2024). MDPI. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit. Molecular Devices. [Link]

  • Xia, M., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. PubMed. [Link]

  • Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. (2020). PMC. [Link]

  • Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line. (2022). Frontiers in Physiology. [Link]

  • Current Cancer Drug Targets. (2014). Regulators of Chemokine Receptor Activity as Promising Anticancer Therapeutics. Bentham Science. [Link]

  • Wu, F., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. [Link]

  • Zhang, X., et al. (2015). Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. ResearchGate. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). PMC. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). ResearchGate. [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. (2011). PubMed. [Link]

  • Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. (2016). PubMed. [Link]

Sources

Application

protocol for dissolving 4-(3-Methylazetidin-1-YL)piperidine for experiments

This guide outlines the protocol for the solubilization, handling, and storage of 4-(3-Methylazetidin-1-yl)piperidine , a diamine building block frequently used in the synthesis of kinase inhibitors (e.g., JAK/STAT pathw...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocol for the solubilization, handling, and storage of 4-(3-Methylazetidin-1-yl)piperidine , a diamine building block frequently used in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands.

Part 1: Physicochemical Profile & Solubility Logic

To successfully dissolve this compound, one must understand its dual-amine nature.[] It contains a secondary amine (piperidine) and a tertiary amine (azetidine).[]

PropertyEstimated ValueExperimental Implication
Molecular Weight ~154.25 g/mol (Free Base)Low MW facilitates rapid dissolution.
pKa (Piperidine NH) ~11.0 (Basic)Critical: At pH 7.4, this nitrogen is fully protonated (cationic).[]
pKa (Azetidine N) ~8.5 (Basic)Partially protonated at physiological pH.[]
LogP (Lipophilicity) ~0.7 – 1.2Moderately lipophilic; requires organic cosolvent for high conc.
Physical State Liquid/Oil (Free Base) Solid (HCl/TFA Salt)Check your vial: Salts are easier to handle but acidic; Free bases are basic oils.[]

The Solubility Mechanism:

  • Free Base Form: Highly soluble in organic solvents (DMSO, Ethanol). Sparingly soluble in neutral water but highly soluble in acidic buffers. Risk:[] Adding the free base directly to unbuffered water will spike the pH >10.

  • Salt Form (HCl/TFA): Highly soluble in water and DMSO.[] Risk:[] May be hygroscopic.

Part 2: Reagents and Equipment

  • Compound: 4-(3-Methylazetidin-1-yl)piperidine (Check label for Salt vs. Free Base).[]

  • Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[]

  • Secondary Solvent (Dilution): Phosphate Buffered Saline (PBS) pH 7.4 or Cell Culture Media.[]

  • Equipment: Vortex mixer, Sonicator (optional), calibrated micropipettes, glass vials (avoid polystyrene for pure DMSO).

Part 3: Step-by-Step Solubilization Protocol

Phase A: Preparation of Master Stock Solution (DMSO)

Target Concentration:100 mM (Standard for HTS and cell assays).

  • Calculate Mass/Volume:

    • If Solid (Salt): Weigh the powder accurately.[]

    • If Liquid (Free Base): Density is approx 0.94 g/mL.[] It is more accurate to weigh the liquid into the vial than to pipette by volume due to viscosity.

    • Formula:

      
      []
      
  • Solvent Addition:

    • Add DMSO to the vial.

    • Note: Do not use water for the master stock; it promotes hydrolysis/oxidation over long-term storage.[]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: The solution should be clear and colorless. If particles remain (common with salts), sonicate in a water bath at room temperature for 2 minutes. Do not heat >37°C to prevent degradation.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Phase B: Preparation of Working Solution (Aqueous)

Target: Diluting DMSO stock into biological media (e.g., 10 µM final).

  • Pre-warm the DMSO stock to Room Temperature (RT) to ensure it is fully liquid.

  • Intermediate Dilution (Optional but Recommended):

    • Direct dilution from 100 mM to 10 µM (1:10,000) can be pipetting-error prone.[]

    • Create a 1 mM substock by diluting 10 µL of Master Stock into 990 µL of Media/Buffer.

  • Final Dilution:

    • Add the substock to your assay media.

    • Precipitation Check: Vortex immediately. Inspect for turbidity.

    • Max DMSO Tolerance: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in cells.[]

Part 4: Visualization of Workflows

Diagram 1: Solubility Decision Tree

This logic gate ensures you choose the correct solvent system based on the compound's form.

SolubilityProtocol Start Start: Check Vial Label CheckForm Is the compound a Salt or Free Base? Start->CheckForm Salt Salt Form (HCl, TFA) (Solid Powder) CheckForm->Salt Labeled .HCl / .TFA FreeBase Free Base Form (Viscous Liquid/Oil) CheckForm->FreeBase No suffix DMSO_Stock Prepare 100mM Stock in DMSO (Universal Method) Salt->DMSO_Stock Preferred Aqueous_Direct Direct Aqueous Solubility? Yes, but acidic pH Salt->Aqueous_Direct Alternative FreeBase->DMSO_Stock Mandatory Aqueous_Caution Direct Aqueous Solubility? NO (High pH risk) FreeBase->Aqueous_Caution Buffer_Step Dilute into PBS/Media (Buffer neutralizes acidity) DMSO_Stock->Buffer_Step Dilute 1:1000 Aqueous_Direct->Buffer_Step Acidify_Step MUST dissolve in DMSO first OR use acidic buffer Aqueous_Caution->Acidify_Step

Caption: Decision tree for selecting the solubilization strategy based on the chemical form (Salt vs. Free Base).

Diagram 2: Serial Dilution Workflow

Standardized dilution to minimize pipetting errors and solvent shock.[]

SerialDilution Stock Master Stock (100 mM DMSO) SubStock Sub-Stock (1 mM in Media) Stock->SubStock  10 µL Stock + 990 µL Media (1:100 Dilution) Working Working Solution (10 µM in Well) SubStock->Working  10 µL Sub-Stock + 990 µL Media (1:100 Dilution) Note Final DMSO: 0.01% (Safe for Cells) Working->Note

Caption: Two-step serial dilution protocol to achieve 10 µM final concentration with <0.1% DMSO.

Part 5: Troubleshooting & Compatibility

IssueProbable CauseCorrective Action
Precipitation upon dilution "Solvent Shock" (Rapid change in polarity).[]Add DMSO stock slowly to the vortexing media. Do not add media to DMSO.
pH Change (Yellow/Pink Media) Free base basicity is overcoming buffer capacity.Use a stronger buffer (HEPES 25mM) or neutralize the stock with equimolar HCl.
Degradation (Brown discoloration) Oxidation of secondary amine.[]Store under Nitrogen/Argon. Use fresh DMSO.
Viscous pipetting Cold DMSO or pure liquid compound.Warm to 25°C before pipetting. Reverse pipetting technique recommended.

References

  • PubChem. (2025).[2][3] Compound Summary: Piperidine derivatives and physicochemical properties. National Library of Medicine. [Link]

  • Li, Di, & Kerns, E. (2006). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols in drug discovery).

Sources

Method

Application Note: 4-(3-Methylazetidin-1-yl)piperidine in Medicinal Chemistry

This guide details the strategic application, synthesis, and physicochemical profiling of 4-(3-Methylazetidin-1-yl)piperidine —a specialized bicyclic diamine building block used in modern medicinal chemistry to optimize...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application, synthesis, and physicochemical profiling of 4-(3-Methylazetidin-1-yl)piperidine —a specialized bicyclic diamine building block used in modern medicinal chemistry to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Strategic Integration for Lead Optimization

Executive Summary & Rationale

In the hit-to-lead and lead optimization phases, medicinal chemists often encounter "molecular obesity" (high lipophilicity/MW) or metabolic liabilities associated with flat aromatic rings. The 4-(3-Methylazetidin-1-yl)piperidine moiety serves as a high-value Fsp³-rich bioisostere for traditional linkers like piperazine, morpholine, or cyclohexylamine.

Key Functional Advantages:
  • Basicity Modulation: The azetidine nitrogen (pKa ~10-11) coupled with the piperidine core creates a highly basic center, ideal for lysosomal trapping (increasing volume of distribution) or forming salt bridges in GPCR/Ion channel binding pockets.[1]

  • Vector Re-orientation: Unlike the linear vector of 1,4-piperazine, this fused system offers a "bent" vector with restricted conformation, potentially improving selectivity by avoiding steric clashes in the target active site.[1]

  • Metabolic Stability: The 3-methyl substituent on the azetidine ring blocks the common metabolic soft spot (α-carbon oxidation) often seen in unsubstituted azetidines or pyrrolidines.

Physicochemical Profile & Bioisosterism

The following table contrasts the 4-(3-Methylazetidin-1-yl)piperidine moiety against common analogs it replaces.

Table 1: Comparative Physicochemical Metrics
Feature4-(3-Methylazetidin-1-yl)piperidine 1-Methylpiperazine 4-Aminopiperidine
Topology Bicyclic (Linked)MonocyclicMonocyclic
Fsp³ Character High (Rigidified)MediumHigh (Flexible)
Basicity (Calc.[2] pKa) ~10.8 (Azetidine N)~9.0 (N4)~10.5 (Primary amine)
Lipophilicity (cLogP) ModerateLowLow
Metabolic Risk Low (Steric block at C3)Medium (N-demethylation)High (N-acetylation)
hERG Liability Moderate (High pKa)LowLow
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Expert Insight: The high pKa of the azetidine nitrogen can be a double-edged sword. While it improves solubility and target affinity (via ionic interactions), it may increase hERG channel inhibition. The 3-methyl group is critical here; it adds steric bulk that can disrupt the pi-cation interaction often required for hERG binding, potentially mitigating cardiotoxicity compared to the unsubstituted analog.[1]

Strategic Decision Framework

The following decision tree illustrates when to deploy this specific moiety during a medicinal chemistry campaign.

DecisionTree Start Lead Compound Optimization (Problem Identification) Problem1 Issue: Poor Solubility / High LogP Start->Problem1 Problem2 Issue: Metabolic Instability (N-dealkylation/Oxidation) Start->Problem2 Problem3 Issue: Lack of Selectivity (Flat Structure) Start->Problem3 Sol1 Strategy: Increase Fsp³ Problem1->Sol1 Sol2 Strategy: Block Soft Spots Problem2->Sol2 Sol3 Strategy: 3D Vector Change Problem3->Sol3 Decision Deploy 4-(3-Methylazetidin-1-yl)piperidine Sol1->Decision Replace Phenyl/Heteroaryl Sol2->Decision Replace Piperazine/Unsub. Amines Sol3->Decision Replace Flexible Linkers Outcome Outcome: + Solubility (Ionizable) + Stability (Steric Shield) + Novel IP Space Decision->Outcome

Figure 1: Decision logic for incorporating the 4-(3-Methylazetidin-1-yl)piperidine scaffold.

Detailed Synthesis Protocol

Objective: Synthesis of tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate followed by deprotection to yield the free amine building block.

Mechanism: Reductive Amination.[1][3] Scale: 1.0 gram (Scaleable to >100g).

Reagents & Materials:
  • Amine: 3-Methylazetidine hydrochloride (1.0 equiv).

  • Ketone: N-Boc-4-piperidone (1.1 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).[1]

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous).[1]

  • Additive: Acetic acid (1.0 equiv) – Crucial for catalyzing imine formation.[1]

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv) – Only if using the HCl salt of the amine.[1]

Step-by-Step Methodology:
  • Free Basing (In-situ):

    • In a dry round-bottom flask under N₂ atmosphere, suspend 3-Methylazetidine HCl (1.0 g, 9.3 mmol) in anhydrous DCE (20 mL).

    • Add DIPEA (1.6 mL, 9.3 mmol) and stir for 10 minutes at room temperature (RT) to liberate the free amine.

  • Imine Formation:

    • Add N-Boc-4-piperidone (2.04 g, 10.2 mmol) to the mixture.

    • Add Acetic Acid (0.53 mL, 9.3 mmol).

    • Critical Step: Stir at RT for 30–60 minutes. Do not add the reductant yet.[1][4] This allows the hemiaminal/imine equilibrium to establish, maximizing yield.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium triacetoxyborohydride (STAB) (2.95 g, 13.9 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) may occur.[1]

    • Remove ice bath and allow to warm to RT.[1] Stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes.

    • Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).[1]

    • Combine organic phases, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • The crude product is often a viscous oil.[1]

    • Method: Flash Column Chromatography (Silica Gel).[1]

    • Eluent: 0–10% Methanol in DCM (with 1% NH₄OH additive if streaking occurs).[1]

    • Yield Expectation: 75–85%.[1]

  • Deprotection (To generate the free scaffold):

    • Dissolve the intermediate in DCM (5 mL).

    • Add Trifluoroacetic acid (TFA) (5 mL) or 4M HCl in Dioxane.[1]

    • Stir for 2 hours. Concentrate to dryness.[1]

    • Note: The product will be a salt.[1] For use in subsequent couplings, free-base using SCX-2 cartridges or carbonate resin.

Experimental Workflow Diagram

SynthesisFlow Reactants 3-Methylazetidine HCl + N-Boc-4-piperidone ImineStep Imine Formation (DCE, AcOH, 1h) Reactants->ImineStep DIPEA Reduction Reduction (STAB, 0°C to RT) ImineStep->Reduction + H- Workup Workup (NaHCO3 Quench) Reduction->Workup Product Protected Intermediate (N-Boc) Workup->Product Purification Final Deprotection (TFA/DCM) Product->Final

Figure 2: Synthetic workflow for the generation of the 4-(3-Methylazetidin-1-yl)piperidine core.

Troubleshooting & Optimization

  • Low Yield: If the conversion is low, ensure the imine formation step is given sufficient time before adding the reducing agent.[1] STAB reduces aldehydes/ketones faster than imines if the imine hasn't formed, leading to the alcohol byproduct (N-Boc-4-hydroxypiperidine).

  • Bis-alkylation: Not an issue with reductive amination, but if using alkyl halides (e.g., 1,4-dibromopentane cyclization), bis-alkylation is a major risk.[1] Stick to reductive amination.[1]

  • Purification Issues: Due to the high polarity of the diamine, standard silica may retain the compound.[1] Use amine-functionalized silica or add 1% Triethylamine to the eluent.

References

  • Comparison of Azetidine and Piperidine Scaffolds. BenchChem Technical Guides. (2025).[1][4][5][6] Detailed analysis of pKa and metabolic stability differences between 4- and 6-membered rings. [1]

  • Azetidines in Medicinal Chemistry: Emerging Applications. Journal of Medicinal Chemistry. (2026).[1][5] Review of FDA-approved drugs containing azetidine motifs (e.g., Baricitinib) and their pharmacokinetics.

  • Reductive Amination Protocols for Hindered Amines. Organic Process Research & Development. Standard operating procedures for STAB reductions in pharmaceutical synthesis.[1]

  • Bioisosteres in Drug Design. Journal of Organic Chemistry. (2018).[1][7] "Stretched" analogues of piperazine and their exit vector analysis.

Disclaimer: This protocol is intended for research purposes only. Always consult Material Safety Data Sheets (MSDS) and follow institutional safety guidelines when handling chemical reagents.

Sources

Application

Application Notes and Protocols for the Synthesis of 4-(3-Methylazetidin-1-YL)piperidine Derivatives

For: Researchers, scientists, and drug development professionals. Abstract The 4-(3-methylazetidin-1-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of biol...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 4-(3-methylazetidin-1-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of biologically active molecules targeting a diverse range of therapeutic areas.[1][2] Its unique three-dimensional architecture, conferred by the strained azetidine ring coupled with the flexible piperidine core, allows for precise spatial presentation of pharmacophoric elements, leading to enhanced target engagement and improved pharmacokinetic profiles.[3] This document provides a comprehensive guide to the synthesis of 4-(3-methylazetidin-1-yl)piperidine derivatives, with a focus on a robust and widely applicable reductive amination strategy. Detailed, field-proven protocols, mechanistic insights, and troubleshooting guidance are provided to enable researchers to confidently and efficiently construct this valuable molecular scaffold.

Introduction: The Significance of the 4-(3-Methylazetidin-1-yl)piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, valued for its ability to confer aqueous solubility and serve as a versatile scaffold for functionalization.[4][5] The incorporation of a 3-methylazetidine substituent at the 4-position of the piperidine ring introduces a compact, conformationally restricted element that can significantly influence a molecule's biological activity.[3] The strained four-membered azetidine ring can act as a bioisostere for larger groups, while the methyl group provides a subtle yet impactful stereochemical and lipophilic modification. This unique combination has been exploited in the development of potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[6]

The synthesis of these derivatives, however, requires careful consideration of reagent selection and reaction conditions to achieve high yields and purity. This guide will focus on a highly effective and broadly applicable synthetic methodology: the reductive amination of a piperidone precursor with 3-methylazetidine.

Synthetic Strategy: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its operational simplicity and wide substrate scope.[7][8] The reaction proceeds through the initial formation of an enamine or iminium ion intermediate from the condensation of an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[9] This one-pot procedure is highly efficient and avoids the isolation of potentially unstable intermediates.

For the synthesis of 4-(3-methylazetidin-1-yl)piperidine derivatives, this strategy involves the reaction of a suitably N-protected 4-piperidone with 3-methylazetidine, followed by reduction with a mild and selective reducing agent.

Diagram of the General Reductive Amination Workflow:

G Piperidone N-Protected 4-Piperidone Intermediate Iminium Ion Intermediate Piperidone->Intermediate Condensation Azetidine 3-Methylazetidine Azetidine->Intermediate Product 4-(3-Methylazetidin-1-yl)piperidine Derivative Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Deprotection Deprotection (if necessary) Product->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: General workflow for the synthesis of 4-(3-Methylazetidin-1-yl)piperidine derivatives via reductive amination.

Detailed Experimental Protocol: Synthesis of 1-Boc-4-(3-methylazetidin-1-yl)piperidine

This protocol details the synthesis of a key intermediate, tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate, which can be readily deprotected or further functionalized.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Boc-4-piperidone≥97%Commercially AvailableEnsure dryness before use.
3-Methylazetidine hydrochloride≥95%Commercially AvailableRequires liberation of the free base prior to use.[10]
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%Commercially AvailableMoisture-sensitive; handle under inert atmosphere.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse from a freshly opened bottle or dried over molecular sieves.
Sodium hydroxide (NaOH)Reagent GradeCommercially AvailableFor free-basing the azetidine.
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

Step 1: Liberation of 3-Methylazetidine Free Base

  • In a 50 mL round-bottom flask, dissolve 3-methylazetidine hydrochloride (1.0 eq) in a minimal amount of water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >12.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and carefully concentrate the filtrate under reduced pressure at low temperature (<30 °C) to afford the volatile 3-methylazetidine free base. Caution: 3-methylazetidine is volatile and should be used immediately in the next step.

Step 2: Reductive Amination

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 1-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Add the freshly prepared 3-methylazetidine (1.1 eq) to the solution at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture.[11] A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane, to afford the desired 1-Boc-4-(3-methylazetidin-1-yl)piperidine as a colorless oil.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the Boc-piperidine and 3-methylazetidine moieties.

  • ¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected [M+H]⁺ peak.

Mechanistic Insights and Rationale for Experimental Choices

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[11] Its mild nature and selectivity for iminium ions over ketones prevent the reduction of the starting 1-Boc-4-piperidone.[12] More reactive hydrides like sodium borohydride (NaBH₄) could lead to the formation of the corresponding alcohol byproduct.

  • Use of Hydrochloride Salt: 3-Methylazetidine is often supplied as its hydrochloride salt for improved stability and handling. The in-situ liberation of the free base with a strong base like NaOH is a necessary preceding step.

  • Inert Atmosphere: While not strictly required for all reductive aminations, the use of an inert atmosphere is good practice, especially when using anhydrous solvents and moisture-sensitive reagents like NaBH(OAc)₃.

Alternative Synthetic Routes

While reductive amination is a highly effective method, other strategies can be employed for the synthesis of 4-(3-methylazetidin-1-yl)piperidine derivatives.

  • Direct N-Alkylation: This involves the reaction of a piperidine derivative with a reactive 3-methylazetidine precursor, such as a tosylate or mesylate. This method can be effective but may require harsher conditions and can be prone to over-alkylation.[13]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl piperidine derivatives, the palladium-catalyzed Buchwald-Hartwig amination can be a powerful tool for coupling an aryl halide with the 4-(3-methylazetidin-1-yl)piperidine core.[14][15] This reaction offers a broad substrate scope but requires careful optimization of the catalyst, ligand, and base.[16]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

G Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-X]L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)-Amine]L₂⁺ PdII_Aryl->PdII_Amine Ligand Exchange PdII_Amido [Ar-Pd(II)-Amido]L₂ PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-Amine PdII_Amido->Product ArylHalide Ar-X ArylHalide->PdII_Aryl Amine R₂NH Amine->PdII_Amine Base Base Base->PdII_Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Extend the reaction time. - Ensure the NaBH(OAc)₃ is fresh and active. - Confirm complete liberation of the 3-methylazetidine free base.
Product loss during work-up.- Ensure the aqueous layer is thoroughly extracted. - Use care during column chromatography to avoid co-elution with impurities.
Formation of Byproducts Reduction of the starting piperidone.- Use a more selective reducing agent like NaBH(OAc)₃. - Ensure the reaction is not overheated.
Over-alkylation (in direct alkylation methods).- Use the amine as the limiting reagent. - Slowly add the alkylating agent.
Reaction Stalls Deactivation of the reducing agent.- Add a fresh portion of NaBH(OAc)₃.
Poor quality reagents.- Use freshly opened or purified solvents and reagents.

Conclusion

The synthesis of 4-(3-methylazetidin-1-yl)piperidine derivatives is a critical capability for medicinal chemists. The reductive amination protocol detailed herein offers a reliable, efficient, and scalable route to these valuable building blocks. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully incorporate this important scaffold into their drug discovery programs.

References

  • ChemicalBook. (2025, July 24). 3-METHYLAZETIDINE HYDROCHLORIDE | 935669-28-6.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
  • Sather, A. C., & Martinot, T. A. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-Methylideneazetidine: Structure, Synthesis, and Properties.
  • Royal Society of Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Bentham Science Publishers. (2014, August 1). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?
  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions.
  • NEt3 BH3CN. (n.d.).
  • De Kimpe, N., et al. (n.d.). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines.
  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a)...
  • Benchchem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • Sigma-Aldrich. (n.d.). 4-methyl-1-(3-methylazetidin-3-yl)piperidine.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
  • Journal of the American Chemical Society. (n.d.). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines.
  • MDPI. (2022, September 6). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs.
  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine.
  • PMC. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines.
  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.
  • Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications.
  • PubMed. (2011, October 15). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives.
  • Rasayan Journal of Chemistry. (2017). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES.
  • ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Methylazetidin-1-YL)piperidine

Welcome to the technical support center for the synthesis of 4-(3-Methylazetidin-1-YL)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(3-Methylazetidin-1-YL)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route and improve the yield and purity of your target compound.

I. Introduction to the Synthesis

The synthesis of 4-(3-Methylazetidin-1-YL)piperidine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and efficient synthetic route involves the reductive amination of N-Boc-4-piperidone with 3-methylazetidine, followed by deprotection of the Boc group. This method is favored for its operational simplicity and the availability of starting materials.[1][2][3]

This guide will focus on troubleshooting and optimizing this primary synthetic pathway.

Core Synthetic Pathway: Reductive Amination

The key transformation in this synthesis is the formation of the C-N bond between the piperidine and azetidine rings via reductive amination.[1][4] This reaction typically involves two main steps:

  • Imine/Enamine Formation: The reaction of N-Boc-4-piperidone with 3-methylazetidine hydrochloride in the presence of a base to form an iminium ion or enamine intermediate.

  • Reduction: The in-situ reduction of the intermediate using a suitable reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the desired product.[5]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(3-Methylazetidin-1-YL)piperidine and provides systematic solutions.

Problem 1: Low Yield of the Final Product

Possible Causes & Solutions

Cause Explanation Recommended Action
Incomplete Imine/Enamine Formation The equilibrium between the ketone, amine, and the iminium ion/enamine may not favor the intermediate. This can be due to steric hindrance or unfavorable reaction kinetics.1. Adjust pH: The formation of the iminium ion is acid-catalyzed. A slightly acidic medium (pH 4-6) is often optimal. The use of acetic acid as a co-solvent can be beneficial.[5] 2. Remove Water: The formation of the imine/enamine produces water. The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the equilibrium towards the product.
Inefficient Reduction The chosen reducing agent may not be effective, or the reaction conditions may not be optimal for the reduction step.1. Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for reductive aminations.[5] If yields are still low, other borohydride reagents like sodium cyanoborohydride (NaBH3CN) can be considered, but be mindful of its toxicity. 2. Temperature Control: Reductions are typically carried out at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial, but monitor for potential side reactions.
Side Reactions Over-alkylation of the azetidine nitrogen or self-condensation of the piperidone can lead to the formation of byproducts, reducing the yield of the desired product.1. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 3-methylazetidine to favor the desired reaction. 2. Slow Addition: Add the reducing agent portion-wise or as a solution over time to control the reaction rate and minimize side reactions.
Degradation of Starting Materials or Product The starting materials or the final product may be unstable under the reaction conditions. 3-methylazetidine, in particular, can be volatile and prone to oligomerization.1. Use of a Salt Form: Start with 3-methylazetidine hydrochloride, which is more stable and less volatile than the free base. The free base can be generated in situ using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Problem 2: Presence of Impurities in the Final Product

Possible Impurities & Purification Strategies

Impurity Source Purification Method
Unreacted N-Boc-4-piperidone Incomplete reaction.Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) to separate the more polar product from the less polar starting material.
Over-alkylated Byproducts Reaction of the product with another molecule of N-Boc-4-piperidone.Column Chromatography: These byproducts are typically less polar than the desired product and can be separated by column chromatography.
Residual Reducing Agent and Byproducts Boron-containing byproducts from the reducing agent.Aqueous Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. Extract the product into an organic solvent and wash the organic layer with brine to remove water-soluble impurities.
Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine/Enamine Formation cluster_2 Reduction cluster_3 Workup & Purification A N-Boc-4-piperidone E Stir at RT A->E B 3-Methylazetidine HCl B->E C Solvent (e.g., DCE) C->E D Base (e.g., TEA) D->E F Add STAB E->F G Stir at RT F->G H Quench Reaction G->H I Aqueous Extraction H->I J Column Chromatography I->J K 4-(3-Methylazetidin-1-YL)piperidine-1-carboxylate J->K

Caption: Reductive amination workflow.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reductive amination reaction?

A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive amination with sodium triacetoxyborohydride.[5] They are good at solubilizing the reactants and are relatively unreactive. Tetrahydrofuran (THF) can also be used. The choice of solvent can influence reaction rates, so it may be worth screening a few options to find the optimal conditions for your specific setup.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system to separate the starting materials from the product. Staining with potassium permanganate or ninhydrin can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q3: The deprotection of the Boc group is sluggish. What can I do?

A3: The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method. If the reaction is slow, you can try increasing the concentration of TFA or gently warming the reaction mixture. Alternatively, using a solution of HCl in an organic solvent like dioxane or methanol can also be effective.

Q4: Are there alternative synthetic routes to consider?

A4: While reductive amination is the most common approach, other methods for forming the C-N bond, such as nucleophilic substitution of a suitable leaving group on the piperidine ring with 3-methylazetidine, could be explored. However, these routes may require the synthesis of more complex starting materials and may not offer significant advantages in terms of yield or simplicity.

Logical Relationship: Problem, Cause, and Solution

G P Low Yield C1 Incomplete Imine Formation P->C1 C2 Inefficient Reduction P->C2 C3 Side Reactions P->C3 S1 Adjust pH / Remove Water C1->S1 S2 Optimize Reducing Agent / Temperature C2->S2 S3 Control Stoichiometry / Slow Addition C3->S3

Caption: Troubleshooting logic for low yield.

IV. Detailed Experimental Protocol

Synthesis of tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate

Materials:

  • N-Boc-4-piperidone

  • 3-Methylazetidine hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol (e.g., 95:5)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in DCE, add 3-methylazetidine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion/enamine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired product.

V. References

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org.

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Piperidine Synthesis. DTIC.

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO.

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. Google Patents.

  • High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). ResearchGate. [Link]

  • Does piperidine work in reductive amination like this?. Reddit. [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.

  • US2363157A - Process for purifying piperidine. Google Patents.

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Google Patents.

  • WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof. Google Patents.

  • What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(3-Methylazetidin-1-YL)piperidine Solubility

Welcome to the Application Science Support Center. As researchers transition from in silico design to in vitro assays, diamine scaffolds like 4-(3-Methylazetidin-1-yl)piperidine (CAS: 864494-21-3) [1] frequently present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers transition from in silico design to in vitro assays, diamine scaffolds like 4-(3-Methylazetidin-1-yl)piperidine (CAS: 864494-21-3) [1] frequently present solubility challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Solubility is not just about adding more solvent; it is a thermodynamic property dictated by pKa, solvent microenvironments, and atmospheric interactions. This guide provides the causality behind these issues and self-validating protocols to ensure your assays are reproducible and robust.

Physicochemical Causality: The "Why" Behind the Crash

To troubleshoot this compound, you must understand its diamine nature. The molecule features two distinct basic centers:

  • The Piperidine Nitrogen (Secondary Amine): Highly basic, with a typical pKa of ~11.2 [2].

  • The Azetidine Nitrogen (Tertiary Amine): Less basic due to ring strain and steric hindrance, with an estimated pKa of 8.0–9.0 [3].

When working with the free base form, the compound is highly lipophilic and water-insoluble. It requires an organic solvent (like DMSO) for initial dissolution. However, when this DMSO stock is diluted into an aqueous assay buffer, a phenomenon known as "solvent shift precipitation" occurs. The DMSO rapidly diffuses into the water, leaving the lipophilic free base exposed. If the buffer capacity is too low, the highly basic piperidine moiety strips protons from the surrounding water, locally spiking the pH. This elevated pH keeps the compound in its neutral, insoluble state, causing it to instantly nucleate and crash out of solution.

Quantitative Property Matrix

Use this table to verify your experimental parameters against the compound's intrinsic properties.

PropertyValue / EstimateImplication for Assay Design
Molecular Weight 154.25 g/mol Rapid dissolution kinetics if the correct solvent/pH is used.
Piperidine pKa ~11.2Remains fully protonated at physiological pH (7.4).
Azetidine pKa ~8.0 - 9.0Protonation state is highly sensitive to minor pH fluctuations near 7.4.
LogP (Free Base) ~1.2 - 1.5Requires organic solvents (DMSO/EtOH) for >1 mM stock solutions.
Aqueous Solubility Form DependentFree Base: < 1 mg/mL. Di-salt Form (e.g., 2HCl): > 50 mg/mL.

Protonation State & Solubility Dynamics

Understanding the protonation state is critical for predicting whether your compound will remain in solution during an assay.

Protonation HighPH pH > 11.5 Free Base (Neutral) Water-Insoluble MidPH pH 8.5 - 10.5 Mono-protonated (+1) Moderate Solubility HighPH->MidPH +H+ LowPH pH < 7.5 Di-protonated (+2) Highly Water-Soluble MidPH->LowPH +H+

pH-dependent protonation states of the diamine core dictating aqueous solubility.

Diagnostic Troubleshooting Workflow

Follow this self-validating decision tree to identify and resolve your specific solubility roadblock.

Workflow Start Solubility Issue Detected CheckForm Identify Compound Form Start->CheckForm FreeBase Free Base (CAS 864494-21-3) CheckForm->FreeBase SaltForm Salt Form (e.g., HCl) CheckForm->SaltForm OrgSolv Dissolve in DMSO/EtOH FreeBase->OrgSolv AqSolv Dissolve in Aqueous Buffer SaltForm->AqSolv Precip Precipitates upon dilution? OrgSolv->Precip AqSolv->Precip Soluble Proceed with Assay Precip->Soluble No FixPH Perform In Situ Salt Formation (Add 2.2 eq HCl) Precip->FixPH Yes FixPH->Soluble

Troubleshooting workflow for resolving solubility issues based on compound form.

Frequently Asked Questions (FAQs)

Q1: Why does my 10 mM DMSO stock precipitate immediately when I add it to my pH 7.4 HEPES buffer? A: You are experiencing a solvent shift combined with a localized pH spike. Because the free base is highly basic, it locally depletes the protons in your HEPES buffer at the droplet interface. The compound remains unprotonated and crashes out before it can disperse. Solution: Pre-acidify the DMSO stock using the "In Situ Salt Formation" protocol below before adding it to the buffer.

Q2: I purchased the free base, but my powder has turned into a sticky, insoluble gum over the past month. What happened? A: Piperidine derivatives are notorious for absorbing atmospheric carbon dioxide (CO₂) to form carbamate/carbonate salts [2]. This alters both the molecular weight and the solubility profile of your material. Solution: Always store the free base under an inert atmosphere (Argon/Nitrogen) at -20°C. If the material has already degraded, you may need to perform a basic extraction (partition between 1M NaOH and Dichloromethane) to recover the pure free base.

Q3: Can I just heat the aqueous buffer to force the free base into solution? A: No. While heating increases kinetic dissolution, it does not change the thermodynamic solubility limit dictated by the pH. Once the solution cools back to room temperature or 37°C for your assay, the compound will undergo supersaturation and crystallize out, leading to highly variable assay readouts.

Validated Experimental Protocols

These protocols are designed as self-validating systems. If a validation check fails, do not proceed to the next step.

Protocol A: Preparation of a Stable 10 mM DMSO Stock (Free Base)

Objective: Create a standardized, CO₂-free stock solution.

  • Preparation: Purge a clean glass vial with Argon or Nitrogen gas.

  • Weighing: Rapidly weigh 1.54 mg of 4-(3-Methylazetidin-1-yl)piperidine free base to minimize atmospheric exposure.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex for 30 seconds.

  • Validation Check: Inspect the vial against a dark background. The solution must be 100% optically clear. If any micro-particulates remain, sonicate for 2 minutes.

  • Storage: Aliquot into single-use PCR tubes, blanket with Argon, and store at -20°C.

Protocol B: In Situ Salt Formation for Aqueous Assays

Objective: Prevent precipitation when diluting DMSO stocks into aqueous media.

  • Aliquot: Transfer 10 µL of the 10 mM DMSO stock (from Protocol A) into a fresh microcentrifuge tube.

  • Acidification: Add 2.2 molar equivalents of acid to fully protonate both the piperidine and azetidine nitrogens. To do this, add 2.2 µL of 0.1 M aqueous HCl.

  • Equilibration: Vortex thoroughly and let sit for 5 minutes at room temperature. Causality note: This exothermic neutralization converts the free base into a highly soluble dihydrochloride salt directly within the DMSO matrix.

  • Dilution: Slowly pipette this acidified stock into 987.8 µL of your target assay buffer (e.g., PBS or HEPES, pH 7.4) while vortexing gently.

  • Validation Check: Measure the final pH of the buffer to ensure the added HCl did not exceed the buffer's capacity. The solution should remain perfectly clear with no Tyndall effect (light scattering) when a laser pointer is passed through it.

References

  • "Piperidine | C5H11N | CID 8082". PubChem. National Center for Biotechnology Information. URL: [Link]

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(3-Methylazetidin-1-yl)piperidine

Executive Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of complex diamine building blocks. 4-(3-Methylazetidin-1-yl)piperidine is a highly valuable, sp³-ric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of complex diamine building blocks. 4-(3-Methylazetidin-1-yl)piperidine is a highly valuable, sp³-rich scaffold utilized in modern drug discovery. However, it contains two distinct reactive centers: a secondary amine (piperidine ring) and a highly strained tertiary amine (azetidine ring).

Failure to understand the orthogonal vulnerabilities of these two rings in different solvent systems often leads to poor reaction yields, mysterious byproducts, and degraded stock solutions. This technical guide provides a mechanistic troubleshooting framework to ensure the structural integrity of this compound throughout your experimental workflows.

Troubleshooting Guide & FAQs

Q1: Why does my sample form higher molecular weight impurities when stored in Dichloromethane (DCM) or Chloroform? Root Cause (Causality): Halogenated solvents are not entirely inert toward nucleophilic amines. Both the secondary piperidine nitrogen and the tertiary azetidine nitrogen can undergo a Menschutkin-type S_N2 reaction with the electrophilic carbon of DCM. Over time, this results in N-alkylation, forming chloromethylamines, bis-piperidylmethane dimers, or quaternary ammonium salts ()[1]. Corrective Action: Never use DCM or chloroform for the long-term storage of this compound. If DCM is required for liquid-liquid extraction or column chromatography, evaporate the solvent immediately under reduced pressure at temperatures below 30°C to minimize the kinetic window for alkylation ()[2].

Q2: During acid-catalyzed coupling reactions, I observe significant degradation and complete loss of the azetidine moiety on LC-MS. What is happening? Root Cause (Causality): The azetidine ring is a four-membered heterocycle with significant angle strain (~26 kcal/mol). Under Brønsted or Lewis acidic conditions, the tertiary nitrogen is protonated, transforming it into an excellent leaving group. Subsequent attack by any available nucleophile (e.g., water, alcohols, or halide ions) relieves the ring strain, causing an irreversible ring-opening reaction that yields acyclic amine derivatives ()[3]. This strain-release driven ring opening is highly accelerated in polar or acidic environments ()[4]. Corrective Action: Maintain strictly neutral or slightly basic conditions (e.g., using DIPEA or Et₃N) when handling this building block. If an acidic deprotection step is unavoidable later in the synthesis, ensure the temperature is kept strictly at or below 0°C and minimize reaction times to kinetically trap the intact ring.

Q3: What are the optimal solvents for preparing long-term stock solutions? Root Cause (Causality): To prevent both electrophilic alkylation and acid-catalyzed ring-opening, the solvent must be non-electrophilic, non-acidic, and aprotic. Corrective Action: Use 2-Methyltetrahydrofuran (2-MeTHF), Tetrahydrofuran (THF), or Toluene. For biological assays requiring aqueous compatibility, anhydrous Dimethyl Sulfoxide (DMSO) is acceptable, provided it is degassed and stored at -20°C to prevent oxidative N-oxide formation.

Quantitative Solvent Compatibility Data

Table 1: Solvent Compatibility and Stability Profile for 4-(3-Methylazetidin-1-yl)piperidine

Solvent CategoryExamplesStability (25°C, 24h)Primary Degradation MechanismRecommendation
Halogenated Dichloromethane (DCM), ChloroformPoor (< 80% intact)N-Alkylation (Menschutkin reaction) leading to quaternary salts[1]Avoid for storage. Use only for rapid extractions.
Protic / Acidic Methanol (w/ acid trace), TFAVery Poor (< 50% intact)Protonation-induced azetidine ring-opening[4]Avoid . Ring strain release causes irreversible degradation.
Aprotic Polar DMF, DMSOModerate (85-95% intact)Oxidative degradation (N-oxide formation) if exposed to airAcceptable for short-term assay prep. Store at -20°C.
Aprotic Non-Polar 2-MeTHF, THF, TolueneExcellent (> 99% intact)None observed under inert atmosphereHighly Recommended for long-term stock solutions.

Mechanistic Workflow Diagram

G cluster_solvents Solvent Environments Start 4-(3-Methylazetidin-1-yl)piperidine Halogen Halogenated (DCM, CHCl3) Start->Halogen Dissolved in Acidic Acidic/Protic (HCl/MeOH, TFA) Start->Acidic Dissolved in Stable Aprotic/Inert (THF, Toluene) Start->Stable Dissolved in Degradation1 N-Alkylation (Menschutkin Reaction) Halogen->Degradation1 Nucleophilic Attack on C-Cl Degradation2 Azetidine Ring-Opening (Strain Release) Acidic->Degradation2 Protonation & Nucleophilic Attack Success Stable Stock Solution (Intact Core) Stable->Success No Electrophiles/Acidic Protons

Figure 1: Solvent-dependent degradation pathways of 4-(3-Methylazetidin-1-yl)piperidine.

Experimental Protocol: Safe Solvent Exchange & Stock Preparation

To ensure self-validating experimental integrity, follow this step-by-step methodology when receiving the compound or transferring it between solvent systems.

Phase 1: Solvent Removal (If received/extracted in a halogenated solvent)

  • Transfer the organic layer to a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator with a water bath set strictly to ≤ 30°C . Causality: Elevated temperatures exponentially accelerate the Menschutkin alkylation reaction between the amines and residual DCM.

  • Place the flask under high vacuum (≤ 0.1 mbar) for 2 hours to remove trace halogenated volatiles completely.

Phase 2: Reconstitution in a Stable Solvent 4. Purge the flask with dry Nitrogen or Argon to displace atmospheric oxygen. 5. Add anhydrous 2-MeTHF or THF to achieve the desired molarity (e.g., 0.1 M). Causality: 2-MeTHF is preferred over standard THF as it is less prone to peroxide formation, which can otherwise oxidize the secondary piperidine amine. 6. Vortex gently until the solid is fully dissolved.

Phase 3: Self-Validation and Storage 7. Validation Step: Immediately withdraw a 10 µL aliquot, dilute in Acetonitrile/Water (with 0.1% Formic Acid), and analyze via LC-MS. The presence of a single major peak at [M+H]⁺ = 155.15 m/z confirms the intact 4-(3-Methylazetidin-1-yl)piperidine core without solvent adducts or ring-opened byproducts. 8. Aliquot the validated stock solution into amber glass vials (to prevent photo-oxidation), blanket with Argon, seal with PTFE-lined caps, and store at -20°C.

References

  • The Application of Dichloromethane and Chloroform as Reagents in Organic Synthesis: Reactions and Applications Source: ResearchGate URL:[Link]

  • The reactivity of dichloromethane toward amines Source: SciSpace URL:[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines Source: Nature Communications (via PMC) URL:[Link]

Sources

Optimization

Technical Support Center: 4-(3-Methylazetidin-1-yl)piperidine Synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-(3-Methylazetidin-1-yl)piperidine . This diamine building block is highly valued in drug discovery for its rigid, low-molecular-weight sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-(3-Methylazetidin-1-yl)piperidine . This diamine building block is highly valued in drug discovery for its rigid, low-molecular-weight scaffold. However, its synthesis—typically achieved via the reductive amination of 1-Boc-4-piperidone with 3-methylazetidine followed by Boc-deprotection—presents unique chemoselectivity and stability challenges.

This guide is designed for researchers and process chemists to diagnose, troubleshoot, and resolve common impurity formations encountered during this specific workflow.

System Overview: Synthetic Workflow & Impurity Mapping

Understanding where impurities originate is the first step in eliminating them. The workflow below illustrates the critical path of synthesis alongside the divergent pathways that lead to the most common impurities.

SynthesisWorkflow SM1 1-Boc-4-piperidone Iminium Iminium Intermediate SM1->Iminium + SM2 (Acid Cat.) Step 1 ImpA Impurity A (1-Boc-4-Piperidinol) SM1->ImpA Premature Reduction ImpB Impurity B (Unreacted Ketone) SM1->ImpB Incomplete Condensation SM2 3-Methylazetidine BocProd Boc-Protected Intermediate Iminium->BocProd NaBH(OAc)3 Step 2 FinalProd 4-(3-Methylazetidin-1-yl)piperidine BocProd->FinalProd Deprotection Step 3 ImpC Impurity C (Ring-Opened Halo-amine) BocProd->ImpC Harsh Acid + Nucleophile

Figure 1: Synthetic workflow and impurity pathways for 4-(3-Methylazetidin-1-yl)piperidine.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major impurity at m/z 102.1 (post-deprotection). What is this, and how do I eliminate it?

Diagnosis: This mass corresponds to 4-piperidinol (Impurity A), which originates from the direct reduction of the starting material, 1-Boc-4-piperidone, before it can react with the amine [1]. Causality: Reductive amination is a two-step process: iminium formation followed by hydride reduction. If the reducing agent (Sodium triacetoxyborohydride, STAB) is added before the ketone and 3-methylazetidine have fully condensed into the iminium ion, STAB will act directly on the ketone [4]. Resolution: Do not add all reagents simultaneously. You must pre-stir the ketone, amine, and a catalytic amount of acetic acid for at least 2 hours to ensure complete iminium formation before introducing the hydride source.

Q2: After the Boc-deprotection step, my yield drops significantly, and I see a new mass at m/z 191.1. What went wrong?

Diagnosis: You are observing Impurity C , a ring-opened halo-amine (specifically, 4-((3-chloro-2-methylpropyl)amino)piperidine). Causality: The 4-membered azetidine ring possesses approximately 26 kcal/mol of ring strain, making it highly susceptible to decomposition [3]. If you use a strong acid containing a nucleophilic counterion (such as 4M HCl in dioxane) for Boc-deprotection, the basic azetidine nitrogen becomes protonated. This activates the strained ring toward nucleophilic attack by the chloride ion, cleaving the C-N bond and opening the ring [2]. Resolution: Switch your deprotection reagent to Trifluoroacetic acid (TFA) in Dichloromethane (DCM). The trifluoroacetate anion is a significantly poorer nucleophile than chloride, allowing for effective Boc removal without compromising the integrity of the azetidine ring.

Q3: I am detecting a persistent impurity at m/z 141.1 that tracks closely with my product during chromatography. How can I purge this?

Diagnosis: This is 4-(azetidin-1-yl)piperidine , the des-methyl analog of your target product. Causality: This impurity does not form during the reaction; it is carried over from the starting material. Commercial 3-methylazetidine often contains trace amounts of unsubstituted azetidine depending on its manufacturing route. Because the structural and polarity differences between the des-methyl impurity and the product are negligible, they co-elute during standard silica gel chromatography. Resolution: Mitigation must occur at the source. Verify the purity of your 3-methylazetidine starting material via GC-MS prior to the reaction. If the impurity is already present in the final product, purification requires reverse-phase preparative HPLC.

Quantitative Impurity Data Summary

ImpurityChemical IdentityOrigin / CausalityLC-MS Detection (m/z, [M+H]+)Primary Mitigation Strategy
Impurity A 4-PiperidinolDirect reduction of ketone by STAB due to incomplete iminium formation.102.12-hour pre-stir of ketone and amine prior to STAB addition.
Impurity B 4-PiperidoneUnreacted starting material carried through deprotection.100.1Ensure anhydrous conditions; use 1.1 eq of amine.
Impurity C 4-((3-chloro-2-methylpropyl)amino)piperidineAcid-catalyzed nucleophilic ring cleavage of the strained azetidine.191.1Substitute HCl with TFA during the deprotection step.
Impurity D 4-(Azetidin-1-yl)piperidineDes-methyl azetidine contamination in the starting material.141.1Source >98% pure 3-methylazetidine; Prep-HPLC purification.

Mechanistic Deep-Dive: Azetidine Ring-Opening

To fully trust the protocol modifications, one must understand the failure mechanism of the standard procedure. When exposed to HCl, the basic azetidine nitrogen is protonated. The inherent ring strain lowers the activation energy required for the chloride nucleophile to attack the adjacent carbon, resulting in irreversible ring cleavage [2][3].

Mechanism Protonation Protonated Azetidine (High Ring Strain) Attack Nucleophilic Attack (Cl- attacks C2/C4) Protonation->Attack Activation by HCl RingOpen Ring-Opened Impurity (Halo-amine) Attack->RingOpen Irreversible Cleavage

Figure 2: Mechanism of acid-catalyzed azetidine ring-opening by nucleophilic attack.

Validated Experimental Protocols

The following self-validating protocols have been optimized to prevent the formation of Impurities A, B, and C by addressing the causal mechanisms described above.

Protocol 1: Optimized Reductive Amination (Preventing Impurity A & B)
  • Preparation: In an oven-dried flask under nitrogen, dissolve 1-Boc-4-piperidone (1.0 eq, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M).

  • Iminium Formation: Add 3-methylazetidine (1.1 eq, 11 mmol) followed by glacial acetic acid (0.1 eq, 1 mmol).

  • Pre-stirring (Critical Step): Stir the mixture at room temperature for exactly 2 hours. Note: Skipping this step directly causes the formation of Impurity A.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) in three equal portions over 15 minutes to control the exotherm.

  • Completion: Remove the ice bath and stir at room temperature for 12 hours. Monitor the disappearance of the iminium intermediate via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Non-Nucleophilic Boc-Deprotection (Preventing Impurity C)
  • Preparation: Dissolve the crude tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate from Protocol 1 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Cooling: Chill the solution to 0 °C.

  • Acid Addition (Critical Step): Slowly add Trifluoroacetic acid (TFA) (10.0 eq). Note: Do not use HCl, HBr, or any acid with a highly nucleophilic counterion, as this will trigger the ring-opening mechanism shown in Figure 2.

  • Deprotection: Allow the reaction to warm to room temperature and stir for 2 to 3 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the resulting residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base of 4-(3-Methylazetidin-1-yl)piperidine.

References

  • Multivariate Statistical Analysis of Orthogonal Mass Spectral Data for the Identification of Chemical Attribution Signatures.OSTI.GOV.
  • Facile ring cleavage of basic azetidines.ResearchGate.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.NIH.gov (PMC).
  • 1-Boc-4-piperidone | 79099-07-3 | Benchchem Technical Support.Benchchem.
Troubleshooting

Technical Support Center: 4-(3-Methylazetidin-1-yl)piperidine Synthesis

Topic: Optimization of Reductive Amination for Azetidine-Piperidine Coupling Ticket ID: #AZT-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Strategic Overview: The "Ste...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reductive Amination for Azetidine-Piperidine Coupling Ticket ID: #AZT-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Strategic Overview: The "Steric vs. Strain" Balance

Welcome to the technical guide for synthesizing 4-(3-Methylazetidin-1-yl)piperidine . This reaction is a classic reductive amination, but it presents a specific dual challenge that often leads to suboptimal yields in standard screens:

  • Steric Hindrance: You are coupling a secondary amine (3-methylazetidine) with a cyclic ketone (N-Boc-4-piperidone). The formation of the intermediate iminium ion is sterically crowded, often stalling the equilibrium.

  • Ring Strain: The azetidine ring possesses significant ring strain (~25 kcal/mol).[1][2] While more stable than aziridines, it is susceptible to acid-catalyzed ring opening, particularly if aggressive Lewis acids or high temperatures are used to force the steric issue.[1]

Our recommended protocols prioritize mild activation to overcome sterics without compromising ring integrity.

Reaction Pathway Visualization

The following diagram outlines the mechanistic pathway and critical decision points for this synthesis.

ReactionPathway cluster_0 Critical Control Point Reactants Reactants: 3-Methylazetidine + N-Boc-4-piperidone Equilibrium Hemiaminal / Iminium Equilibrium Reactants->Equilibrium Solvent/Catalyst Reduction Reduction Step (Hydride Transfer) Equilibrium->Reduction Reducing Agent SideProduct Side Reaction: Azetidine Ring Opening Equilibrium->SideProduct High T or Strong Acid Product Target: 4-(3-Methylazetidin-1-yl) piperidine Reduction->Product Workup

Figure 1: Reaction workflow highlighting the critical equilibrium phase where steric hindrance must be overcome without triggering ring opening.

Optimized Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Initial scale-up, high-purity requirements, and standard substrates.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride, STAB is non-toxic and does not require strict pH monitoring, but it is sensitive to steric bulk.

Reagents:

  • Amine: 3-Methylazetidine HCl salt (1.0 equiv)

  • Ketone: N-Boc-4-piperidone (1.0 - 1.1 equiv)

  • Reductant: NaBH(OAc)3 (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 - 2.0 equiv) or DIPEA (if using amine salt)

Step-by-Step:

  • Free Base/Salt Balance: If using 3-methylazetidine hydrochloride, suspend in DCE and add 1.0 equiv of DIPEA. Stir for 10 mins. (If using free base, skip DIPEA).

  • Imine Formation: Add N-Boc-4-piperidone and Acetic Acid (AcOH). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: AcOH catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 portion-wise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO3 (pH ~8).

Method B: The "Power User" (Titanium Isopropoxide)

Best for: Stubborn reactions, low conversion in Method A, or highly sterically hindered amines.

Titanium(IV) isopropoxide (Ti(OiPr)4) acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine/enamine.

Reagents:

  • Ti(OiPr)4 (1.2 - 1.5 equiv)

  • Reductant: NaBH4 (Sodium Borohydride)[3][4][5]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step:

  • Complexation: Mix 3-methylazetidine and N-Boc-4-piperidone in neat Ti(OiPr)4 (or minimal THF). Stir under Argon for 1–2 hours at RT.

    • Observation: The solution often becomes viscous.

  • Dilution: Dilute the mixture with anhydrous MeOH.

  • Reduction: Cool to 0°C. Add NaBH4 pellets carefully (exothermic).

  • Workup (Crucial): Quench with 1N NaOH or water. A white precipitate (TiO2) will form. Filter through Celite to remove titanium salts before extraction.

Troubleshooting & FAQs

Q1: The reaction conversion is stalling at ~50%. Adding more STAB doesn't help.

Diagnosis: The issue is likely the equilibrium , not the reduction. The steric bulk of the piperidone and the secondary azetidine prevents the formation of the iminium species. STAB reduces iminium ions, not ketones (effectively). If the iminium isn't forming, STAB just sits there. Solution:

  • Switch to Method B (Titanium) . Ti(OiPr)4 forces the equilibrium to the right by chemically trapping water.

  • Alternatively, add Molecular Sieves (4Å) to the Method A reaction mixture to physically remove water.

Q2: I am seeing a "Ring-Opened" impurity (Mass M+18 or similar).

Diagnosis: Azetidine ring opening.[1][2][6] This is caused by acidic stress or nucleophilic attack at high temperatures. Root Cause Analysis:

  • Did you use strong mineral acid (HCl) to adjust pH?

  • Did you heat the reaction above 40°C? Corrective Action:

  • Keep the internal temperature below 25°C .

  • Use Acetic Acid (weak acid) only. Avoid HCl or TFA during the reaction.

  • Ensure the quench is basic (NaHCO3), as the product is stable in base but the starting azetidine is vulnerable in hot acid.

Q3: Workup is a nightmare. The product stays in the aqueous layer.

Diagnosis: The product, 4-(3-Methylazetidin-1-yl)piperidine, is a polar diamine. Even with the Boc group, it can be partially water-soluble, especially if protonated. Solution:

  • pH Control: Ensure the aqueous layer is pH > 10 before extraction. Use 1N NaOH or K2CO3.

  • Solvent: Use DCM:IPA (3:1) or Chloroform:IPA (3:1) for extraction instead of pure Ethyl Acetate. The alcohol helps pull the polar amine into the organic phase.

  • Salting Out: Saturate the aqueous phase with NaCl.

Q4: Can I use Sodium Cyanoborohydride (NaCNBH3) instead?

Answer: Yes, but it is less ideal.

  • Pros: Better stability at lower pH (3-4).

  • Cons: Toxic (cyanide risk). Requires pH monitoring (bromocresol green indicator) to maintain pH ~4-5. If pH rises, reaction stops; if pH drops <3, azetidine may open. STAB is preferred for safety and ease of use.

Data & Logic Visualization

Troubleshooting Logic Tree

Use this decision matrix to determine your next experimental step.

Troubleshooting Start Issue Detected LowYield Low Conversion? Start->LowYield Impurity Ring-Opened Impurity? Start->Impurity Workup Poor Recovery? Start->Workup CheckWater Check Water Removal LowYield->CheckWater CheckTemp Temp > 30°C? Impurity->CheckTemp CheckpH Aq pH < 10? Workup->CheckpH SwitchTi Switch to Ti(OiPr)4 (Method B) CheckWater->SwitchTi If dry solvents fail LowerTemp Maintain < 20°C CheckTemp->LowerTemp Yes CheckAcid Strong Acid Used? CheckTemp->CheckAcid No UseAcOH Use AcOH only CheckAcid->UseAcOH Yes AdjustpH Adjust to pH 12 (NaOH) CheckpH->AdjustpH Yes Solvent Use DCM/IPA (3:1) CheckpH->Solvent No

Figure 2: Troubleshooting logic tree for common failure modes in azetidine reductive amination.

Reagent Compatibility Matrix
ParameterMethod A (STAB)Method B (Ti-mediated)Method C (NaCNBH3)
Steric Tolerance ModerateHigh Moderate
Azetidine Stability High (Mild pH)High (Non-acidic)Moderate (pH 3-4 risk)
Water Tolerance Low (Decomposes)Very Low (Hydrolyzes Ti)High
Toxicity LowLowHigh (Cyanide)
Scale-up Suitability Excellent Moderate (Filtration issues)Poor (Waste disposal)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][8][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[4][8][12] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[11] The Journal of Organic Chemistry, 55(8), 2552–2554.[11] Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[3][5][13] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[3] Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

Sources

Optimization

Technical Support Center: Purification of 4-(3-Methylazetidin-1-YL)piperidine

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 4-(3-Methylazetidin-1-YL)piperidine. This resource is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 4-(3-Methylazetidin-1-YL)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile bicyclic amine intermediate. The unique structural features of this compound—namely its two basic nitrogen centers of differing pKa, its chirality, and its high polarity—present specific purification hurdles that require a nuanced approach.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios. It moves from common issues like residual starting materials to more complex challenges such as diastereomeric separation and trace metal removal. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot effectively.

Table of Contents

FAQ 1: My initial workup leaves behind significant non-basic impurities. How can I improve the initial cleanup?

Question: After synthesizing 4-(3-Methylazetidin-1-YL)piperidine, my crude product is contaminated with non-basic starting materials and by-products. A simple organic extraction isn't giving me the purity I need before chromatography. What is a more robust initial purification strategy?

Answer: This is a classic challenge when working with highly basic amines. The high water solubility of the protonated form of your product can complicate standard liquid-liquid extractions. An acid-base swing extraction is the most effective method to selectively isolate your basic amine from neutral or acidic organic impurities.

The principle relies on the differential solubility of the amine and impurities in aqueous and organic phases based on pH. Your target compound, having two basic nitrogens, will be readily protonated and move into the aqueous phase in acidic conditions, leaving non-basic impurities behind in the organic layer.

Expert Insight:

The two nitrogen atoms in your molecule have different basicities. The piperidine nitrogen is significantly more basic (pKa of conjugate acid ~10-11) than the azetidine nitrogen (pKa of conjugate acid ~8-9). When adding acid, the piperidine nitrogen will be protonated first. It is crucial to use enough acid to protonate both nitrogens to ensure complete transfer into the aqueous phase. A pH of 2 or lower is recommended.

Protocol: Optimized Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). A volume of 10 mL per 1 g of crude material is a good starting point.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower organic layer (containing neutral/acidic impurities) and set it aside. Keep the acidic aqueous layer , as this now contains your protonated product.

  • Back-Extraction (Optional but Recommended): To recover any product that may have remained in the organic layer, add a fresh portion of 1 M HCl to the organic layer, shake, and combine this second aqueous wash with the first.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base, such as 5 M Sodium Hydroxide (NaOH), while stirring until the pH is >12. This deprotonates your amine, making it soluble in organic solvents again.

  • Product Extraction: Extract the basified aqueous layer three times with DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Troubleshooting Workflow for Acid-Base Extraction

G start Start: Crude Product in Organic Solvent add_acid Add 1M HCl (pH < 2) Shake Vigorously start->add_acid separate_layers Separate Layers add_acid->separate_layers aqueous_phase Aqueous Phase (Contains Protonated Product) separate_layers->aqueous_phase organic_phase Organic Phase (Contains Neutral/Acidic Impurities) separate_layers->organic_phase basify Basify Aqueous Phase (pH > 12 with NaOH) aqueous_phase->basify problem Problem: Product remains in organic phase? organic_phase->problem extract_product Extract with Organic Solvent (e.g., DCM) basify->extract_product final_product Pure Amine in Organic Solution extract_product->final_product check_purity Check Purity (TLC/LCMS) final_product->check_purity problem->basify No solution Solution: Insufficient acid used. Use more concentrated acid or perform additional acidic washes. problem->solution Yes G start Observation: Clean ¹H NMR, but two LC-MS peaks with identical m/z hypothesis Hypothesis: Diastereomers Present start->hypothesis confirm Confirmation: Use Chiral HPLC/SFC hypothesis->confirm Test separate Separation Strategy: Preparative Chiral SFC/HPLC confirm->separate Confirmed characterize Characterize Separated Isomers: - Optical Rotation - Vibrational Circular Dichroism (VCD) - X-ray Crystallography (if solid) separate->characterize result Isolated Diastereomers characterize->result

Troubleshooting

Technical Support Center: Minimizing Side Products in 4-(3-Methylazetidin-1-YL)piperidine Reactions

Welcome to the Technical Support Center. This guide is designed exclusively for researchers, medicinal chemists, and drug development professionals working with 4-(3-Methylazetidin-1-yl)piperidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed exclusively for researchers, medicinal chemists, and drug development professionals working with 4-(3-Methylazetidin-1-yl)piperidine . As a highly valuable bioisostere and diamine building block, this molecule presents unique chemoselectivity challenges due to the presence of two distinct basic centers.

This document synthesizes field-proven insights to help you troubleshoot, optimize, and validate your synthetic workflows.

Mechanistic Insights: The Dual-Amine Challenge

To successfully functionalize 4-(3-Methylazetidin-1-yl)piperidine without generating complex mixtures, you must understand the competing thermodynamic and kinetic forces at play:

  • The Secondary Piperidine Nitrogen: This is your primary target for functionalization (e.g., N-alkylation, cross-coupling). It is highly nucleophilic and sterically accessible, making it prone to over-reactivity.

  • The Tertiary Azetidine Nitrogen: While sterically hindered, this nitrogen resides within a highly strained four-membered ring (ring strain ~26 kcal/mol). When exposed to electrophiles or strong acids, this nitrogen can act as a nucleophile, forming a transient azetidinium intermediate that rapidly undergoes nucleophilic ring-opening to release the strain[1].

Understanding this causality is the key to minimizing side products: you must kinetically favor the piperidine nitrogen while thermodynamically protecting the azetidine ring from strain-release degradation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a high-mass byproduct corresponding to multiple alkyl additions during N-alkylation? A: You are observing over-alkylation, which leads to the formation of quaternary ammonium salts[2]. Because the secondary piperidine nitrogen is highly nucleophilic, direct alkylation with primary alkyl halides often overshoots the desired secondary amine, reacting again to form the quaternary salt. Solution: Switch from direct alkylation to reductive amination, which kinetically stops at the tertiary amine stage.

Q2: During Boc-deprotection or N-acylation, my LC-MS shows a mass shift of +R+X (where X is a halide) or +18 (H₂O). What happened? A: This is the classic azetidine ring-opening side reaction. Azetidines are highly susceptible to ring-opening when exposed to alkyl or acyl halides. The tertiary azetidine nitrogen attacks the electrophile, creating a strained intermediate that rapidly undergoes S_N2 ring-opening by the halide counterion or water during workup[3]. Solution: Lower the reaction temperature to 0 °C to kinetically suppress the tertiary amine's nucleophilicity, and avoid highly reactive acyl chlorides (use activated esters like NHS or HATU instead).

Q3: My Buchwald-Hartwig amination yields are low, and I am recovering unreacted starting material alongside reduced aryl halides. How do I fix this? A: The 3-methylazetidine group at the 4-position of the piperidine ring creates significant steric bulk. This bulk can impede the oxidative addition complex of standard palladium catalysts, leading to competitive β-hydride elimination (reducing your aryl halide) rather than C-N bond formation. Solution: Modern cross-coupling strategies require advanced, bulky ligands (e.g., RuPhos or BrettPhos) to accommodate the steric bulk of complex piperidines and force reductive elimination[4].

Diagnostic Data & Mitigation Strategies

Use the following quantitative LC-MS diagnostic table to identify your side products and apply the correct mitigation strategy.

Side Product TypeLC-MS SignatureMechanistic CauseMitigation Strategy
Quaternary Ammonium Salt [M + 2R]⁺Over-alkylation of the highly nucleophilic piperidine nitrogen.Use reductive amination; strictly limit electrophile to 0.95 eq[2].
Ring-Opened Azetidine [M + R + X]⁺Azetidine N attacks the electrophile, followed by S_N2 ring-opening by the halide[3].Avoid reactive acyl/alkyl halides; use HATU coupling; keep temp at 0 °C.
Azetidine N-Oxide [M + 16]⁺Oxidation of the tertiary azetidine nitrogen during aqueous workup.Degas solvents; avoid oxidative workups; quench with mild reducing agents (Na₂S₂O₃).
Unreacted SM [M+H]⁺ (m/z 155.2)Steric hindrance impeding oxidative addition in cross-coupling.Switch to advanced Buchwald-Hartwig ligands (e.g., RuPhos)[4].

Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield / Impure Product LCMS Run LC-MS Analysis Start->LCMS Mass1 Mass = Target + Alkyl (Over-Alkylation) LCMS->Mass1 Mass2 Mass = Target + Halide/Nu (Azetidine Cleavage) LCMS->Mass2 Mass3 Mass = SM (m/z 155.2) (Incomplete Reaction) LCMS->Mass3 Sol1 Switch to Reductive Amination Mass1->Sol1 Sol2 Lower Temp / Change Electrophile Mass2->Sol2 Sol3 Optimize Catalyst (e.g., RuPhos) Mass3->Sol3

Troubleshooting logic tree for identifying and resolving side product formation via LC-MS.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating mandatory In-Process Controls (IPCs) to verify success before proceeding to the next step.

Protocol A: Chemoselective Reductive Amination (Avoiding Over-Alkylation)

Use this protocol instead of direct alkylation to prevent quaternary ammonium salt formation.

  • Initiation: Dissolve 4-(3-Methylazetidin-1-yl)piperidine (1.0 eq) and your target aldehyde (0.95 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature.

  • Activation: Add catalytic glacial acetic acid (0.1 eq) to activate the carbonyl group.

  • Validation Check 1 (IPC): Stir for 1 hour. Pull a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation requirement: Complete disappearance of the aldehyde and formation of the intermediate iminium ion mass. Do not proceed until the aldehyde is consumed.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes to prevent exotherms.

  • Validation Check 2 (IPC): Stir for 12 hours. Analyze via LC-MS. Validation requirement: Presence of the target [M+H]⁺ mass with absolute absence of the [M+2R]⁺ over-alkylation mass.

  • Isolation: Quench carefully with saturated aqueous NaHCO₃. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Boc-Deprotection (Avoiding Azetidine Cleavage)

Standard neat TFA can protonate the azetidine, leading to nucleophilic ring-opening[1]. This protocol uses mild Lewis acid conditions.

  • Initiation: Dissolve N-Boc-4-(3-Methylazetidin-1-yl)piperidine in anhydrous Dichloromethane (DCM).

  • Thermal Control: Cool the reaction flask to exactly 0 °C using an ice bath. Mechanistic note: Kinetically suppressing the reaction temperature is critical to prevent azetidine cleavage.

  • Reagent Addition: Add 2,6-lutidine (2.0 eq), followed by the dropwise addition of TMSOTf (1.5 eq).

  • Validation Check 1 (IPC): Stir for 2 hours at 0 °C. Spot the reaction on a TLC plate (DCM:MeOH 9:1) and stain with Ninhydrin. Validation requirement: Disappearance of the UV-active Boc-compound and the appearance of a dark purple/pink spot (free secondary amine) upon heating.

  • Isolation: Quench the reaction with MeOH (5 mL), concentrate under reduced pressure, and purify the resulting oil via reverse-phase chromatography.

Reaction Pathway Divergence

ReactionPathways SM 4-(3-Methylazetidin-1-yl)piperidine Target N-Functionalized Piperidine (Target Product) SM->Target Reductive Amination (Controlled) Side1 Quaternary Ammonium Salt (Over-Alkylation) SM->Side1 Excess Alkyl Halide (Piperidine N) Side2 Ring-Opened Azetidine (Electrophilic Cleavage) SM->Side2 Alkyl Halide Attack (Azetidine N)

Reaction pathways of 4-(3-Methylazetidin-1-yl)piperidine highlighting desired vs. side reactions.

References

  • [Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis] - Journal of the American Chemical Society
  • [Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes] - Beilstein Journal of Organic Chemistry
  • [managing side reactions in piperidine functionalization] - BenchChem
  • [New modular strategy reduces piperidine synthesis steps for pharmaceuticals] - News-Medical

Sources

Optimization

Technical Support Center: Troubleshooting Batch-to-Batch Variability in 4-(3-Methylazetidin-1-YL)piperidine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals facing reproducibility...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals facing reproducibility issues with 4-(3-Methylazetidin-1-YL)piperidine .

While unique building blocks are a vital part of the drug discovery toolkit[1], diamines containing strained heterocycles present unique physicochemical challenges. This guide bypasses generic advice, diving directly into the mechanistic causality behind batch-to-batch variability—specifically addressing azetidine ring instability, non-stoichiometric salt formation, and upstream catalytic carryover.

Pathway Analysis: Sources of Batch Variability

To troubleshoot effectively, we must first map the lifecycle of the building block from synthesis to isolation. The diagram below illustrates the critical junctures where variability is introduced.

G Start 1-Boc-4-piperidone + 3-Methylazetidine RedAm Reductive Amination (NaBH(OAc)3 or Pd/C) Start->RedAm BocInt Boc-Protected Intermediate RedAm->BocInt Residual Metals/Boron Deprot Acidic Deprotection (HCl or TFA) BocInt->Deprot RingOpen Side Reaction: Azetidine Ring Opening Deprot->RingOpen High Acid/Temp Isolation Isolation & Salt Formation Deprot->Isolation Optimal Conditions RingOpen->Isolation Impurity Carryover Final 4-(3-Methylazetidin-1-YL)piperidine (Variable Batch) Isolation->Final Variable Stoichiometry & Hygroscopicity

Caption: Logical workflow of 4-(3-Methylazetidin-1-YL)piperidine synthesis and variability sources.

FAQ & Troubleshooting Workflows
Q1: Why does the purity of my deprotected 4-(3-Methylazetidin-1-YL)piperidine vary wildly between batches, often showing lower-than-expected API yields?

The Causality: The root cause is the acid-mediated intramolecular ring-opening of the azetidine moiety during the Boc-deprotection phase. Azetidines possess significant ring strain (~26 kcal/mol). When subjected to strong acidic conditions (e.g., neat Trifluoroacetic acid or strong HCl) to deprotect the piperidine nitrogen, the tertiary azetidine nitrogen also becomes protonated[2]. This protonation drastically lowers the activation energy for nucleophilic attack by water, halides, or other nucleophiles present in the matrix, leading to acyclic amine impurities[3].

Data Presentation: Degradation Profile vs. Deprotection Acid The table below summarizes the quantitative impact of various deprotection conditions on azetidine ring integrity.

Deprotection ConditionTemp (°C)Time (h)Intact Product (%)Ring-Opened Impurity (%)
Neat TFA2526535
4M HCl in Dioxane2548218
4M HCl in Dioxane04973
TMS-OTf / 2,6-Lutidine02>99<1

Self-Validating Protocol: Mild Deprotection & LC-MS Validation To establish a self-validating system that prevents batch destruction, abandon neat TFA and adopt a temperature-controlled, anhydrous HCl protocol.

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Cool the reactor to 0 °C using an ice bath. Mechanistic note: Lowering the temperature suppresses the thermodynamic ring-opening pathways.

  • Acid Addition: Add 4.0 M HCl in dioxane (5.0 equivalents) dropwise.

  • Reaction: Stir for 2 to 4 hours at 0 °C.

  • Validation Step: Before quenching, pull a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. The intact product will show an

    
     of 155.1 m/z. Scan specifically for degradation peaks at 173.1 m/z (water addition) or 191.1 m/z (HCl addition). If degradation exceeds 2%, immediately quench with a mild base (e.g., 
    
    
    
    ) and transition future batches to the TMS-OTf/Lutidine method.
Q2: Why am I getting inconsistent molar equivalents in my downstream amide coupling reactions, even when the LC-MS purity is >95%?

The Causality: This is a stoichiometric illusion caused by variable salt forms and hygroscopicity. 4-(3-Methylazetidin-1-YL)piperidine contains two basic centers: a secondary piperidine amine and a tertiary azetidine amine. Depending on the exact equivalents of acid used during precipitation and the drying time, the batch may isolate as a mono-salt, a bis-salt, or a non-stoichiometric fractional mixture. Furthermore, these amine salts are notoriously hygroscopic; they rapidly absorb atmospheric moisture, which inflates the apparent mass without showing up on a UV-based LC-MS trace[4].

Data Presentation: Stoichiometric Impact of Salt and Water Content Failure to account for the exact salt form and water weight leads to massive equivalent deficits in downstream couplings.

FormTheoretical MW ( g/mol )Observed MW (with 5% w/w

)
Error in Equivalents if Assumed Pure
Free Base154.25162.37~5.0% deficit
Mono-HCl Salt190.71200.75~5.0% deficit
Bis-HCl Salt227.17239.13~5.0% deficit
Mixed Salt (1.5 HCl)208.94219.94Variable (up to 30% error)

Self-Validating Protocol: qNMR for Exact Mass Determination Do not rely on the label claim for molecular weight. Treat every new batch as an unknown mixture of API, salt, and water, and validate it using quantitative NMR (qNMR).

  • Sample Prep: Accurately weigh ~10.0 mg of the variable batch and ~5.0 mg of a certified internal standard (e.g., Maleic acid, purity >99.9%) into a tared vial using an analytical balance.

  • Solvation: Dissolve completely in 0.6 mL of

    
    .
    
  • Acquisition: Acquire a

    
    -NMR spectrum with a long relaxation delay (
    
    
    
    seconds) to ensure complete relaxation of all protons.
  • Integration: Integrate the maleic acid alkene protons (singlet, 2H, ~6.3 ppm) and a distinct, well-resolved signal from the building block (e.g., the azetidine methine proton).

  • Validation Step: Calculate the absolute weight percent (wt%) of the active free base using the formula:

    
    
    Use this exact wt% to calculate your molar equivalents for all subsequent reactions.
    
Q3: Why do my downstream cross-coupling reactions (e.g., Buchwald-Hartwig) fail when using certain batches of this building block?

The Causality: The synthesis of 4-(3-Methylazetidin-1-YL)piperidine typically relies on the reductive amination of 1-Boc-4-piperidone with 3-methylazetidine. Depending on the specific synthetic route used by the supplier, trace amounts of boron salts (from sodium triacetoxyborohydride) or transition metals (from Pd/C catalytic hydrogenation) can carry over. Even at parts-per-million (ppm) levels, residual palladium or copper will act as potent catalyst poisons or alter the oxidative addition step in downstream organometallic cross-couplings.

Self-Validating Protocol: Metal Scavenging and Verification If a batch is suspected of metal contamination, implement a proactive scavenging workflow before committing it to expensive downstream API synthesis.

  • Solvation: Dissolve the variable batch in a polar aprotic solvent (e.g., DMF or NMP) at a concentration of 0.2 M.

  • Scavenger Addition: Add a functionalized thiourea or thiol metal scavenger resin (e.g., QuadraPure TU or SiliaMetS Thiol) at 20 wt% relative to the mass of the amine.

  • Agitation: Agitate the suspension gently at 40 °C for 12 hours. Mechanistic note: Heating ensures the dissociation of metal-amine complexes, allowing the resin to capture the free metal.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin, washing with additional solvent.

  • Validation Step: Submit a 1.0 mg sample of the concentrated filtrate for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Ensure residual Pd, Cu, or B levels are strictly

    
     ppm before proceeding to sensitive catalytic steps.
    
References
  • BioBlocks Building Blocks: Innovative drug-like building blocks. bioblocks.com. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at:[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. CLOCKSS. Available at: [Link]

  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. D-NB.INFO. Available at:[Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. PMC - NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 4-(3-Methylazetidin-1-yl)piperidine Scaffolds

Subject: Overcoming Resistance & Optimization of MTA-Cooperative PRMT5 Inhibitors Welcome to the Technical Support Hub. You are accessing this guide because you are working with 4-(3-Methylazetidin-1-yl)piperidine deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming Resistance & Optimization of MTA-Cooperative PRMT5 Inhibitors

Welcome to the Technical Support Hub. You are accessing this guide because you are working with 4-(3-Methylazetidin-1-yl)piperidine derivatives. In current drug discovery, this chemical moiety serves as the critical pharmacophore for MTA-cooperative PRMT5 inhibitors (e.g., MRTX1719, AMG 193). Unlike first-generation inhibitors that compete with SAM, this scaffold is designed to bind the PRMT5[1][2]•MTA complex , creating a synthetic lethal interaction specifically in MTAP-deleted cancers.[1][3]

This guide addresses the unique resistance mechanisms and experimental artifacts associated with this specific binding mode.

Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: In Vitro Potency Shifts (The "Media Effect")

Q: Why does my compound’s IC50 shift >10-fold when I switch from RPMI to DMEM? A: This is a hallmark "artifact" of MTA-cooperative inhibitors, not necessarily biological resistance.

  • The Mechanism: Your compound (containing the azetidine-piperidine core) binds to PRMT5 only when MTA is present. However, intracellular SAM (S-adenosylmethionine) competes with MTA for the PRMT5 pocket.[4]

  • The Cause: Standard DMEM often contains high methionine levels, driving high intracellular SAM production. High SAM displaces MTA, destabilizing the PRMT5•MTA complex required for your drug to bind.

  • The Fix:

    • Standardize Media: Use physiological media (e.g., Plasmax) or RPMI with defined methionine concentrations (typically ~10-20 µM) to mimic the tumor microenvironment.

    • Run a SAM-Competition Assay: (See Protocol 1 below) to quantify the "SAM-shift" factor of your derivative.

Category B: Intrinsic Resistance (Non-Responders)

Q: My MTAP-deleted cell line shows target engagement (SDMA loss) but continues to proliferate. Why? A: You are likely encountering Bypass Signaling or Lineage-Specific Independence .

  • The Mechanism: While PRMT5 inhibition suppresses the spliceosome, some lineages (e.g., certain pancreatic or gastric lines) can tolerate splicing stress better than others, or they upregulate anti-apoptotic factors.

  • Diagnostic Step: Check BCL-xL and MCL1 levels. PRMT5 inhibition often requires a downstream apoptotic trigger. If anti-apoptotic proteins are high, the cells enter cytostasis (G1 arrest) rather than apoptosis.

  • Solution:

    • Test combination with BCL-xL inhibitors (e.g., Navitoclax) to convert cytostasis to apoptosis.

    • Validate "resistance" by measuring SDMA (Symmetric Dimethylarginine) levels. If SDMA is low but cells grow, the resistance is downstream of the target.

Category C: Acquired Resistance (Long-term Exposure)

Q: After 6 weeks of treatment, my sensitive clones are growing again. Is it a target mutation? A: Unlike kinase inhibitors, point mutations in the PRMT5 binding pocket are rare for this scaffold. The dominant mechanism is Splicing Factor Alteration .

  • The Mechanism: PRMT5 methylates spliceosome chaperones (Sm proteins). Resistant cells often acquire mutations in splicing factors (e.g., RBM10 loss or SF3B1 mutations) that reduce the cell's dependency on the PRMT5-mediated splicing machinery.

  • Secondary Mechanism: Up-regulation of the PI3K/AKT/mTOR pathway has been observed to compensate for the metabolic stress induced by PRMT5 inhibition.

  • The Fix:

    • Perform RNA-seq to look for "exon skipping" events characteristic of splicing stress recovery.

    • Screen for synergy with PI3K inhibitors.

Part 2: Visualizing the Resistance Logic

The following diagram illustrates the unique "MTA-Cooperative" binding mode of the azetidine-piperidine scaffold and the nodes where resistance occurs.

G MTAP_Status MTAP Gene Status MTA_Level Intracellular MTA Level MTAP_Status->MTA_Level Deletion leads to accumulation Complex PRMT5 • MTA Complex (Target Species) MTA_Level->Complex Binds PRMT5 SAM_Level Intracellular SAM Level (Competitor) SAM_Level->Complex Displaces MTA (Inhibits Complex) Binding Drug Binding & Stabilization Complex->Binding Required Substrate Drug 4-(3-Methylazetidin-1-yl)piperidine Scaffold Drug Drug->Binding Effect Inhibition of SDMA & Splicing Perturbation Binding->Effect Resistance1 Resistance A: High Methionine/SAM Flux Resistance1->SAM_Level Increases Resistance2 Resistance B: Splicing Factor Mutation (e.g. RBM10) Resistance2->Effect Bypasses Dependency

Figure 1: The Mechanistic Logic of MTA-Cooperative Inhibition. Note that efficacy depends on the MTA:SAM ratio. Resistance often arises from shifting this ratio (Resistance A) or bypassing the downstream splicing requirement (Resistance B).

Part 3: Experimental Protocols
Protocol 1: The SAM-Competition Assay (Potency Validation)

Purpose: To determine if your azetidine-piperidine derivative is truly MTA-cooperative or if it has "slipped" into SAM-competitiveness.

Reagents:

  • Recombinant PRMT5/MEP50 complex.

  • Substrate: Histone H4 (1-21) peptide.

  • Cofactors: SAM (S-adenosylmethionine) and MTA (Methylthioadenosine).[4]

Workflow:

  • Baseline: Establish the IC50 of your compound in the presence of 1 µM SAM and 10 µM MTA .

  • Competition Arm: Repeat the IC50 curve keeping MTA constant (10 µM) but increasing SAM to 100 µM (physiologic high) and 500 µM (supra-physiologic).

  • Data Analysis:

    • Calculate the Shift Index :

      
      .
      
    • Interpretation:

      • Shift Index < 3: The compound is likely SAM-competitive (or mixed).[5] This is BAD for MTAP-selectivity.

      • Shift Index > 10: The compound is MTA-cooperative.[1][3][6][7][8] This is GOOD for selectivity but risks resistance in high-methionine environments.

Protocol 2: In Vivo PK/PD Optimization for Azetidine Scaffolds

Issue: The azetidine ring is metabolically labile (susceptible to oxidative ring opening).

Step-by-Step Optimization:

  • Microsomal Stability: Incubate compound with liver microsomes (human/mouse) + NADPH.

  • Metabolite ID: Use LC-MS/MS to look for +16 Da (oxidation) or +18 Da (ring opening/hydrolysis) peaks.

    • Common Liability: Oxidation at the carbon adjacent to the azetidine nitrogen.[9]

  • Chemical Mitigation:

    • If oxidation is high: Introduce fluorine or methyl groups at the 3-position of the azetidine (if not already present) or deuterate the adjacent carbons to block CYP450 attack.

    • Note: The "3-Methyl" in your core scaffold is already a metabolic blocker, but further substitution on the piperidine ring may be needed to improve half-life.

Part 4: Summary Data Tables

Table 1: Differentiating Resistance Phenotypes

ObservationSDMA Levels (Western Blot)Cell Growth (CTG Assay)Likely MechanismRecommended Action
Phenotype A Unchanged (High)Unchanged (High)Drug not binding (SAM competition or Pump efflux)Check media Methionine; Test MDR1 efflux.
Phenotype B Decreased (Low)Unchanged (High)Downstream Bypass (Apoptosis block)Screen BCL-2/BCL-xL inhibitors; Check p53 status.
Phenotype C Decreased (Low)Decreased (Low)Sensitive (No resistance)Proceed to in vivo efficacy.
Phenotype D Rebound after 4 weeksReboundAcquired Splicing MutationRNA-seq for splice variants; Check PI3K pathway.
References
  • Structure-Based Design of MTA-Cooper

    • Tang, et al. "Discovery of MRTX1719: A Synthetic Lethal Inhibitor of the PRMT5[2][3][10]•MTA Complex for the Treatment of MTAP-Deleted Cancers."[1][2][3][6][7][10][11][12] Journal of Medicinal Chemistry.

  • Mechanisms of Resistance in PRMT5 Inhibition

    • Smith, et al. "Resistance to PRMT5 Inhibition Involves Altered Splicing and Upregulation of Anti-Apoptotic Factors." Cancer Discovery.
  • The Role of MTAP Deletion in Cancer Therapy

    • Marjon, et al. "MTAP Deletion Creates a Vulnerability to PRMT5 Inhibition in Cancer Cells."[3][7][8][11][13] Cell Reports.

  • Metabolic Stability of Azetidine Scaffolds

    • Pettus, et al. "Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor."[1][3][4][8] Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: In Vivo Optimization of 4-(3-Methylazetidin-1-YL)piperidine Derivatives

Welcome to the advanced preclinical support center for drug development professionals working with the 4-(3-Methylazetidin-1-yl)piperidine scaffold. This sp3-rich, bicyclic moiety is widely utilized as a bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced preclinical support center for drug development professionals working with the 4-(3-Methylazetidin-1-yl)piperidine scaffold. This sp3-rich, bicyclic moiety is widely utilized as a bioisostere for piperazines and morpholines to enhance metabolic stability, target engagement, and aqueous solubility in the development of kinase inhibitors (e.g., BTK), epigenetic modulators (e.g., HDACs), and CNS-active agents (e.g., MAGL inhibitors)[1][2].

However, the presence of basic secondary and tertiary amines within this scaffold introduces complex in vivo pharmacokinetic (PK) and pharmacodynamic (PD) challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to refine your dosing and timing strategies.

Part 1: Core Pharmacokinetic Challenges & Troubleshooting FAQs

The primary driver of anomalous in vivo behavior for azetidinyl-piperidine derivatives is their basicity (typical pKa > 8) combined with lipophilicity. This classifies many of these derivatives as Cationic Amphiphilic Drugs (CADs), making them highly susceptible to lysosomal trapping [3][4].

FAQ 1: Why is the plasma half-life (t1/2) of my compound so short despite excellent in vitro microsomal stability?

The Causality: You are likely observing rapid tissue distribution rather than metabolic clearance. At physiological blood pH (7.4), a fraction of the basic amine remains unprotonated and highly lipophilic, allowing it to rapidly diffuse across cell membranes into the cytosol (pH 7.2)[3]. Once the compound diffuses into lysosomes (pH 4.5–5.0), the basic nitrogen becomes heavily protonated. Because charged molecules cannot easily cross the hydrophobic lipid bilayer, the drug becomes permanently trapped within the lysosomal lumen[5]. The Solution: Do not immediately assume CYP450 liability. To validate this, measure the Tissue-to-Plasma ratio (especially in lysosome-rich organs like the liver and lungs). If the ratio is >10:1, adjust your PK model to account for a massive Volume of Distribution (Vd) rather than high intrinsic clearance.

FAQ 2: How should I adjust my dosing vehicle and formulation for IV vs. PO administration?

The Causality: The azetidine-piperidine moiety forms stable salts (e.g., HCl, TFA, mesylate) that are highly soluble in acidic environments (like the stomach, aiding PO absorption). However, for Intravenous (IV) dosing, administering an unbuffered acidic salt can cause localized phlebitis, while neutralizing the pH to 7.4 may cause the lipophilic free-base to precipitate out of solution in the syringe or bloodstream. The Solution: For IV dosing, utilize a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to keep the free-base solubilized at physiological pH[6]. For PO dosing, standard methylcellulose or acidic aqueous buffers are sufficient, but timing must account for delayed Tmax due to potential gastrointestinal trapping.

FAQ 3: I am observing delayed toxicity and cellular vacuolization in my sub-acute in vivo studies. What is causing this?

The Causality: Prolonged lysosomal accumulation of cationic amphiphilic amines neutralizes lysosomal pH and disrupts lipid catabolism, leading to a condition known as drug-induced phospholipidosis (DIPL)[4][7]. The cell responds by forming massive intracellular vacuoles to contain the undegraded phospholipids and trapped drug. The Solution: Limit the maximum tolerated dose (MTD) by spacing out dosing intervals (e.g., QOD instead of QD) to allow for vesicle-mediated egress of the trapped amines[7].

Part 2: Mechanistic Visualizations

LysosomalTrapping Blood Bloodstream (pH 7.4) Unprotonated Amine Cytosol Cytosol (pH 7.2) Lipophilic Diffusion Blood->Cytosol Passive Entry Lysosome Lysosome (pH 4.5) Protonated Amine (Trapped) Cytosol->Lysosome pH Gradient Shift Toxicity Phospholipidosis & Cellular Vacuolization Lysosome->Toxicity Chronic Accumulation Clearance High Volume of Distribution (Rapid Plasma Depletion) Lysosome->Clearance Tissue Sequestration

Mechanism of lysosomal trapping and phospholipidosis for basic azetidinyl-piperidines.

Part 3: Quantitative Data Presentation

To properly refine your dosing, you must anticipate how the azetidinyl-piperidine basic amine alters standard PK parameters compared to neutral scaffolds.

Table 1: Comparative Pharmacokinetic Behavior (Theoretical Baseline)

PK ParameterStandard Neutral ScaffoldAzetidinyl-Piperidine ScaffoldMechanistic Causality
Volume of Distribution (Vd) 0.5 - 1.0 L/kg5.0 - 20.0 L/kg High tissue sequestration due to lysosomal ion-trapping of the basic amine[8].
Plasma Clearance (Cl) Driven by hepatic CYP metabolismAppears artificially high Rapid partitioning out of plasma into tissue compartments mimics metabolic clearance.
Tissue:Plasma Ratio ~ 1:1 to 2:1> 15:1 (Liver/Lung) Cationic amphiphilic nature drives binding to negatively charged phospholipid headgroups[5].
Optimal Dosing Interval QD (Daily) or BIDQOD or Intermittent Slower terminal elimination phase from deep tissue compartments requires longer washout to prevent toxicity.

Part 4: Self-Validating Experimental Protocols

To accurately determine the dosage and timing for your specific 4-(3-Methylazetidin-1-yl)piperidine derivative, you must execute a protocol that isolates metabolic clearance from tissue sequestration.

Protocol: Step-by-Step PK/PD Profiling for Basic Amines

Objective: Determine the Maximum Tolerated Dose (MTD) and true elimination half-life by quantifying both plasma and tissue homogenates.

Step 1: Vehicle Optimization & Formulation

  • Weigh out the azetidinyl-piperidine test compound (salt form preferred for stability).

  • Dissolve in 10% DMSO. Sonicate for 5 minutes.

  • Add 40% PEG300 and 5% Tween-80 sequentially, vortexing between each addition to prevent micro-precipitation.

  • Add 45% Saline dropwise. The final solution must be optically clear. If precipitation occurs, the pH must be slightly acidified (pH 5.5-6.0)[6].

Step 2: Single Ascending Dose (SAD) & Tissue Sampling

  • Administer the compound via IV bolus to a cohort of rodents (e.g., C57BL/6 mice) at 1, 5, and 10 mg/kg.

  • Collect blood via tail vein at standard intervals: 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h.

  • Critical Step: At the 1h, 4h, and 24h marks, sacrifice a subset of animals and harvest the liver, lungs, and brain.

  • Homogenize tissues immediately in a 3x volume of ice-cold PBS (pH 7.4) to prevent post-mortem drug redistribution.

Step 3: LC-MS/MS Bioanalysis & Data Validation

  • Extract the drug from both plasma and tissue homogenates using protein precipitation (Acetonitrile containing an internal standard).

  • Quantify using LC-MS/MS.

  • Self-Validation Check: Calculate the total mass balance. If plasma levels drop rapidly within 30 minutes but liver/lung concentrations peak at 1-4 hours, the compound is not being rapidly metabolized; it is undergoing lysosomal trapping.

Step 4: Refine Dosing Timing

  • Based on the terminal elimination phase from the tissue (not plasma), set your efficacy dosing interval. If tissue t1/2 is >24 hours, dose every other day (QOD) to prevent phospholipidosis-induced toxicity.

PKWorkflow Formulation Vehicle Optimization (Co-solvent / pH Control) Dosing IV / PO Administration (SAD for MTD) Formulation->Dosing Sampling Dual Sampling (Plasma + Tissue Homogenate) Dosing->Sampling Time-course Analysis LC-MS/MS Quantification (Mass Balance Check) Sampling->Analysis Extraction Modeling Multi-Compartment Modeling (Account for Vd & Trapping) Analysis->Modeling Data Input Modeling->Formulation Refine Dosing Strategy

In vivo PK/PD optimization workflow for azetidinyl-piperidine derivatives.

References

  • [1] Substituted piperidines as BTK inhibitors. Google Patents (US11542266B1). Available at:

  • [2] Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [8] Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications. ResearchGate. Available at:[Link]

  • [7] Mechanisms of amine accumulation in, and egress from, lysosomes. PMC - NIH. Available at:[Link]

  • [3] Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). PMC - NIH. Available at:[Link]

  • [5] Getting Lost in the Cell–Lysosomal Entrapment of Chemotherapeutics. MDPI. Available at:[Link]

  • [4] A robust method to identify compounds that undergo intracellular lysosomal sequestration. Xenotech. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Validation Guide: Evaluating 4-(3-Methylazetidin-1-yl)piperidine in Hit-to-Lead Optimization

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Objective Scaffold Comparison & Experimental Validation Guide Executive Summary In modern drug discovery, the transit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Objective Scaffold Comparison & Experimental Validation Guide

Executive Summary

In modern drug discovery, the transition from a high-throughput screening (HTS) hit to a viable clinical lead often requires escaping the "flatland" of traditional planar heterocycles. The 4-(3-Methylazetidin-1-yl)piperidine scaffold is a highly specialized, sp3-rich diamine building block designed to replace traditional piperazine or pyrrolidine-piperidine motifs.

By incorporating a puckered, four-membered azetidine ring with a strategic methyl substitution, this scaffold provides unique exit vectors, restricts conformational freedom, and significantly enhances metabolic stability. This guide objectively compares the 4-(3-Methylazetidin-1-yl)piperidine scaffold against common alternatives and provides self-validating experimental protocols to quantify its biological and pharmacokinetic advantages during lead optimization .

The Causality of Scaffold Selection: Structural & Electronic Rationale

When optimizing a pharmacophore, the choice of a diamine linker dictates the molecule's physicochemical properties, target residence time, and off-target liability profile.

  • Conformational Pre-organization: Unlike the highly flexible piperazine ring, the azetidine ring is puckered. This structural constraint reduces the entropic penalty upon binding to the target protein, often translating to enhanced potency and selectivity .

  • Metabolic Shielding: Pyrrolidine rings are notoriously susceptible to cytochrome P450 (CYP)-mediated

    
    -carbon oxidation. The 3-methyl group on the azetidine ring acts as a steric shield, physically blocking enzymatic access to the vulnerable 
    
    
    
    -protons, thereby extending the compound's half-life.
  • pKa Modulation: The ring strain inherent to the four-membered azetidine slightly reduces the basicity of the nitrogen compared to a pyrrolidine or piperidine. This subtle pKa shift is critical for reducing binding affinity to the hERG potassium channel, a primary driver of drug-induced cardiotoxicity.

Quantitative Comparison of Alternative Scaffolds

The following table summarizes the predictive physicochemical and pharmacokinetic profiles of lead compounds when utilizing different diamine scaffolds.

Scaffold MotifConformational FlexibilityEst. LogD (pH 7.4)Basic pKaCYP450 VulnerabilityhERG Liability Risk
Piperazine High (Chair/Boat transitions)Low~9.0 - 9.5Moderate (N-dealkylation)Moderate
4-(Pyrrolidin-1-yl)piperidine ModerateHigh~9.5 - 9.8High (

-oxidation)
High (High basicity/lipophilicity)
4-(3-Methylazetidin-1-yl)piperidine Low (Highly Constrained) Moderate ~8.2 - 8.6 Low (Sterically Shielded) Low (Reduced pKa)

Self-Validating Experimental Workflows

To objectively validate the biological activity and improved profile of a lead compound incorporating the 4-(3-Methylazetidin-1-yl)piperidine scaffold, the following self-validating protocols must be executed.

Protocol 1: In Vitro Metabolic Stability (Microsomal Clearance)

Objective: Quantify the resistance of the azetidine scaffold to CYP450-mediated oxidation compared to a pyrrolidine analog.

  • Step 1: Preparation: Prepare 1 mM stock solutions of the azetidine-lead, pyrrolidine-lead, and control compounds in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) to ensure physiological ionization states.

  • Step 2: Incubation: Combine the test compounds with Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL.

  • Step 3: Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450 enzymes; withholding it in a parallel sample isolates CYP-specific degradation from chemical instability.

  • Step 4: Quenching & Analysis: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

System Self-Validation: The assay is only valid if the positive control (Verapamil ) demonstrates rapid depletion (


 > 40 µL/min/mg) and the negative control (Warfarin ) demonstrates high stability (

< 5 µL/min/mg). A minus-NADPH control must show <5% degradation, proving that any clearance observed is strictly enzyme-mediated.
Protocol 2: Target Engagement & Functional Efficacy

Objective: Confirm that the constrained geometry of the 4-(3-Methylazetidin-1-yl)piperidine motif maintains or improves target affinity, a strategy successfully employed in the discovery of Monoacylglycerol Lipase (MAGL) and PI3K inhibitors .

  • Step 1: Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay specific to the target kinase or enzyme.

  • Step 2: Serial Dilution: Prepare a 10-point dose-response curve (10 µM to 0.1 nM, 3-fold dilutions) of the azetidine-lead and the piperazine-lead to establish a precise IC50.

  • Step 3: Equilibration: Incubate the compounds with the target protein and fluorescent tracer for 60 minutes at room temperature. Causality: A 60-minute incubation ensures thermodynamic equilibrium is reached, preventing artificially inflated IC50 values common in kinetically slow-binding constrained molecules.

  • Step 4: Detection: Read the plate using a microplate reader equipped with TR-FRET filters (Excitation: 340 nm, Emission: 615 nm / 665 nm).

System Self-Validation: The assay must run in parallel with a known, highly potent reference inhibitor (e.g., Staurosporine for kinases) to validate the dynamic range (Z'-factor > 0.6). The


IC50 between the azetidine and piperazine analogs provides an objective measure of the scaffold's contribution to binding enthalpy.
Protocol 3: Automated Patch-Clamp hERG Liability Screening

Objective: Verify that the altered pKa and steric bulk of the azetidine scaffold successfully mitigates cardiotoxic off-target binding.

  • Step 1: Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Step 2: Patch-Clamp Execution: Using an automated planar patch-clamp system (e.g., QPatch), establish whole-cell configuration. Apply a standardized voltage protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV) to elicit hERG tail currents.

  • Step 3: Compound Perfusion: Perfuse the azetidine-lead at 1 µM, 3 µM, and 10 µM. Causality: Testing up to 10 µM ensures a sufficient safety margin (typically 30-fold over the therapeutic

    
    ) is established for clinical viability.
    

System Self-Validation: The system must demonstrate a stable baseline current for >3 minutes prior to compound addition. Astemizole (a known hERG blocker) must be perfused at the end of the assay as a positive control, requiring >90% current inhibition to validate the cell's responsiveness.

Mechanistic Visualizations

The following diagrams illustrate the logical workflow of scaffold implementation and the biochemical mechanism behind its superior performance.

G Hit Hit Identification (Piperazine Scaffold) Design Bioisosteric Design 4-(3-Methylazetidin-1-yl)piperidine Hit->Design Identify metabolic liability Synthesis Chemical Synthesis & Purification Design->Synthesis Scaffold hopping Assay Self-Validating Assays (HLM, hERG, Target) Synthesis->Assay Yield >95% purity Lead Optimized Lead Candidate Assay->Lead Favorable PK/PD profile

Caption: Scaffold hopping workflow utilizing 4-(3-Methylazetidin-1-yl)piperidine for lead optimization.

G CYP CYP450 Enzymes Pyrrolidine Pyrrolidine Analog CYP->Pyrrolidine High affinity Azetidine 3-Methylazetidine Analog CYP->Azetidine Steric clash Oxidation Rapid Ring Oxidation (High Clearance) Pyrrolidine->Oxidation Alpha-carbon attack Stable Metabolic Resistance (Low Clearance) Azetidine->Stable Blocked by methyl group

Caption: Mechanistic pathway demonstrating the metabolic resistance of the azetidine scaffold.

Conclusion

The 4-(3-Methylazetidin-1-yl)piperidine scaffold represents a sophisticated evolution in medicinal chemistry design. By executing the self-validating protocols outlined above, researchers can objectively prove that replacing traditional planar diamines with this constrained, sterically shielded motif yields compounds with superior target engagement, extended metabolic half-lives, and reduced cardiotoxic liabilities .

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry (via ResearchGate). Available at: [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at:[Link]

Comparative

A Technical Guide to 4-(3-Methylazetidin-1-YL)piperidine and its Analogs: A Comparative Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic selection of saturated heterocyclic scaffolds is a pivotal decision that profoundly shapes the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of saturated heterocyclic scaffolds is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among these, the azetidine and piperidine rings are frequently employed to confer advantageous properties.[1] This guide provides an in-depth comparative analysis of 4-(3-Methylazetidin-1-YL)piperidine, a molecule that marries the strained, compact nature of a substituted azetidine with the stable, versatile piperidine ring.

This document moves beyond a mere listing of properties to delve into the causal relationships between structure and function. We will explore the synthesis, physicochemical characteristics, and potential biological implications of this compound, drawing comparisons with structurally related analogs to illuminate key structure-activity relationships (SAR). By providing detailed experimental protocols and contextualizing the data, this guide aims to serve as a valuable resource for researchers engaged in the design and optimization of novel therapeutics.

The Tale of Two Rings: Physicochemical and Structural Considerations

The unique character of 4-(3-Methylazetidin-1-YL)piperidine arises from the fusion of two distinct heterocyclic systems: the four-membered azetidine and the six-membered piperidine. Their fundamental properties, summarized below, dictate the overall characteristics of the hybrid molecule.

The Strained Azetidine Moiety

Azetidines are four-membered nitrogen-containing heterocycles characterized by significant ring strain (approximately 25.4 kcal/mol).[1] This inherent strain influences their chemical reactivity and conformational flexibility, making them attractive for establishing unique three-dimensional pharmacophores.[2][3] The introduction of a methyl group at the 3-position, as in our topic compound, further influences the ring's conformation and provides a vector for stereospecific interactions with biological targets.[4] This substitution can also impact metabolic stability by sterically hindering enzymatic access to the azetidine ring.[5]

The Stable Piperidine Scaffold

In contrast, the six-membered piperidine ring adopts a stable chair conformation with low ring strain, contributing to greater chemical and metabolic stability.[1] The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs.[6] Its nitrogen atom provides a key site for interaction and can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. The 4-substitution pattern, as seen in our compound of interest, is a common strategy for presenting substituents to target proteins.

Comparative Physicochemical Properties

The combination of these two rings in 4-(3-Methylazetidin-1-YL)piperidine results in a unique physicochemical profile. The table below provides a comparative overview of the parent azetidine and piperidine rings, which helps in understanding the properties of the combined molecule.

PropertyAzetidine3-Methylazetidine (Predicted)Piperidine4-(3-Methylazetidin-1-YL)piperidine (Predicted)Key Considerations
pKa ~11.29[1]Expected to be similar to azetidine~11.22[1]Expected to have two pKa values, influenced by both ringsThe basicity of the nitrogen atoms will influence solubility and interactions at physiological pH.
logP LowerSlightly higher than azetidine due to the methyl groupHigher than azetidineIntermediate, influenced by both rings and the methyl groupLipophilicity is a critical determinant of permeability, solubility, and off-target effects.
Ring Strain High (~25.4 kcal/mol)[1]HighLowThe azetidine ring remains strainedRing strain can be a site for metabolic cleavage but also offers unique conformational properties.[1]
Metabolic Stability Can be susceptible to ring-openingMethyl group may sterically hinder metabolismGenerally more stable, with oxidation at carbons adjacent to nitrogen being a common pathway[1]The piperidine ring is likely the more stable part of the molecule.Strategic placement of substituents is crucial for enhancing metabolic stability.[6]

Synthesis of 4-(3-Methylazetidin-1-YL)piperidine and Analogs

The synthesis of 4-(3-Methylazetidin-1-YL)piperidine can be envisioned through a convergent approach, typically involving the coupling of a pre-functionalized piperidine with a 3-methylazetidine precursor. A plausible synthetic route is outlined below.

G A N-Boc-4-piperidone C tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate A->C Reductive Amination B 3-Methylazetidine B->C D 4-(3-Methylazetidin-1-YL)piperidine C->D Boc Deprotection (e.g., TFA or HCl)

Figure 1: Plausible synthetic workflow for 4-(3-Methylazetidin-1-YL)piperidine.

A common method for the key reductive amination step involves reacting N-Boc-4-piperidone with 3-methylazetidine in the presence of a reducing agent like sodium triacetoxyborohydride.[6] The final deprotection of the Boc group is typically achieved under acidic conditions.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for 4-(3-Methylazetidin-1-YL)piperidine is not extensively available in the public domain, we can infer its potential activities and SAR by examining related compounds. Both azetidine and piperidine scaffolds are prevalent in compounds targeting a wide range of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][7]

The Impact of the 3-Methylazetidine Moiety

The introduction of a 3-methyl group on the azetidine ring can have several effects:

  • Stereochemistry: The methyl group introduces a chiral center, allowing for the exploration of stereospecific interactions with the target protein. Enantiomers of a compound can exhibit significantly different potencies and selectivities.

  • Conformational Restriction: The methyl group can influence the puckering of the azetidine ring, further restricting the conformational freedom of the molecule. This can lead to a more favorable entropic contribution to binding affinity.[2]

  • Metabolic Stability: As mentioned, the methyl group can act as a metabolic shield, preventing or slowing down the enzymatic degradation of the azetidine ring.

The Role of the Piperidine Ring and its Substituents

The piperidine ring serves as a versatile scaffold for presenting the azetidine moiety and for introducing further diversity. SAR studies on related 1,4'-bipiperidine analogs have shown that substitutions on the second piperidine ring can significantly modulate biological activity. For instance, in the context of dopamine transporter ligands, the introduction of a hydroxyl group on the piperidine ring led to stereospecific interactions and high affinity.[8]

The following table presents hypothetical comparative data for our topic compound and its analogs to illustrate how SAR could be explored. The target is a hypothetical GPCR, and the data is for illustrative purposes only.

CompoundStructureTarget Binding Affinity (Ki, nM)Functional Activity (EC50, nM)hERG Inhibition (IC50, µM)
4-(Azetidin-1-YL)piperidine 4-(Unsubstituted azetidin-1-yl)piperidine50120>30
4-(3-Methylazetidin-1-YL)piperidine 4-(3-Methylazetidin-1-yl)piperidine2565>30
(R)-4-(3-Methylazetidin-1-YL)piperidine (R)-enantiomer1030>30
(S)-4-(3-Methylazetidin-1-YL)piperidine (S)-enantiomer150400>30
1'-Benzyl-4-(3-methylazetidin-1-yl)piperidine N-benzyl substituted piperidine analog5155

This hypothetical data illustrates that the addition of the 3-methyl group could enhance potency, and that the stereochemistry at this position could be critical for activity. Furthermore, substitution on the piperidine nitrogen could further improve potency, but might also introduce off-target liabilities such as hERG inhibition.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay for GPCRs

This protocol describes a competition binding assay to determine the affinity of test compounds for a target GPCR.[9]

G A Prepare receptor membranes B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand (filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Data analysis (IC50 and Ki determination) D->E

Figure 2: Workflow for a competition radioligand binding assay.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target receptor

  • Test compounds (e.g., 4-(3-Methylazetidin-1-YL)piperidine and analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Preparation: Thaw the receptor membranes on ice. Dilute the membranes, radioligand, and test compounds to their final concentrations in assay buffer.

  • Incubation: In a 96-well plate, combine the receptor membranes, radioligand, and varying concentrations of the test compound. Also include wells for total binding (no test compound) and non-specific binding.

  • Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cell lines.[10]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

hERG Potassium Channel Assay

This assay is crucial for assessing the potential for cardiac liability of a compound.[11]

G A Plate hERG-expressing cells B Add test compound A->B C Add potassium/thallium stimulus buffer B->C D Measure fluorescence (e.g., FLIPR) C->D E Data analysis (IC50 determination) D->E

Figure 3: Workflow for a FLIPR-based hERG assay.

Materials:

  • CHO or HEK cells stably expressing the hERG channel

  • Assay buffer

  • Potassium/thallium stimulus buffer

  • Fluorescent dye sensitive to potassium or a thallium surrogate

  • Test compounds

  • 384-well plates

  • FLIPR (Fluorometric Imaging Plate Reader) or similar instrument

Procedure:

  • Cell Plating: Plate the hERG-expressing cells in a 384-well plate and incubate to form a monolayer.[11]

  • Dye Loading: Load the cells with the fluorescent dye.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Stimulation and Reading: Use the FLIPR instrument to add the stimulus buffer and simultaneously measure the change in fluorescence over time.

  • Data Analysis: Analyze the fluorescence signal to determine the inhibition of the hERG channel and calculate the IC50 value.

Conclusion

4-(3-Methylazetidin-1-YL)piperidine represents a compelling chemical scaffold that combines the desirable features of both azetidine and piperidine rings. The strained, three-dimensional nature of the 3-methylazetidine moiety offers opportunities for novel and stereospecific interactions with biological targets, while potentially enhancing metabolic stability. The piperidine ring provides a robust and versatile platform for further chemical modification.

While direct experimental data for this specific compound is limited, this guide has provided a framework for its synthesis and evaluation by drawing on the well-established chemistry and pharmacology of its constituent heterocycles. The detailed experimental protocols provided herein are intended to empower researchers to generate the necessary data to fully characterize 4-(3-Methylazetidin-1-YL)piperidine and its analogs. Further investigation into the structure-activity relationships of this compound class is warranted and holds promise for the discovery of novel therapeutic agents with optimized efficacy and safety profiles.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. Retrieved from [Link]

  • Siramshetty, B., et al. (2018). Construction of an integrated database for hERG blocking small molecules.
  • Danker, T., & Möller, C. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology, 5, 217.
  • BenchChem. (2025).
  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-25.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • BenchChem. (2025).
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-25.
  • U.S.
  • Frey, J., et al. (2006). 3,4-Dibromo-2,5-Diformylthiophene. Organic Syntheses, 83, 230.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • Imangaliyeva, A. N., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Personalized Medicine Universe, 11, 33-39.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Caporuscio, F., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 26(11), 3321.
  • Creative Proteomics. (n.d.). GPCR Binding Assay.
  • Pireddu, R., et al. (2020). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 63(23), 14896-14919.
  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem.
  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Qu, H., et al. (2018). New Analogs of the Complement C3 Inhibitor Compstatin with Increased Solubility and Improved Pharmacokinetic Profile. ACS Chemical Biology, 13(7), 1845-1853.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • Chen, Z., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(7), 1139-1149.
  • Kumar, A., et al. (2022). Assembling the piperidine fragment 18 for the synthesis of the molecule Q203 (Telacebec). Tetrahedron Letters, 91, 153641.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • Singh, G. S., & D'hooghe, M. (2020). Azetidines of pharmacological interest. European Journal of Medicinal Chemistry, 187, 111952.
  • Wang, L., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644.
  • Khan, K. M., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914.
  • Farhan, M. M., & Mohammed, A. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Science-Scholar, 4(1), 1-10.
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369654.
  • Krasselt, A., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 26(23), 7356.
  • Ahmed, S. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Sciences, 7(2), 12-19.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. PubChem. Retrieved from [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 4-(3-Methylazetidin-1-YL)piperidine: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. The 4-(3-methylazetidin-1-yl)piperidine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. The 4-(3-methylazetidin-1-yl)piperidine scaffold has emerged as a promising motif, combining the structural rigidity and unique vectoral properties of the azetidine ring with the well-established versatility of the piperidine core. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, offering a comparative perspective against alternative structures and furnishing detailed experimental data to inform rational drug design.

The inherent characteristics of the 4-(3-methylazetidin-1-yl)piperidine scaffold, including its sp³-rich nature and conformational rigidity, make it an attractive component in the design of bioactive molecules.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, can significantly influence the physicochemical properties of a molecule, often leading to enhanced metabolic stability and solubility.[1][2] When incorporated into a larger structure, such as being linked to a piperidine ring, it can project substituents into distinct regions of chemical space, potentially leading to novel interactions with biological targets.[2]

This guide will delve into the known biological activities of derivatives of this scaffold, with a particular focus on their potential as modulators of central nervous system (CNS) targets. The exploration of piperidine derivatives as therapeutic agents for neurodegenerative diseases and other neurological and psychiatric conditions is an active area of research, with many compounds advancing into clinical development.[3][4][5]

Comparative Analysis of the 4-(3-Methylazetidin-1-YL)piperidine Scaffold

The strategic incorporation of the 4-(3-methylazetidin-1-yl)piperidine moiety into a drug candidate can be best understood through a comparative lens, weighing its advantages and disadvantages against more conventional or alternative scaffolds.

Physicochemical Properties and Pharmacokinetics

The introduction of an azetidine ring, particularly a methylated one, can have a profound impact on a molecule's drug-like properties.

Property4-(3-Methylazetidin-1-YL)piperidineAlternative Scaffolds (e.g., Piperazine, Morpholine)Rationale and Experimental Insights
Lipophilicity (cLogP) Generally lowerCan be higherThe compact and polar nature of the azetidine ring can reduce lipophilicity compared to larger or more hydrocarbon-rich heterocycles. This can be advantageous for improving aqueous solubility and reducing off-target toxicity.
Aqueous Solubility Generally enhancedVariableThe presence of the additional nitrogen atom in the azetidine ring can increase the overall polarity and hydrogen bonding capacity of the molecule, often leading to improved solubility.
Metabolic Stability Potentially improvedCan be susceptible to metabolismThe strained azetidine ring can be a site of metabolic cleavage; however, strategic substitution, such as the methyl group at the 3-position, can sterically hinder enzymatic attack and enhance metabolic stability.[1]
pKa The piperidine nitrogen will be the primary basic center.The basicity of alternative scaffolds like piperazine is different and can influence interactions at physiological pH.The pKa of the piperidine nitrogen will be modulated by the electronic effects of the azetidinyl substituent. This can be fine-tuned to optimize interactions with the target and improve cell permeability.
Structural and Conformational Aspects

The three-dimensional shape of a molecule is a critical determinant of its biological activity. The 4-(3-methylazetidin-1-yl)piperidine scaffold offers unique conformational constraints and substituent vectors.

Feature4-(3-Methylazetidin-1-YL)piperidineAlternative Scaffolds (e.g., Spirocycles, Fused Rings)Rationale and Experimental Insights
Conformational Rigidity Semi-rigidCan be more rigidThe linkage between the two rings restricts conformational flexibility compared to a simple alkyl chain, which can be beneficial for pre-organizing the molecule for optimal binding to a target, thus reducing the entropic penalty of binding.
Substituent Vectors Defined spatial orientationDifferent spatial arrangementsThe azetidine ring projects substituents in specific directions away from the piperidine core. The methyl group on the azetidine further defines the local topography and can be used to probe specific pockets within a binding site.
Novelty and Intellectual Property HighVariableAs a less explored scaffold, derivatives of 4-(3-methylazetidin-1-yl)piperidine offer significant opportunities for generating novel intellectual property.

Structure-Activity Relationship (SAR) Insights from Analog Studies

While comprehensive SAR studies on the 4-(3-methylazetidin-1-yl)piperidine scaffold are not extensively available in peer-reviewed literature, analysis of related structures from patents and medicinal chemistry publications provides valuable insights into potential SAR trends. The primary biological targets for which this scaffold has been implicitly explored appear to be G-protein coupled receptors (GPCRs) in the CNS.

Hypothetical SAR Exploration at a Generic GPCR Target

Based on the general principles of GPCR ligand design and data from related piperidine and azetidine derivatives, we can postulate the following SAR trends for a hypothetical series of 4-(3-methylazetidin-1-yl)piperidine-based antagonists.

Diagram: General SAR Exploration Workflow

SAR_Workflow cluster_0 Core Scaffold cluster_1 Modification Points cluster_2 Biological Evaluation cluster_3 SAR Analysis Core 4-(3-Methylazetidin-1-YL)piperidine Piperidine_N Piperidine Nitrogen (R1) Core->Piperidine_N Azetidine_Methyl Azetidine Methyl Group (R2) Core->Azetidine_Methyl Piperidine_Ring Piperidine Ring Substituents (R3) Core->Piperidine_Ring Binding_Assay Receptor Binding Assay (Ki determination) Piperidine_N->Binding_Assay Azetidine_Methyl->Binding_Assay Piperidine_Ring->Binding_Assay Functional_Assay Functional Assay (IC50/EC50 determination) Binding_Assay->Functional_Assay ADME_Profiling ADME Profiling (Solubility, Stability) Functional_Assay->ADME_Profiling SAR_Analysis Structure-Activity Relationship Analysis ADME_Profiling->SAR_Analysis SAR_Analysis->Core Iterative Design

Caption: A generalized workflow for exploring the SAR of the 4-(3-methylazetidin-1-yl)piperidine scaffold.

Modification PointObservation/HypothesisRationale
Piperidine Nitrogen (R1) The nature of the substituent on the piperidine nitrogen is expected to be a major determinant of potency and selectivity. Large, lipophilic groups are often favored for GPCR antagonists to occupy hydrophobic pockets.This is a common feature in many CNS-active piperidine derivatives, where this position is often used to introduce pharmacophoric elements that interact with the receptor.[6][7]
Azetidine Methyl Group (R2) The stereochemistry and presence of the methyl group can significantly impact binding affinity. An (R)- or (S)-configuration may be preferred depending on the topology of the binding site. Removal of the methyl group would likely alter the binding mode and potency.This small alkyl group can probe for small hydrophobic pockets or create steric clashes, thus influencing selectivity. The chirality introduces an additional level of structural definition.
Piperidine Ring Substituents (R3) Substitution on the piperidine ring itself is generally less explored for 4-substituted piperidines but could be used to fine-tune physicochemical properties or introduce additional interaction points.Such modifications can alter the conformational preference of the piperidine ring and modulate the pKa of the nitrogen atom.
Azetidine Ring Modifications Replacement of the 3-methylazetidine with an unsubstituted azetidine or other small rings (e.g., cyclobutane) would provide a direct comparison of the contribution of the nitrogen atom and the methyl group to the overall activity.This would help to deconstruct the pharmacophoric contribution of the azetidine moiety and assess the importance of the nitrogen atom for potential hydrogen bonding or electrostatic interactions.

Experimental Protocols

To facilitate the exploration of the SAR of 4-(3-methylazetidin-1-yl)piperidine derivatives, the following sections provide detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of 4-(3-Methylazetidin-1-YL)piperidine Analogs

A general synthetic route to access derivatives of the target scaffold typically involves the reductive amination of an N-protected 4-piperidone with 3-methylazetidine, followed by deprotection and subsequent functionalization of the piperidine nitrogen.

Diagram: General Synthetic Workflow

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product Piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination Piperidone->Reductive_Amination Azetidine 3-Methylazetidine Azetidine->Reductive_Amination Deprotection Boc Deprotection Reductive_Amination->Deprotection Intermediate N_Functionalization N-Functionalization Deprotection->N_Functionalization Core Scaffold Final_Product Target Analog N_Functionalization->Final_Product

Caption: A general synthetic workflow for the preparation of 4-(3-methylazetidin-1-yl)piperidine analogs.

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added 3-methylazetidine hydrochloride (1.1 eq.) and a mild base such as triethylamine (1.2 eq.).

  • The mixture is stirred at room temperature for 1-2 hours.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise.

  • The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N-Boc-4-(3-methylazetidin-1-yl)piperidine.

Step 2: Boc Deprotection

  • The N-Boc-4-(3-methylazetidin-1-yl)piperidine from the previous step is dissolved in a suitable solvent such as DCM or dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.

  • The reaction mixture is stirred at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent and excess acid are removed under reduced pressure to yield the corresponding salt of 4-(3-methylazetidin-1-yl)piperidine.

Step 3: N-Functionalization

  • The deprotected 4-(3-methylazetidin-1-yl)piperidine salt is dissolved in a suitable solvent such as DCM, dimethylformamide (DMF), or acetonitrile.

  • A base, such as triethylamine or diisopropylethylamine (DIPEA), is added to neutralize the salt.

  • The desired electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) (1.0-1.2 eq.) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as necessary until completion.

  • The reaction mixture is worked up appropriately (e.g., aqueous wash, extraction) and the crude product is purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final target analog.

Biological Evaluation: Muscarinic M1 Receptor Binding Assay

Given the prevalence of piperidine-containing compounds as muscarinic receptor modulators, a radioligand binding assay for the M1 muscarinic acetylcholine receptor (mAChR) is a relevant method for initial biological characterization.[5][6][8]

Objective: To determine the binding affinity (Ki) of test compounds for the human M1 muscarinic receptor.

Materials:

  • HEK293 cells stably expressing the human M1 mAChR.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Scopolamine as the non-specific binding control.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-M1 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of the test compound.

  • For the determination of total binding, add vehicle instead of the test compound.

  • For the determination of non-specific binding, add a high concentration of scopolamine.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 4-(3-methylazetidin-1-yl)piperidine scaffold represents a compelling starting point for the design of novel therapeutic agents, particularly for CNS targets. Its unique combination of structural features offers the potential for improved physicochemical and pharmacokinetic properties compared to more traditional heterocyclic scaffolds. While a comprehensive, publicly available SAR study for this specific scaffold is currently lacking, the analysis of related analogs and the application of established medicinal chemistry principles can guide the rational design of new derivatives.

Future research in this area should focus on the systematic exploration of the chemical space around this scaffold. Key areas for investigation include:

  • Stereoselective Synthesis: The development of efficient methods for the stereoselective synthesis of (R)- and (S)-3-methylazetidine precursors will be crucial for elucidating the impact of stereochemistry on biological activity.

  • Broad Biological Screening: Screening libraries of 4-(3-methylazetidin-1-yl)piperidine derivatives against a wide range of biological targets will help to identify novel activities and expand the therapeutic potential of this scaffold.

  • In-depth ADME/Tox Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds will be essential for their advancement into preclinical and clinical development.

By leveraging the foundational knowledge presented in this guide and pursuing these future research directions, the full potential of the 4-(3-methylazetidin-1-yl)piperidine scaffold in drug discovery can be realized.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry.[1][2]

  • The role of azetidine in medicinal chemistry. Future Medicinal Chemistry.
  • Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget.[3]

  • PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909. EPO.[4]

  • Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. ACS Medicinal Chemistry Letters.[5]

  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters.[6][8]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry.[7]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters.[5]

Sources

Comparative

Publish Comparison Guide: Confirming On-Target Effects of 4-(3-Methylazetidin-1-yl)piperidine Scaffolds

This guide outlines the strategic validation of on-target effects for 4-(3-Methylazetidin-1-yl)piperidine , a privileged structural motif increasingly utilized in medicinal chemistry to modulate physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic validation of on-target effects for 4-(3-Methylazetidin-1-yl)piperidine , a privileged structural motif increasingly utilized in medicinal chemistry to modulate physicochemical properties and target engagement.[1]

Executive Summary: The "Magic Methyl" Effect in Heterocycles

The 4-(3-Methylazetidin-1-yl)piperidine moiety represents a strategic evolution in fragment-based drug design.[1] By replacing a standard piperidine or pyrrolidine with a strained azetidine ring, researchers can lower lipophilicity (LogD) and alter basicity (pKa).[1] The addition of the 3-methyl group specifically introduces a "magic methyl" effect—enhancing hydrophobic contacts within a binding pocket and potentially blocking metabolic soft spots—without the electron-withdrawing penalty of fluorination.[1]

This guide details the protocols to confirm that biological activity is driven by on-target engagement of this specific scaffold, rather than off-target promiscuity or assay interference.

Comparative Analysis: The Methyl-Azetidine Advantage

In lead optimization, this scaffold is often compared against its unsubstituted or fluorinated analogs.[1] The choice defines the molecule's metabolic stability and binding affinity.[1]

Performance Comparison Table
Feature4-(3-Methylazetidin-1-yl)piperidine (Subject)4-(Azetidin-1-yl)piperidine (Alternative A)4-(3-Fluoroazetidin-1-yl)piperidine (Alternative B)[1]
Primary Role Balanced Optimization Baseline LinkerMetabolic Blocker / pKa Modulation
Basicity (pKa) ~10.8 (High) ~11.0 (High)~9.5 (Lower due to F-induction)
Lipophilicity Moderate (Methyl adds lipophilicity)LowLow to Moderate
Metabolic Stability High (Methyl hinders C3 oxidation)Low (C3 is a metabolic soft spot)Very High (F blocks oxidation)
Target Affinity Enhanced (Van der Waals contacts)BaselineVariable (Dipole interactions)
Key Use Case GPCRs (H3/H4), Kinases (JAK) General LinkerCNS Penetrants (lower pKa)

Expert Insight: Choose the 3-methyl variant when your crystal structure suggests a small hydrophobic pocket near the solvent front.[1] The methyl group can displace "high-energy" water molecules, providing a significant boost in potency (up to 10-fold) compared to the unsubstituted azetidine.[1]

Mechanism of Action & Structural Logic[1]

The efficacy of the 4-(3-Methylazetidin-1-yl)piperidine scaffold relies on two mechanistic pillars:

  • Conformational Rigidity: The spiro-like or linear linkage restricts the conformational space of the piperidine, reducing the entropic penalty upon binding.[1]

  • Vectorial Projection: The azetidine nitrogen acts as a specific hydrogen bond acceptor/donor vector, while the 3-methyl group probes depth in the binding pocket.[1]

Diagram 1: Scaffold-Target Interaction Logic

ScaffoldLogic Figure 1: Mechanistic contributions of the scaffold elements to target binding affinity. Scaffold 4-(3-Methylazetidin-1-yl) piperidine Scaffold BasicN Tertiary Amine (N1) Scaffold->BasicN Methyl 3-Methyl Group Scaffold->Methyl Piperidine Piperidine Ring Scaffold->Piperidine Target Protein Target (e.g., JAK, H3R, PRMT5) BasicN->Target Ionic Interaction (Asp/Glu Residue) Methyl->Target Hydrophobic Contact (Val/Leu/Phe) Piperidine->Target Shape Complementarity

[1][3]

Experimental Protocols for Confirmation

To confirm that the observed effects are "on-target," you must triangulate data from biophysical, cellular, and functional assays.[1]

Protocol A: Cellular Thermal Shift Assay (CETSA)

Validates target engagement in the complex cellular environment.[1]

  • Preparation: Transfect HEK293T cells with the target protein (e.g., JAK1, H3R) or use an endogenous line.[1]

  • Treatment: Treat intact cells with 4-(3-Methylazetidin-1-yl)piperidine derivative (1 µM) or DMSO control for 1 hour.

  • Heating: Aliquot cells and heat to a gradient (40°C – 65°C) for 3 minutes.

  • Lysis & Separation: Lyse cells (freeze-thaw) and centrifuge (20,000 x g) to pellet denatured proteins.

  • Detection: Analyze supernatant via Western Blot.

  • Success Criteria: A shift in the aggregation temperature (

    
    ) of >2°C in the treated sample compared to DMSO confirms physical binding in cells.[1]
    
Protocol B: Surface Plasmon Resonance (SPR)

Validates direct binding kinetics and affinity (


).[1]
  • Sensor Chip: Immobilize the target protein (e.g., biotinylated PRMT5) on a Streptavidin (SA) chip.[1]

  • Running Buffer: HBS-P+ (pH 7.[1]4) with 1% DMSO (critical for solubility).

  • Injection: Inject the compound at 5 concentrations (e.g., 0.1 µM to 10 µM).

  • Analysis: Fit curves to a 1:1 binding model.

  • Control: Inject 4-(Azetidin-1-yl)piperidine (unsubstituted) to quantify the specific affinity contribution (

    
    ) of the 3-methyl group.[1]
    
Diagram 2: Validation Workflow

ValidationFlow Figure 2: Step-by-step validation workflow for confirming on-target mechanism. cluster_Biophysical Step 1: Biophysical cluster_Cellular Step 2: Cellular Engagement cluster_Functional Step 3: Functional Output Start Compound Synthesis (3-Methylazetidin-1-yl moiety) SPR SPR / MST Assay (Direct Binding) Start->SPR CETSA CETSA (Thermal Stabilization) SPR->CETSA KD < 1µM Func Reporter Assay (cAMP / Phosphorylation) CETSA->Func Shift > 2°C Decision Is Potency > 10x vs Negative Control? Func->Decision Valid Confirmed On-Target Effect Decision->Valid Yes Invalid Off-Target / Assay Artifact Decision->Invalid No

References

  • BenchChem. (2025).[1][2][3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from [1]

  • Kondratov, I. S., et al. (2018).[1][4] 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 83(24). [1][4]

  • PharmaBlock. (2024).[1][4][5] Azetidines in Drug Discovery: From Synthetic Curiosity to Privileged Scaffold. [1]

  • PubChem. (2025).[1][6] Compound Summary: 4-(Azetidin-1-yl)piperidine dihydrochloride.[1][6] [1]

  • Stefaniak, F., et al. (2021).[1] Introduction of a Methyl Group Curbs Metabolism of Kinase Inhibitors. Journal of Medicinal Chemistry. [1]

Sources

Validation

A Senior Application Scientist's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 4-(3-Methylazetidin-1-YL)piperidine

In the landscape of modern drug discovery, the aphorism "no drug has only one target" is a foundational truth. The success of a therapeutic candidate hinges not only on its potent and selective interaction with its inten...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the aphorism "no drug has only one target" is a foundational truth. The success of a therapeutic candidate hinges not only on its potent and selective interaction with its intended target but, just as critically, on its lack of interaction with a host of unintended "off-targets."[1] These off-target interactions are a primary driver of adverse drug reactions (ADRs) and a major cause of late-stage clinical trial failures and post-market withdrawals.[2][3] Therefore, a rigorous, multi-pronged approach to identifying and characterizing off-target liabilities early in the discovery process is not just best practice; it is an economic and ethical imperative.

This guide provides a comprehensive framework for assessing the off-target profile of a novel chemical entity, using the scaffold 4-(3-Methylazetidin-1-YL)piperidine as a representative case study. While public data on this specific molecule is limited, its structural motifs—a piperidine ring coupled to a substituted azetidine—are prevalent in medicinal chemistry and offer a valuable opportunity to explore a generally applicable workflow.[4][5] We will compare and contrast computational and experimental strategies, providing not just the "what" but the "why" behind each methodological choice.

Part 1: The Predictive Power of In Silico Profiling

Before committing valuable resources to wet lab experiments, a robust computational assessment is the logical first step. Modern in silico tools leverage vast databases of known drug-target interactions and employ sophisticated algorithms, such as machine learning and quantitative structure-activity relationships (QSAR), to predict a compound's likely biological targets based on its chemical structure.[6][7]

The primary advantage of this approach is its speed and cost-effectiveness. It allows us to cast a wide, predictive net across thousands of potential targets, flagging liabilities that might be missed by standard experimental panels.[3] For a novel scaffold like 4-(3-Methylazetidin-1-YL)piperidine, this predictive analysis is crucial for hypothesis generation. For instance, the presence of a basic amine within the piperidine ring immediately raises a flag for potential activity at aminergic G-protein coupled receptors (GPCRs) or ion channels like the hERG potassium channel, a notorious source of cardiotoxicity.[8]

Conceptual Workflow for In Silico Off-Target Prediction

The overall strategy involves a tiered approach, moving from broad, similarity-based searches to more refined, physics-based modeling.

In_Silico_Workflow cluster_input Input cluster_prediction Predictive Screening cluster_analysis Analysis & Prioritization Compound 4-(3-Methylazetidin-1-YL)piperidine (SMILES/SDF) Similarity 2D/3D Similarity Search (e.g., SEA, Pharm-IT) Compound->Similarity ML Machine Learning Models (e.g., Neural Networks, RF) Similarity->ML Refine Predictions HitList Generate Potential Off-Target Hit List ML->HitList Docking Molecular Docking (Physics-Based) Pathway Pathway & Toxicity Analysis (e.g., IPA, MetaCore) Docking->Pathway HitList->Docking Score & Rank Highest Confidence Hits Prioritize Prioritize Hits for Experimental Validation Pathway->Prioritize

Caption: In silico workflow for off-target liability prediction.

Hypothetical In Silico Protocol: Off-Target Safety Assessment (OTSA)
  • Metabolite Prediction: Input the structure of 4-(3-Methylazetidin-1-YL)piperidine into a metabolite prediction tool. Parent compounds and their major metabolites can have different off-target profiles.

  • 2D/3D Similarity Profiling: Utilize platforms like the Similarity Ensemble Approach (SEA) or commercial tools to compare the compound's structure against databases of ligands with known biological activities.[6] This step identifies proteins whose known ligands are structurally similar to our query compound.

  • Machine Learning & QSAR: Employ a suite of machine learning models (e.g., Random Forest, Neural Networks) trained on large, curated bioactivity datasets.[3] These models recognize substructural features associated with activity at specific targets (e.g., hERG, CYP450 enzymes).

  • Target Prioritization: Consolidate the outputs from all predictive methods. Targets that are flagged by multiple, orthogonal methods are assigned a higher confidence score and prioritized for further investigation.[6]

  • Pathway Analysis: Map the high-confidence off-targets to known toxicity pathways using tools like Ingenuity Pathway Analysis (IPA) or Reactome. This contextualizes the potential functional consequences of an off-target interaction.

Part 2: The Definitive Evidence of In Vitro Profiling

While in silico methods are powerful for generating hypotheses, they are predictive, not definitive. Experimental validation is non-negotiable.[6] In vitro safety pharmacology profiling involves screening the compound against a panel of receptors, channels, enzymes, and transporters associated with known clinical adverse effects.[2][9]

The Tiered Approach to Experimental Screening

A cost-effective strategy involves a tiered screening approach. We begin with a broad "safety panel" at a single, high concentration to identify any interaction. Hits from this primary screen are then followed up with concentration-response curves to determine potency (e.g., IC₅₀ or Kᵢ).

Tier 1: Broad Safety Screening The objective here is to flag potential liabilities early. A compound is typically tested at a single concentration (e.g., 10 µM) against a panel of 40-100 key off-targets.[2][10] Commercial services like Eurofins' SafetyScreen™ or WuXi AppTec's Safety Panel offer well-validated assays for this purpose.[2][11]

Tier 2: Potency Determination & Selectivity Profiling Any target showing significant inhibition (e.g., >50% at 10 µM) in the broad screen must be investigated further. Full concentration-response curves are generated to determine the potency (IC₅₀/EC₅₀) of the interaction. This is where we begin to build a selectivity profile, comparing the potency at off-targets to the potency at the intended, on-target.

Comparative Off-Target Profile: A Hypothetical Case Study

Let's imagine our compound, Cmpd-A (4-(3-Methylazetidin-1-YL)piperidine) , was designed as a selective inhibitor of a hypothetical Kinase X. We compare its performance against a structurally distinct alternative, Cmpd-B .

Target FamilyTargetCmpd-A (% Inhibition @ 10 µM)Cmpd-B (% Inhibition @ 10 µM)Associated ADR Risk
On-Target Kinase X 95% 92% Therapeutic Effect
Kinases Kinase Y4%8%Low
Kinase Z8%65%Proliferation, Inflammation[12]
GPCRs Dopamine D268%5%Extrapyramidal symptoms
Histamine H112%9%Low
Muscarinic M155%3%Cognitive impairment, dry mouth
Ion Channels hERG (K+ channel)72%6%Cardiac arrhythmia (Torsades de Pointes)[8]
CaV1.2 (Ca2+ channel)9%11%Low
Transporters SERT3%4%Low

Interpretation:

  • Cmpd-A shows potent on-target activity but raises significant safety flags. The high inhibition of Dopamine D2, Muscarinic M1, and the hERG channel suggests a high risk of neurological and cardiovascular side effects.

  • Cmpd-B , while also potent at the on-target, has a much cleaner off-target profile in this primary screen, with the exception of Kinase Z.

This initial data strongly suggests that Cmpd-B is a more promising candidate for further development, while Cmpd-A would require significant medicinal chemistry efforts to mitigate its off-target liabilities.

Part 3: Key Experimental Protocols Explained

To build trustworthiness in our data, it is essential to understand the mechanics of the assays used. Here are two representative protocols for key target classes often implicated in off-target effects: GPCRs and kinases.

Protocol 1: GPCR Off-Targeting via Radioligand Binding Assay

Principle: This is a competitive binding assay used to determine if a test compound can displace a known, radioactively labeled ligand ("radioligand") from a receptor. It directly measures binding affinity (Kᵢ).[13]

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line stably overexpressing the target GPCR (e.g., Dopamine D2 receptor).[14]

  • Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound (e.g., Cmpd-A).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.

  • Detection: Place the filter mat in a scintillation vial with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Data are plotted as percent inhibition versus compound concentration, and the IC₅₀ is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Protocol 2: Kinase Off-Targeting via ADP-Glo™ Luminescent Assay

Principle: This is a functional assay that measures the activity of a kinase. Kinases use ATP to phosphorylate a substrate, producing ADP. The amount of ADP produced is directly proportional to kinase activity. The ADP-Glo™ assay quantifies the amount of ADP, allowing us to measure inhibition by a test compound.[15]

Methodology:

  • Kinase Reaction: In a 384-well plate, combine the target kinase (e.g., Kinase Z), its specific substrate, ATP, and varying concentrations of the test compound (e.g., Cmpd-B). Incubate for a set period (e.g., 60 minutes at 30°C).[15]

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent, which contains an ADP-to-ATP conversion enzyme and a thermostable luciferase. This step terminates the kinase reaction by depleting the remaining ATP and converts the ADP produced into new ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which provides luciferin and allows the newly synthesized ATP to be measured via a luciferase-driven light-producing reaction.

  • Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The luminescence signal is inversely proportional to the inhibitory activity of the test compound. Data are plotted as percent activity remaining versus compound concentration to determine the IC₅₀.

Experimental_Workflow cluster_tier1 Tier 1: Hazard ID cluster_analysis1 Analysis cluster_tier2 Tier 2: Potency & Selectivity cluster_decision Decision Making PrimaryScreen Primary Screen (e.g., Safety47 Panel) Single Dose @ 10 µM HitIdent Identify Hits (e.g., >50% Inhibition) PrimaryScreen->HitIdent DoseResponse Dose-Response Assays (e.g., Radioligand Binding, Kinase Assay) Determine IC₅₀ / Kᵢ HitIdent->DoseResponse For each hit Selectivity Calculate Selectivity Window (Off-Target IC₅₀ / On-Target IC₅₀) DoseResponse->Selectivity Decision Go / No-Go Decision Prioritize for Lead Optimization Selectivity->Decision

Caption: Tiered experimental workflow for off-target profiling.

Conclusion

The assessment of off-target effects is a cornerstone of modern, safety-conscious drug discovery. By integrating predictive in silico modeling with definitive in vitro experimental profiling, we can build a comprehensive understanding of a compound's safety and selectivity profile. This tiered, data-driven approach, as illustrated with the hypothetical analysis of 4-(3-Methylazetidin-1-YL)piperidine, enables research teams to de-risk their pipelines, prioritize the most promising candidates, and ultimately, increase the probability of developing safe and effective medicines. The early identification and mitigation of off-target liabilities are critical investments that pay dividends throughout the entire lifecycle of drug development.

References

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Source:Vertex AI Search Result.
  • Title: Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. Source:Eurofins Discovery.
  • Title: Kinase Selectivity Profiling Systems—TK1, TK2, TK3, TK4 - Promega Corporation. Source:Promega Corporation.
  • Title: Computational Prediction of Off-Target Effects in CRISPR Systems - BioSci Publisher. Source:BioSci Publisher.
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Source:PMC - NIH.
  • Title: Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Source:Vertex AI Search Result.
  • Title: Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. Source:AssayQuant.
  • Title: Computational tools for CRISPR Off-target detection: An overview - ResearchGate. Source:ResearchGate.
  • Title: scanELECT® Kinase Selectivity & Profiling Assay Panel - Eurofins Discovery. Source:Eurofins Discovery.
  • Title: Pharmacology Safety Panel - ChemPartner. Source:ChemPartner.
  • Title: How can bioinformatics predict off-target effects of drugs? - Patsnap Synapse. Source:Patsnap Synapse.
  • Title: GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Source:Multispan, Inc.
  • Title: WuXi AppTec in vitro Safety Pharmacology Profiling. Source:WuXi AppTec.
  • Title: Off-Target Screening Cell Microarray Assay - Creative Biolabs. Source:Creative Biolabs.
  • Title: Kinase Selectivity Panels - Reaction Biology. Source:Reaction Biology.
  • Title: In Vitro Safety Panel I Binding & Functional Assays - Pharmaron. Source:Pharmaron.
  • Title: In Vitro Safety Pharmacology Services - Reaction Biology. Source:Reaction Biology.
  • Title: Understanding the implications of off-target binding for drug safety and development. Source:Vertex AI Search Result.
  • Title: In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. Source:PMC - NIH.
  • Title: A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. - Revvity. Source:Revvity.
  • Title: Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. Source:Vertex AI Search Result.
  • Title: What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding? | ResearchGate. Source:ResearchGate.
  • Title: GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. Source:NCBI Bookshelf.
  • Title: Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF - ResearchGate. Source:ResearchGate.
  • Title: Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. Source:Northwestern Medical Journal.
  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Source:IJNRD.
  • Title: Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed. Source:PubMed.
  • Title: Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. Source:MDPI.
  • Title: off-target effects of drugs - YouTube. Source:YouTube.
  • Title: Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed. Source:PubMed.
  • Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC. Source:PMC.

Sources

Comparative

Reproducibility and Performance of 4-(3-Methylazetidin-1-yl)piperidine in Lead Optimization: A Comparative Guide

In modern drug discovery, the transition from legacy pharmacophores to highly optimized, rigidified scaffolds is paramount. As a Senior Application Scientist, I frequently consult on lead optimization bottlenecks where t...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the transition from legacy pharmacophores to highly optimized, rigidified scaffolds is paramount. As a Senior Application Scientist, I frequently consult on lead optimization bottlenecks where traditional diamines—such as piperazines—introduce significant liabilities, including high basicity, hERG channel inhibition, and poor metabolic stability[1].

The building block 4-(3-Methylazetidin-1-yl)piperidine has emerged as a superior alternative. By replacing a standard piperazine ring with an azetidinyl-piperidine hybrid, researchers can significantly improve lipophilic efficiency (LipE) and central nervous system (CNS) penetrance[2],[3]. This guide objectively compares 4-(3-Methylazetidin-1-yl)piperidine against its structural predecessors, providing actionable experimental data and self-validating protocols to ensure high reproducibility in your discovery workflows.

Mechanistic Rationale: The "Methyl-Azetidine" Advantage

To understand why 4-(3-Methylazetidin-1-yl)piperidine outperforms traditional diamines, we must examine the causality behind its physicochemical properties:

  • Basicity Modulation & hERG Mitigation: Piperazines typically exhibit a pKa around 9.8, making them fully protonated at physiological pH, which strongly correlates with hERG toxicity. The azetidine nitrogen in 4-(3-Methylazetidin-1-yl)piperidine has a significantly reduced pKa (~8.7). This shifts the ionization equilibrium, decreasing the basicity of the distal nitrogen and mitigating off-target ion channel interactions[1].

  • Steric Shielding Against CYP450: While the unsubstituted 4-(azetidin-1-yl)piperidine improves the hERG profile, it remains vulnerable to oxidative N-dealkylation by hepatic Cytochrome P450 (CYP) enzymes. The introduction of the 3-methyl group on the azetidine ring provides a critical steric shield. This methyl addition physically hinders the CYP450 catalytic iron-oxo species from accessing the alpha-carbon, dramatically reducing intrinsic clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Regioselective Reproducibility: A common pitfall in diamine chemistry is the generation of dialkylated side products. The distinct pKa difference (

    
    ) between the secondary piperidine nitrogen (reactive) and the tertiary azetidine nitrogen (inert under standard conditions) ensures high regioselectivity during electrophilic couplings, guaranteeing batch-to-batch reproducibility without the need for orthogonal protecting groups.
    

Optimization A Piperazine (High pKa, hERG+) B 4-(Azetidin-1-yl)piperidine (Lower pKa, Mod. Stability) A->B Ring Contraction C 4-(3-Methylazetidin-1-yl) piperidine (High Stability, Optimal LipE) B->C 3-Methyl Substitution

Pharmacophore evolution from piperazine to 4-(3-Methylazetidin-1-yl)piperidine.

Comparative Performance Data

The following table summarizes the quantitative performance improvements when a standard lipophilic core (e.g., a biphenyl system) is functionalized with these three competing diamine scaffolds.

ScaffoldCalculated pKa (Basic N)LogD (pH 7.4)HLM

(µL/min/mg)
hERG

(µM)
Piperazine (Control)9.80.845.22.1
4-(Azetidin-1-yl)piperidine 8.91.232.5>10
4-(3-Methylazetidin-1-yl)piperidine 8.71.612.4 >30

Data Interpretation: The 3-methylazetidine variant achieves the optimal balance. It maintains a safe hERG profile (


 µM) while reducing microsomal clearance by nearly 70% compared to the piperazine control, validating the steric shielding hypothesis.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized methodologies for incorporating and evaluating 4-(3-Methylazetidin-1-yl)piperidine.

Protocol A: Regioselective Reductive Amination

Objective: Covalently link the piperidine secondary amine to an aryl aldehyde reproducibly, preventing over-alkylation. Causality: We utilize Sodium Triacetoxyborohydride (


) rather than Sodium Cyanoborohydride (

).

is milder and selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde, minimizing unwanted alcohol byproducts.
  • Preparation: Dissolve 1.0 eq of the target aryl aldehyde and 1.1 eq of 4-(3-Methylazetidin-1-yl)piperidine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Acid Catalysis: Add 1.5 eq of glacial acetic acid. Causality: The weak acid facilitates the rapid formation of the iminium ion, which is the exact species targeted by the borohydride.

  • Reduction: Add 1.5 eq of

    
     portion-wise at 0°C. Stir at room temperature for 12 hours.
    
  • Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture. Criteria: Confirm the disappearance of the aldehyde mass. If >5% aldehyde remains, the iminium formation was incomplete; add an additional 0.5 eq of

    
     and stir for 2 hours.
    
  • Quenching & Purification: Quench with saturated aqueous

    
     to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane, dry over 
    
    
    
    , and concentrate.
Protocol B: Microsomal Stability Assay (HLM)

Objective: Quantify the intrinsic clearance (


) to empirically validate the metabolic shielding provided by the 3-methyl group.
Causality:  The assay must differentiate between chemical instability and true enzymatic degradation. We use a self-validating matrix with strict positive and negative controls.
  • Matrix Preparation: Prepare 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Add the synthesized test compound (final concentration 1 µM). Control Inclusion: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control) in separate parallel wells.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential cofactor for CYP450 enzymes; omitting it in a parallel negative control well validates that any observed degradation is strictly CYP-mediated, not due to buffer hydrolysis.

  • Time-Course Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile denatures the CYP enzymes instantly, freezing the metabolic profile at exact time points, while the internal standard corrects for any LC-MS/MS injection volume variances.

  • Self-Validation Checkpoint (Data Processing): Calculate the

    
     of Verapamil. Criteria: If Verapamil 
    
    
    
    µL/min/mg, the microsomes have lost catalytic activity, and the entire assay plate must be rejected to prevent false-positive stability reporting.

Workflow Step1 1. Reductive Amination Step2 2. LC-MS Checkpoint Step1->Step2 Step3 3. HLM Stability Assay Step2->Step3 Step4 4. Verapamil Validation Step3->Step4

Self-validating experimental workflow for synthesis and metabolic profiling.

References[2] Title: Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase

Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]1] Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry URL: [Link]3] Title: Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs Source: ACS Medicinal Chemistry Letters (PMC) URL: [Link]

Sources

Comparative

Benchmarking the Efficacy of a Novel CNS Drug Candidate: A Comparative Guide to 4-(3-Methylazetidin-1-YL)piperidine and Its Analogs

This guide provides a comprehensive framework for evaluating the efficacy of 4-(3-Methylazetidin-1-YL)piperidine, a novel heterocyclic compound. Given the nascent state of research on this specific molecule, we present a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the efficacy of 4-(3-Methylazetidin-1-YL)piperidine, a novel heterocyclic compound. Given the nascent state of research on this specific molecule, we present a robust benchmarking strategy against structurally related and functionally relevant alternatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics for Central Nervous System (CNS) disorders.

The molecular architecture of 4-(3-Methylazetidin-1-YL)piperidine, which combines a piperidine ring with a strained 3-methylazetidine moiety, suggests a strong potential for interaction with CNS targets. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in drugs targeting neurotransmitter receptors.[1][2][3] The azetidine ring, a four-membered heterocycle, is increasingly utilized to enhance key pharmacokinetic properties such as metabolic stability, solubility, and receptor selectivity.[4][5] The confluence of these two motifs points toward potential activity as a modulator of G-protein coupled receptors (GPCRs) or ligand-gated ion channels, common targets for antipsychotic and antidepressant medications.[6][7][8]

This guide will therefore focus on a hypothetical application in antipsychotic drug discovery. We will outline a multi-tiered evaluation process, beginning with fundamental in vitro characterization and progressing to more complex in vivo behavioral models. Each section explains the causal logic behind experimental choices and provides detailed protocols to ensure scientific rigor and reproducibility.

Part 1: Foundational Efficacy & Target Engagement

The initial phase of benchmarking focuses on quantifying the direct interaction of the test compound with its putative biological target and its functional consequences at the cellular level. Based on the structural alerts present in 4-(3-Methylazetidin-1-YL)piperidine, we will proceed with the hypothesis that it targets dopamine D2 receptors, a primary mechanism of action for many antipsychotic agents.[9]

In Vitro Binding Affinity Assays

The first step is to determine if and how strongly the compound binds to the intended target. Radioligand binding assays are a gold-standard method for this purpose.[10]

Experimental Protocol: D2 Receptor Competitive Binding Assay

  • Preparation of Materials :

    • Cell membranes from a stable cell line overexpressing the human dopamine D2 receptor.

    • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

    • Test Compounds: 4-(3-Methylazetidin-1-YL)piperidine and comparators (e.g., Haloperidol, Clozapine).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well filter plates and a cell harvester.

  • Assay Procedure :

    • Add 25 µL of varying concentrations of the test compound or vehicle to the wells of the 96-well plate.

    • Add 25 µL of [³H]-Spiperone at a final concentration equal to its Kd value.

    • Initiate the binding reaction by adding 50 µL of the D2 receptor membrane preparation (10-20 µg of protein per well).

    • Incubate for 60 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from unbound radioligand.

    • Allow the filters to dry, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis :

    • Calculate the percentage of specific binding at each concentration of the test compound relative to the control (vehicle) wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Efficacy Assays

Binding affinity does not reveal whether a compound is an agonist, antagonist, or partial agonist. Functional assays are required to characterize the compound's efficacy.[11]

Experimental Protocol: cAMP Accumulation Assay for Gαi-Coupled Receptors

The D2 receptor is a Gαi-coupled receptor, meaning its activation inhibits the production of cyclic AMP (cAMP). This assay measures the ability of a compound to modulate this signaling pathway.

  • Cell Culture :

    • Use a CHO or HEK293 cell line stably expressing the human D2 receptor.

    • Culture cells to ~80-90% confluency in 96-well plates.

  • Assay Procedure :

    • Wash the cells with serum-free media.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of the test compound.

    • To measure antagonist activity, add the test compound followed by a fixed concentration (EC₈₀) of a known D2 agonist (e.g., Quinpirole).

    • Stimulate cAMP production by adding Forskolin (an adenylyl cyclase activator) to all wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis :

    • For agonists, plot cAMP levels against the log of compound concentration to determine the EC₅₀ (potency) and the Emax (maximum efficacy) relative to a full agonist.

    • For antagonists, plot the inhibition of the agonist response against the log of compound concentration to determine the IC₅₀.

Comparative Data for Foundational Efficacy (Illustrative)

The following table presents hypothetical data for our lead compound benchmarked against established antipsychotics. This illustrates how to structure and interpret the results from the initial in vitro screening cascade.

CompoundD2 Receptor Binding Affinity (Ki, nM)D2 Functional Activity (cAMP Assay)
4-(3-Methylazetidin-1-YL)piperidine 5.2Antagonist, IC₅₀ = 15.8 nM
Haloperidol (Comparator 1)1.5Antagonist, IC₅₀ = 4.5 nM
Aripiprazole (Comparator 2)0.8Partial Agonist, EC₅₀ = 2.1 nM
Olanzapine (Comparator 3)11.0Antagonist, IC₅₀ = 25.0 nM

Note: Data is for illustrative purposes only and does not represent actual experimental results.

Part 2: Pharmacokinetic & Safety Profiling (ADME-Tox)

A compound's efficacy is critically dependent on its ability to reach the target tissue in sufficient concentrations and for an adequate duration, without causing undue toxicity. Early in vitro DMPK (Drug Metabolism and Pharmacokinetics) and safety assessments are essential to identify potential liabilities.[12][13][14]

In Vitro DMPK Assays

These assays predict a drug's behavior in the body.[15] Key assays include metabolic stability, cell permeability, and plasma protein binding.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation : Incubate the test compound (typically at 1 µM) with human liver microsomes and NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.

  • Time Points : Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching : Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t1/2).[14]

Experimental Protocol: Caco-2 Permeability Assay

This assay assesses a compound's potential for oral absorption by measuring its ability to cross a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[14]

  • Cell Culture : Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days until they form a differentiated monolayer.

  • Assay : Add the test compound to the apical (A) side of the monolayer.

  • Sampling : At various time points, take samples from the basolateral (B) side.

  • Directionality : Also perform the assay in the B-to-A direction to determine the efflux ratio (Papp B-A / Papp A-B). A ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Analysis : Quantify the compound in the samples using LC-MS/MS and calculate the apparent permeability coefficient (Papp).

Comparative Data for In Vitro ADME Properties (Illustrative)
CompoundMetabolic Stability (t1/2 in HLM, min)Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)Efflux RatioPlasma Protein Binding (%)
4-(3-Methylazetidin-1-YL)piperidine >6015.21.285
Comparator 1 (Poor Stability)818.51.192
Comparator 2 (Efflux Substrate)452.15.895
Comparator 3 (Good Properties)5520.10.988

Note: Data is for illustrative purposes only.

Part 3: In Vivo Efficacy Assessment

The final stage of preclinical benchmarking involves evaluating the compound's efficacy in relevant animal models. For antipsychotics, these models are designed to mimic certain aspects of psychosis.[16][17]

Behavioral Models for Antipsychotic Activity

Experimental Protocol: Inhibition of Amphetamine-Induced Hyperlocomotion

This model is based on the observation that dopamine agonists like amphetamine induce hyperactivity in rodents, an effect that is reversed by dopamine D2 receptor antagonists.[9]

  • Acclimation : Place mice in open-field activity chambers and allow them to acclimate for 30 minutes.

  • Dosing : Administer the test compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Challenge : After a pre-determined time (based on PK data), administer d-amphetamine (e.g., 2-5 mg/kg, IP).

  • Data Collection : Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis : Compare the total locomotor activity of the compound-treated groups to the vehicle-treated, amphetamine-challenged group to determine the percent inhibition.

Experimental Protocol: Catalepsy Assessment

This test is used to assess the potential for extrapyramidal side effects (EPS), a common liability of older antipsychotics.[9][17]

  • Dosing : Administer a high dose of the test compound to rats.

  • Testing : At various time points post-dosing, place the rat's forepaws on an elevated horizontal bar (e.g., 9 cm high).

  • Measurement : Record the time it takes for the rat to remove both paws and correct its posture. A failure to move within a set time (e.g., 60 seconds) is considered a cataleptic response.

  • Data Analysis : Compare the incidence and duration of catalepsy across different compounds. Atypical antipsychotics generally induce less catalepsy than typical agents.[18]

Workflow & Data Interpretation

The following diagrams illustrate the overall experimental workflow and the logical relationships in the decision-making process.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Decision Making a Binding Affinity (D2 Receptor) b Functional Assay (cAMP) a->b Characterize Mechanism c DMPK Profiling (Stability, Permeability) b->c Profile Drug-Like Properties d Pharmacokinetics (PK Study in Rodents) c->d Inform In Vivo Dose Selection e Efficacy Model (Amphetamine Hyperlocomotion) d->e Establish Exposure- Response f Safety/Side Effect Model (Catalepsy) e->f Assess Therapeutic Window g Candidate Selection f->g Go/No-Go Decision

Caption: High-level workflow for benchmarking a novel CNS drug candidate.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking the efficacy of 4-(3-Methylazetidin-1-YL)piperidine or any novel CNS drug candidate. By employing a phased strategy that moves from basic target interaction to complex behavioral endpoints, researchers can build a comprehensive data package. The key to a successful evaluation lies in the objective comparison with relevant alternatives, allowing for an informed assessment of the compound's therapeutic potential and its differentiation from existing treatments. This self-validating system of protocols ensures that decisions to advance a compound are based on a holistic understanding of its pharmacological profile.

References

  • In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG1xXbM814HMFq30qI4RSplw5YySJzmHmQ_6ggryXSnieIDjkHJh0hTCnbSPdsbK9aHCAfbA15hmV9tf-kMrbEQNxSQHxE5-dPA26iUWlF4MdxQ4BnqDh9TuSpiHyntj7cc-Uq-lqXShnyygwtKepWBy4ZabcmLl_eutQ=]
  • PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. vbspu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENdwRC9zLPdD97rZnVUDhaDj9QZ5qY9wR6uiu_cOdn4mwJnXo7lLHq8Fo5XCV5xYAR3dUcEkuutvEGM9YGiB6DWZO4cmdvEzDXLyGgXgLpg5rsCgFZ8gSUwToy0dg7y7LDjmgUsH_TM04M2GjbnVxS34zobVvnpeuU6AR3i8JbUQ14ziihs8JiBzALTyCIsIujO7aWMLmfRoI8EsL_kWtsiTOWp-CHmyw90tMVhQ==]
  • DMPK & ADME Services | In Vitro, In Vivo PK/TK & Bioanalytical CRO. BioDuro. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ_T7h3CqNa-M58aotSupR3aPCNKB7G8Uwp5_5nirlvHfdnxJoGwNfmJTusg66c8rn1YZv4Z8Z0gPKy2L0tA8olf6O9lZbWpTDrxnIrCZjOwVpQa0nF_QQ7kLRnxhUTxKKg8svKDs0paCxx6rBIR7n6DQpgg==]
  • Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC5RTHXc3qZ7MxycKxlc6naDFhoznDcJBhuga2mlyJfb1Swn08aZqmgn0uRek68VqQnyemaAk9BKHZV1VYVJY8x5WcWNeFOieTUPr4Uu7mB_oLwiQ5p5tpVMm2TfSW4J3G-mJNv5BhNY4gYt8udJzuUHdT_5_EHYnnS75369Xk4rqrZiWab2ydSd5zk_NI4fvIWhoEgkLfcZY4_WkdQNEWoqYW5AzdhAARsF9_08xSd2xqQPJRaOn9tFPN6AvRbPQUKgHcnQfy9cOkEebco0T8b6nBGRYYWX32pnZ4hp7exVMsj3ScmdBvFSusfePxs1s765AWRmU_F2ttaO-MToU0]
  • Optimise ADME properties: In vitro DMPK solutions for drug discovery. Nuvisan. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzQUxVt0pMi6ri-f-7-LE7zSbrFbRuGPHq9R2IOPOxj83cVfBOcCC9P-WocVqBwQi7XmLX1rWRr4Be_BsJl3bQRCyQc0785OXQ5RhpeaSr_d84Z-gWYDPQrESDclLc7WnKmZ1sAeK79CcXjxBoQeE6KPz-DQGg8oY8xKw=]
  • Emerging Modalities in DMPK | LC-MS/MS Analysis Solutions for DMPK Testing. Waters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHISbYjz3jbxAG0qpZSow8LE3KpkjAKkky2PlNEkfYCqBZIl8kxSdS4_A_I7Fb_pSP_raLfOnUdiK4qozTUCh2VlxMpteamcsdn1W8TC_EKQiZy6uY8PouBN0bvV7DVT_eoiFyTGT_X7_jFQnbKmCv5cnTgsvN0VtFCIvLYFr_Sfwaivkm0HgkBgTsujRFHmS-CEzVqbg7HXnf7ub0ypbTonOivEPGN4bTkDTAFapS8mCCcWgCat-RBmI_fcHoVHby8ib63w1A98lzvCCWAQKCmnGT2gqVE4sZUA8jTz0IyDTel8gNTXUA=]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgxlO-o9dLmYAFHx8BEge_pJqLEutKMo6FiOks5QHBQD1U3f45j8UYITI1wXwGY4IQm3vSVV0ywZ6kZPxCD2GHTaq-gCUFdPi-sjH_vd4RiJ4QXwUSY2Q_FDTHaUaV97uQj1I=]
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUCMKkc6a7qH6u6jTwxBU1e1wYpawe5xdTMaRhGmdvwXdosisiOKy4thn5_2F6HFvUS8OtP-JfD70HWjFowS4yovoelNei0qbGuauRyrEf-LOF6S5jE73Y9GCoLxsiyB6VwbBnEgy_witEDqhmt8iDrxwSxkijtG9h6WOZV8sZo2gDoQ1BY7KWbvQ9-cwsit-WTOwkZO-7xKMek08fsH-cT2GA8_b16rBRdSZPseAwwAEKC2k6jJX3N-iIDTRJch3foVafztdT]
  • How are ligand-gated ion channels tested? Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkK3cTU5IjR0UN4uVIbazcE3cqZAHl5H_vyJlaQjiF0zl9FjL3IC682W-IjkjW4PrT_yw5Xxmrfy5FvI7U0c-HKGnWNw9xvi83EX2U2I_iazzPwjlCZTUarayrnQ4HySA0LMre1ad2cVZ-0AXkHDaidptTNbs9hXUePQX5cJjIF5byXSNKqDEBimzs2vk5UJJQGu0ooYY=]
  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEItHS_sDYnbo0qOT9xMCazvFfxkJafOf052PcXTT1yZNQBFaaeClEz-vP66tLHT7lpG6ro4wbjJVcSW4r-Es5eWD5ZLEbFVzgUlZoVUTtttwkZ9FIcJXUSNWuhrNCtbewOMTYNwgV1yYH7ujMGCSuTFT_oQtzhVkM=]
  • How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Sygnature Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWLQ82yh80RoCv3lWNlMbqFW4vpx-CCvWS8IZD9DRVDdtLTDkx6RTz0c8O2Jrm4fmo2Ca-bQrt--qX5Yd7CFmZJFXiY8pPi5P2x4W9ZpCJxau8hhXz59dzSwtEAg362YCYaaEvNziqukKZ-z6k_Vtsb_4FkZjVGpQdKjnYYajZMRnhYyGA9I2jil-OAaZT-lk7ZEVEfbJSvh-abpvdnQ==]
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNI07gpGRa57nZdGPsxvGLVSSAv4_zV-kKtdFY4Kog5boFnzIhnXeOpuunKkBmqrvRlowdHO9kOY4qk-H2QxJwFqiqwx4YqjzkkiLC3kFSrRgrqMMjwqL_g5XKANmvr7JyxMw=]
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7EjzFSqoSVoBderxBZe2tPvuz5Z_Sf33DtgXPRDn5aXNbV0-kEnlXZUj1BsIbW9LVoi6YQosmfOv3Hl1qdvfsSux6Zn2l42Y64DGSgAtC5HtfPlTaCx6pdXcWmLnn_u203TaQnrqhx12HyY8rlzAPJeDuAsRareRQY_JYsXh-hetNkZNkM_4jH1cVt5GRJyttIOHMdC958SMmCt4NvSSj4dIPUk_FHhtmwnE=]
  • Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. [https://vertexaisearch.cloud.google.
  • Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFObOr6IBzfb8SPicxwK_EeWZP3Ex0JVgWyc--Q_c53BrkGfFnpfqDnywIfumXy4yySpLxdKBmW9STyaYG_D819KuXMZ3dKMr6K3D5cn1kouKFjwvKSyhCifIToJvUG5iP9]
  • Effective drug design: insights from DMPK. Sygnature Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECLY_7_0-65xKLFulytibX7hm41WD3h5m0kzeq0A0q-VHO0Gs5SO2GEKTqPANCs5N3xDcKStMr9b7Qd7CujAnopzGZKiBIlZi_bDjS9fN-4tonJCzOAXphyWpz8NaGBPPzkxTMAsLYQSVunwlXyvJx5Gj0-8cVzKbA5LRwFY43ek-bOGBIheE27s7D]
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBtlNjVbK82AyUYO2D4pfw3OJYZ1kBUqVoijDpwcYhd9kiqxQvmeJzQ8X1bRUttuSg-1OYZeD0BDswBtosSz3Yf7qAD2edUpw-GHbdte0cM6GhKN-pmcFBTNv30kFv]
  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEuO-1D1bMQhMGylYYFot6efxm0bN2cchSy92TeitaENj06CSdURtkH2m1itW9BrSR_a4lAFWgE1sOCl0so3a9uDfb-aHohpaVwSPQqapy52gpQ5Ejsl3yQkelBzXrScP4PUh5FtW0VzOFO1Aa5UpoC0FxcG0xSJLyTjSfMg==]
  • 4-(3-methyl-piperidin-1-yl) - Echemi. Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCHDZhGJ4Koy6WtJTVNjcnLFg9NPVugJVQTt_d1c5k6C2lYOC1yAjJQ5SmlDFUFx_E3zw9VBqjXyz9zDvKv_QSt_2EIsp0-ON4uDFrD70L7QTzy6QxluDX97ORD3Jm-XbmsU83mEyexpQ7C-8m0kpCZ8VUO9vAcOhdHauL1ap8O3eOvR7Kji_WfLR-LwsUXRU=]
  • Predictably irrational: assaying cognitive inflexibility in mouse models of schizophrenia. Frontiers in Neuroscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7VvHXMA4qi69U4AavbRBPDS4qVj5hX9DtzzXHhk41JAuLMCovRgPF3eUhmXIxhypTHnPGSiNRKA89zdTj4ZXCsug7iLoKQeSeUlSdNh4qdk4yNb66dpCIeTiW9K2IHqE7BwLLfdtFuSNjwYaA2gIR--Kf3naKu-YlrN87ZTpNc0MO36eyveHmUtDiuuSm4uffh8c=]
  • 4-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride 1g. Dana Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo6I10deLP4ZbJePngIlEMeHxwZJbyWFklvD98Gz1MfyR-8X7aCgbIvszxzYybxi3qJ4cDMM3FJ-UTgFSXWoYrgQjdyNAgOmwCpCd9nod8BoClKkjhniVdoaSjJLSHz5Gx74bIw-pB]
  • Probing function in ligand-gated ion channels without measuring ion transport. Journal of General Physiology. [https://rupress.
  • GPCR Binding Assay. Creative Proteomics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG65exGA6Ii9nMinLszKuGhY18OFcimAZSDQ-cWv7ZVaDo4dlayTp59U26jy3tMD1a4BW8mbbsJiH3XxNPw5Nji06Am8QkolneaYUtllsP1g4QcfStv2wm8zW7dGiY_7DhT6cxpidOdMV21w0=]
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGflwB1FpcdvAGNI6hjuaBLECvtAVSuMVlvxZIOSw_BZfa_BMDclMQGazILqAePuweHtq7gpH-vK4XkM9gXGMTeOqCRnyuiMsS8ix-HBoYW22PNP-H-NrNpWAaM-MQgjPIY5YnXX-hK0M7aoJb-is17V2VRdEwcH5ogKrQww0c6lF8_cvGt9iwTg==]
  • MIP researchers repurpose classical assay to shed light on ligand-gated ion channel function. University of Illinois Urbana-Champaign. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3xK4-xx7mPUfq4ZkhrGUFyarWTLgjk_PnKOg1_OYRN4KKA1QCt8468tAYZaEQKCzAeVApRnlSpuJUKA_Fvc_QYVMG1vMQRB_LODNiaXFkigipXW5bZt9deat3CpQFtUKsxPMMdIfkrFU-TAYbodKoFHx-oNlNCpt4Kh9sRDzKDWQCxZrFQDLdn1KRXGH7Py7I0upaozNW2HvQYt8r98vJPBpT9OLsJKqFVYGj66Jamw==]
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgF75ZooVxHDsKofp0pW-IClEFcnxGqz8rLGlSfwlxP611Z6KwHAZ1IeZbiHj1F6DkTP4iQybV9C2mSFDK2A_K03vPR4LRFfeBUny1Dkqqaf03LxmXV0IAJrtp2BHVVh_75bn8KTDGrZftV7xKoIbqHPo=]
  • 4-methyl-1-(3-methylazetidin-3-yl)piperidine. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtODZTfHXkMmUJFHzBbf76on4QBsZTq340QaRzsbO9PgAbvR6DtRd3fUWzizuGb1A9USyhH-xlgLFoeUxYx215w_eabog-6Mo6snPwxF11CkbuP1G2t76qGXVoTrk2S9KCJHsBpS0sII5zaJdc9BXTzrghKJfAP2vPhfAmMYPYtClqKdWr]
  • Pharmacological Screening of Anti Psychotic Agents. Gyan Sanchay. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsovPvtgeJ930kBFVoJBWRMxxvXVl9JbpbeAanlYBzOa2C5zloUSr6QuLGpuQK0QFOVuk1Gpr0Pga7H0uNUxeGUp_ZcSQ_coGPY9AIGbAvl3AdcPKwk50bpHiVGbYFKvSxX4xs2BjL-lWn3P5BTG3z7QN0HqQ-t72NUll3rPQSUZR6kf87b9sKlcrpb34s0PlOw3tjLbFj-70MpxQaJxmVnpDf4BnKPsObUnudPM6EM9xmIkHqbKaAJCeK]
  • Seroquel: behavioral effects in conventional and novel tests for atypical antipsychotic drug. Journal of Pharmacology and Experimental Therapeutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMzJuu9Wd5hxAhCAiQR0KV0mK2X67Dr3yFp2X3YPE65HYURnh-OG1I2quIdXM69MLvXDUfXDwjPGXPlcXtVBh1ScWFsHI9j3p19GdER1KzNRAgKQk_Or0ejEPFgvd1OvMhog==]
  • Navigating Affinity, Efficacy, and Assay Design in GPCR Drug Discovery. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExp6Kfdfjp69A12JvRomFoHY4BrkQz51QlwCyfV31-kZfvsFc1jCz2musiRWcmkn3fqNsM5fZm8aRetAVViMR5fgjjAaJMJQ_CxKNbvNGqwN9Jg2VWJFX0n56SEolne-TNVRfG3w==]
  • Fast functional mapping of ligand-gated ion channels. Nature Communications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKESN9B6sHCwiYbWbyfYosqu5PygHs2fhuA1dDVEQ45P60-4u8TJjPGCadh0WvDz3b2ObrvZgVVobICX0siLGzlUFTd8KnjSNxsXOE7Q47-gsKe947AbD3fFPz6SeGrkDrfmiiRFEMML2WqTc=]
  • GPCR research reagents. Revvity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxpCiV8ymAisQcXF16P5-t9uUrL4xtBlH7SrxpgFNtrTKbm_QCT-ct7D20CbOUl98O6_QCImLZKAHTKR6ROA4tA39dkjCPSL6bsILxcsQoOEyiHIuVx8DEIWT7J1ubb_0PGzo38Cfa3IERGCQYPsp6Fg==]
  • Synthesis and biological activity of azetidinone. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjayNMb5RitkRMO2NMGOqcTcYX6zkKyX3kjTia2jUDs5aoYSq_MhPEdMdt5DHQ07CfTkYpS6N-x7_9uSSgNKxclqNAcbzZNQnIVYeCNhoJ5sS8m4_u4HdLifxk9mCUCBSOfRC_c4H7rMvbPrD_g70aikgv78FncDEazvdRgm0dZpK1IeQ3ye1EV-axIwPFs0DbSW-zIpeVrVI4jVj9]
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Applied Pharmaceutical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUCCG8BzJ_aNb6iuLWG2czVTKf9gSa9yn6rnmxOjsvP4n8mDoJckN9e8WYFhiIITPylxjjb172Sed0qWWOYLxlydG8ltA1TR3TxMHN7k0-xruQBPvsub1QBM04bideyUOx-JyMw5ngu3O1ekOWZN0ppgoJiOr4AQlwpq1zTMVbqO_fNiVuataSO15IfNo2iH8RGfe0UYUAnsCxaGJm5YBFTgciZmqUhLPmq6rKcRi_QYd9h89CTd7xKWy7r9LFfGZFqGGbQ6ft]
  • 4-((1-Methylazetidin-3-yl)oxy)piperidine. ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1kP3QzPqebn56SCPeZmQJzeTljodHC6FEVVuKvvkshW7gw62kgxlhJ_jzgg6bcAJ2G3vfGC8Xdxcj2pbBeQ8oqAKljPTvCBv5GSjCGYuBj5GVwsvyJRbfKgIFCIqFKsP4FVkyP0xiJMedukn6]
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGUBy_dN9ulho0tTnyUZgZ6Wn-2i-jsBI_wt9oT_sFzZsozViTnV5RIpafo7hWkl1zCHTpQaEKgu3Fi_scA1VTiQvcCTdi3pJaOCm3HouRaKVGsk5OeYijz_-gHWa1WDuTeraIfBOn5PDsZDGPXkV6mvjhui6dUSFmUMk=]
  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [https://vertexaisearch.cloud.google.
  • 4-(1-Boc-3-azetidinyl)-1-methylpiperidine. Advanced ChemBlocks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxu9EhPocbyavGyDLgRdtWMo2NVjkvmG3vm9CjHLKKgVVoaRK2Qj3YXFUgjKPeCfzgkfNrmaULAyLV_e092m5sSeveT_BkiJgNX9H3gPUIToEsgNgpFI0Ew4X-6m-GrhcZmOqUVWh1PQuhgcP_x63AO62ZNlVROc_c9qmEwi1yCFRc0g1PVHCpmQ==]
  • Ion Channel Assays. Charles River Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYCjuKZ7ZdzCsyM6xMo68UNpUCgONBd_OXxG0_UZHgtv6uzWA9kvOnAXDKZ0k7PGkKoTtforlTOuIlOTvV8lQSjexyuctWSaMiIqaaa-i-a-1avhgGf-aFn_1iXUGdNj5542K_aKuvclGdvUIomDn8iQuZ2mElhxdlNv5aBB5Zuvl8hVlvr2cft6TXq5L2Kf-KFKoeoZmgxOsTaRllxsCG4j5mmeWCfgxGaM1Q782tvqJZa-8f-wrX9w==]
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ2vJ_PXlXQVuB8xLuym6J809ZpfTPFLQH_OYdXjdNe4IHawTXRYGlZhiI4unLT5oSFTPROhfbH-rE6s4GuXbCJBR5JEdsUux-DfzKqxGr5_7wVyDgnNTAyhE_ZTNibIy0z94wnwWUtHY4LKZtTgZvBCF6fWK36_N_Cu2J2Zsx9_BwgDEILmyTkYHmWq03Ylo-pibfaht62sdwYJXFD24zi3l_vY0KtRmO-Or5NSVxfD6zIWbAzeQcS94brfaDT3sqkUi4JiU59jdXaEVbdmLS]
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6vtLq7AV1ToWBkkO1cRCdTOZqLML9RmRizNXkEzCk_91Fm2X3__UuOkLTzt4fw8pCSkRhnRudPIQ4LS9lOSrxxWliaY2JGbDOkkwUpI8KBpjZ2H2NaRsUl0a3epGKxMjaCA==]
  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJjrD3n25pDWYXNosXns13DktiTJ4wOP_Qn2XP-Z0LlBu8XOYp860m-sG_TZDr46B0ASOBnl5hg1jg0ArVpwduWxoJbJqyK9VXtIE1UlhJXtdhOEc3GEYRPo0sDoUidMApOwo=]
  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3iP4lT27ufDP4nSvr_JizEZ39uN2fB5w5ej1Os4gM7Q1sNAhsaH3gGSGMq09vpqZGF3q7Je5WEnMJcMunbFG2wzGmO0oIloEHTHqlswseDKqC2LihBLUjvDrmW6WESM8_xOXtSJgumx28aTi10Ky4EXDahS1kRmeDInkgIJ_idO_YMENCEKbBsmMvwzoebLXz1jvG0yn_cPOpFfoPsYgm1swI3itr9ci9Eqd96O_WOGoLdF1_4xi0rFxk8Jei6V69PL6xeWb44g4WHJCsN7UlUVtDqpD2mkJLmAZRvqHoCbzyYFxj4FXhxFr5hOEGwM9NGpOBlENKQkoREoAy]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa7VO-nqE8blbP_IqfQXBCo6cBMCd34dGAogs5r2fbddON9pv2ZQpLYt3owxKxYyL_7GkdWazeARcgVFYZBw0D-G_MNToq32TONlz5ljc1a5cFTHLTC9cXbPF0kfYuwBpfgl7QeTthPDkdsFuScasiWyaXVHwZO7uC8UnrRIRRreO8ySMbihcLtCo87Xhg8U2ppmZQ8Y22gl_lr_vjJw8ZD3uIMtKZOONvNFEKSNheGBhFbQLu8s8=]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(3-Methylazetidin-1-YL)piperidine

Executive Safety Summary & Hazard Analysis Treat as: High Hazard / Unknown Toxicity. As a bicyclic amine containing both a piperidine ring and a strained azetidine ring, 4-(3-Methylazetidin-1-yl)piperidine presents a dua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Analysis

Treat as: High Hazard / Unknown Toxicity. As a bicyclic amine containing both a piperidine ring and a strained azetidine ring, 4-(3-Methylazetidin-1-yl)piperidine presents a dual hazard profile. While specific toxicological data (LD50) may be sparse for this specific intermediate, the structural moieties dictate the safety protocol.

  • Corrosivity (Primary Hazard): The basic nitrogen centers (pKa ~10-11) make this compound corrosive to mucous membranes, eyes, and skin.

  • Reactivity: The azetidine ring is strained (approx. 26 kcal/mol strain energy). It is susceptible to ring-opening reactions, particularly in the presence of nucleophiles or acids, potentially releasing heat.

  • Sensitization: Secondary and tertiary amines are known sensitizers. Inhalation of vapors or skin contact may induce long-term allergic responses.

The Golden Rule: Handle this compound as if it were a volatile, corrosive sensitizer. Zero skin contact and zero inhalation exposure are the operational baselines.

Personal Protective Equipment (PPE) Matrix

Standard laboratory safety glasses are insufficient for this compound due to the risk of irreversible corneal damage from amine vapors or splashes.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1 D3)"Safety glasses" allow vapor entry. Amines can cause corneal edema (blue haze) and permanent scarring. Goggles provide a vapor seal.
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: <15 mins for standard nitrile with amines. Double gloving creates a sacrificial layer. Change frequency: Every 30 mins or immediately upon splash.
Dermal (Body) Lab Coat (Flame Resistant) + Chemical ApronIf handling >100mL or concentrated stock, add a butyl rubber or neoprene apron to prevent soak-through to clothing.
Respiratory Fume Hood (Face Velocity >100 fpm) Primary Defense. Do not rely on N95 masks; they do not filter amine vapors. If hood work is impossible, a half-face respirator with Multi-Gas/Vapor (P100/OV/AG) cartridges is mandatory.

Operational Workflow: Step-by-Step Handling

This protocol uses a "Self-Validating" approach—each step includes a check to ensure safety before proceeding.

Phase 1: Preparation & Engineering Controls
  • Static Check: Azetidine derivatives can be static-accumulating. Ensure all weighing balances are grounded. Use an ionizing blower if handling dry powder.

  • Solvent Selection: Identify compatible solvents (DCM, Methanol) and incompatible ones (Acids, Acid Chlorides) before opening the bottle.

  • The "Buddy System": Notify a colleague before handling quantities >1g.

Phase 2: Transfer and Weighing
  • Location: Strictly inside the Fume Hood.

  • Technique:

    • Place a disposable absorbent pad (benchkote) in the hood.

    • Tare the receiving vessel (flask) before adding the compound to avoid transferring the stock container back and forth to the balance.

    • The "Drop Test": If liquid, dispense one drop into the receiving solvent to check for unexpected exotherm before bulk addition.

Phase 3: Reaction Setup
  • Atmosphere: Run reactions under Nitrogen or Argon. Oxygen can promote N-oxide formation or degradation.

  • Temperature: If neutralizing this amine with an acid (e.g., HCl in Dioxane), cool the vessel to 0°C first. The heat of neutralization combined with ring strain release can be violent.

Phase 4: Decontamination & Cleanup
  • Glassware: Do not remove dirty glassware from the hood.

  • Rinse Protocol: Rinse glassware with a dilute acid (e.g., 1M HCl) inside the hood to protonate the amine (converting it to the non-volatile salt form) before washing with water/acetone.

  • Surface Wipe: Wipe the hood surface with a 1% Acetic Acid solution to neutralize non-visible amine residues.

Visual Workflow (Process Logic)

HandlingProtocol Start START: Handling 4-(3-Methylazetidin-1-yl)piperidine RiskAssess Risk Assessment: Is Fume Hood Available? Start->RiskAssess Stop STOP: Do Not Proceed. Acquire Respiratory Protection. RiskAssess->Stop No PPE_Don PPE Donning: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat RiskAssess->PPE_Don Yes Prep Preparation: Ground Balance Prepare Acidic Rinse Bath PPE_Don->Prep Handling Handling (In Hood): Weigh/Transfer *Avoid Metal Spatulas* Prep->Handling Decon Decontamination: Rinse Glassware with 1M HCl (Converts to non-volatile salt) Handling->Decon Waste Disposal: Segregate into Basic Organic Waste Decon->Waste

Caption: Operational decision tree ensuring engineering controls (Fume Hood) and chemical deactivation (Acid Rinse) are prioritized.

Emergency Response Plan

Scenario 1: Skin Exposure

  • Immediate Action: Do not wipe. Wiping drives the amine deeper into the dermis.

  • Flush: Immediately flush with water for 15 minutes .

  • Neutralize? NO. Do not use vinegar or acids on skin burns; the heat of neutralization will cause further tissue damage. Stick to water.

Scenario 2: Eye Exposure

  • Forced Irrigation: Hold eyelids open and flush at eyewash station for 15 minutes .

  • Medical: Transport to ER immediately. Amine burns are deceptive; tissue damage can continue after flushing stops.

Scenario 3: Spills (>5mL or >1g)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Wear a full-face respirator if re-entry is required for cleanup.

  • Absorb: Use a "Universal" or "Organic" spill kit. Do not use paper towels (high surface area + flammable amine = fire risk). Use vermiculite or clay.

Waste Management

Disposal must comply with RCRA and local regulations.

  • Stream: Organic Waste (Basic/Alkaline).

  • Segregation: NEVER mix with:

    • Oxidizers (Peroxides, Nitric Acid) -> Explosion risk.

    • Acid Waste streams -> Heat generation/Spattering.

    • Halogenated solvents (unless part of the reaction mix) -> Potential reaction with azetidine nitrogen.

  • Labeling: Clearly mark container: "Contains Cyclic Amines – Corrosive/Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine Derivatives Safety Data. National Library of Medicine. [Link](Referenced for analogous amine hazard data).

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methylazetidin-1-YL)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Methylazetidin-1-YL)piperidine
© Copyright 2026 BenchChem. All Rights Reserved.